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  • Product: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

This guide serves as a technical monograph for the chemical structure analysis, synthesis, and application of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline .[1][2] This molecule represents a critical "hybrid scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the chemical structure analysis, synthesis, and application of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline .[1][2] This molecule represents a critical "hybrid scaffold" in medicinal chemistry, combining a primary aniline pharmacophore with a high-solubility morpholinopiperidine tail via a sulfonyl linker.[1][2]

Part 1: Chemical Identity & Structural Logic[1][2]

1.1 Nomenclature & Identification
  • IUPAC Name: 4-[(4-Morpholin-4-ylpiperidin-1-yl)sulfonyl]aniline[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 325.43 g/mol [2]

  • Key Intermediate CAS (Precursor): 53617-35-9 (4-Morpholinopiperidine)[1][2]

1.2 Structural Deconstruction

The molecule is a tripartite system designed to balance potency with pharmacokinetic (PK) properties.

DomainStructureFunction
Head Group Aniline (4-Aminophenyl) Acts as the primary "warhead" or H-bond donor.[1][2] In kinase inhibitors, this moiety often forms hinge-region interactions (e.g., with the backbone carbonyl of the kinase ATP pocket).
Linker Sulfonyl Group (-SO₂-) Provides a rigid, polar spacer that orients the head and tail groups.[1][2] It is a classic bioisostere for amides but offers greater metabolic stability against proteases.
Tail Group 4-Morpholinopiperidine A "super-solubilizing" moiety.[1][2] The piperidine ring provides steric bulk, while the morpholine ether oxygen and tertiary amine lower the LogP, improving oral bioavailability and reducing plasma protein binding.

Part 2: Synthesis & Reaction Protocol

Directive: The following protocol is designed for high-purity synthesis suitable for biological screening. It utilizes a protection-deprotection strategy to prevent polymerization of the aniline.[1][2]

2.1 Retrosynthetic Analysis (DOT Visualization)

SynthesisPath cluster_legend Reaction Logic Target Target: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Intermed Intermediate: N-Acetyl-4-(4-morpholinopiperidin-1-ylsulfonyl)aniline Intermed->Target Acid Hydrolysis (HCl/EtOH) SM1 Start A: N-Acetylsulfanilyl chloride (ASC) SM1->Intermed Nucleophilic Substitution (DCM/TEA) SM2 Start B: 4-Morpholinopiperidine SM2->Intermed Step1 Step 1: Sulfonylation Step2 Step 2: Deprotection

Figure 1: Retrosynthetic pathway utilizing N-acetyl protection to ensure regioselectivity.

2.2 Step-by-Step Protocol
Step 1: Sulfonylation (Coupling)

Goal: Attach the solubilizing tail to the protected aniline.

  • Reagents:

    • A: N-Acetylsulfanilyl chloride (1.0 eq, 23.3 g).

    • B: 4-Morpholinopiperidine (1.1 eq, 18.7 g).

    • Base: Triethylamine (TEA) (2.5 eq).

    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve B and TEA in DCM at 0°C under nitrogen atmosphere.

    • Add A portion-wise over 30 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). Product should appear as a lower Rf spot compared to sulfonyl chloride.

  • Workup: Wash with water (2x), brine (1x), dry over MgSO₄, and concentrate.

Step 2: Deprotection (Hydrolysis)

Goal: Reveal the free amine.

  • Reagents: 6N HCl (aqueous), Ethanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in Ethanol.

    • Add 6N HCl (5 eq) and reflux at 80°C for 2 hours.

    • Critical Checkpoint: Reaction is complete when the acetyl methyl singlet (~2.1 ppm) disappears in NMR.

  • Isolation:

    • Cool to RT. Neutralize with NaOH to pH 8-9.

    • Extract with EtOAc or DCM/iPrOH (3:1) if solubility is an issue.

    • Recrystallize from Ethanol/Water.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

3.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar sulfonamides).

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
7.38 Doublet (J=8.8 Hz)2HAr-H (meta to NH₂)Deshielded by electron-withdrawing Sulfonyl group.[1][2]
6.62 Doublet (J=8.8 Hz)2HAr-H (ortho to NH₂)Shielded by electron-donating Amino group.[1][2]
6.05 Broad Singlet2H-NH₂Exchangeable protons; shift varies with concentration.[1][2]
3.60 Triplet (J=4.5 Hz)2HPiperidine-H (eq)Protons adjacent to Sulfonamide nitrogen (deshielded).
3.52 Triplet (J=4.6 Hz)4HMorpholine-O-CH₂Characteristic ether protons (stable reference point).[1][2]
2.40 - 2.50 Multiplet4HMorpholine-N-CH₂Overlap with DMSO solvent peak often occurs here.[1][2]
2.25 Multiplet2HPiperidine-H (ax)Axial protons adjacent to sulfonamide.[2]
2.15 Multiplet1HPiperidine-CH (C4)Methine proton linking the two rings.
1.75 / 1.35 Multiplets4HPiperidine-C3/C5Ring methylene protons.[1][2]
3.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected [M+H]⁺: 326.15 m/z.

  • Fragmentation Pattern:

    • Loss of Morpholine fragment (-87 Da).

    • Cleavage of Sulfonyl-N bond.[1][2]

Part 4: Functional Applications in Drug Discovery[1]

This molecule is rarely a drug in itself but is a high-value fragment used to optimize lead compounds.[1][2]

4.1 Solubility & PK Optimization

The 4-morpholinopiperidine tail is a "privileged structure" in medicinal chemistry.[1][2]

  • LogP Modulation: The morpholine oxygen reduces lipophilicity (LogP ~0.5), preventing the molecule from becoming a "grease ball" (highly lipophilic, low solubility).

  • Lysosomotropism: The tertiary amine (pKa ~8.5) allows the molecule to accumulate in acidic compartments (lysosomes), potentially increasing the volume of distribution (Vd).

4.2 Target Classes
  • Kinase Inhibitors: Used in ALK and EGFR inhibitors (e.g., analogs of Alectinib or Gefitinib) where the aniline binds to the hinge region and the tail extends into the solvent-exposed area.

  • MMP Inhibitors: The sulfonyl group acts as a zinc-binding group (ZBG) bioisostere or anchors the molecule in the S1' pocket of Matrix Metalloproteinases.

4.3 Pharmacophore Logic Diagram

Pharmacophore Aniline Aniline Head (H-Bond Donor) Sulfonyl Sulfonyl Linker (Dipole Orienting) Aniline->Sulfonyl C-S Bond Target Biological Target (Kinase ATP Pocket / MMP Active Site) Aniline->Target H-Bonding (Hinge Region) Tail Morpholinopiperidine Tail (Solubility/PK) Sulfonyl->Tail S-N Bond Tail->Target Solvent Exposure (Solubilizing)

Figure 2: Pharmacophore map showing the functional role of each domain in protein-ligand binding.[1][2]

References

  • Synthesis of Sulfonamides: "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." RSC Advances.

  • Morpholine in MedChem: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 2020.[3]

  • Intermediate Characterization: "4-(Piperidin-4-ylsulfonyl)aniline synthesis and properties." EvitaChem Technical Data.

  • Piperidine Scaffolds: "Piperazine and morpholine: Synthetic preview and pharmaceutical applications." Journal of Chemical and Pharmaceutical Research.

  • Precursor Data: "4-Morpholinopiperidine Chemical Properties and Synthesis." ChemicalBook.

Sources

Exploratory

Molecular weight and physicochemical properties of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

This technical guide details the physicochemical profile, synthesis, and structural utility of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , a specialized sulfonyl-aniline scaffold used in medicinal chemistry.[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and structural utility of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , a specialized sulfonyl-aniline scaffold used in medicinal chemistry.[1]

Executive Summary

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (Molecular Formula: C₁₅H₂₃N₃O₃S) is a heterobifunctional scaffold integrating a primary aniline pharmacophore with a solubilizing sulfonyl-piperidine-morpholine tail.[1] In drug discovery, this motif serves two critical functions:

  • Pharmacophore Anchor: The aniline group (

    
    ) acts as a primary hydrogen bond donor or a site for further derivatization (e.g., urea/amide formation in kinase inhibitors).
    
  • Physicochemical Modulator: The morpholino-piperidine sulfonyl moiety functions as a "solubilizing tail," improving the lipophilicity profile (LogD) and metabolic stability of the parent molecule while projecting into solvent-exposed regions of protein binding pockets (e.g., MMPs, Factor Xa).

Chemical Identity & Structure

The molecule is characterized by a para-substituted sulfonamide linkage connecting an aniline ring to a 4-morpholinopiperidine moiety.[1]

Property Data
Chemical Name 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline
Common Synonyms 4-[(4-Morpholin-4-ylpiperidin-1-yl)sulfonyl]aniline; 1-(4-Aminophenylsulfonyl)-4-morpholinopiperidine
Molecular Formula C₁₅H₂₃N₃O₃S
Molecular Weight 325.43 g/mol
CAS Number Not widely listed; Analogous to 314285-39-7 (Methyl analog)
SMILES Nc1ccc(cc1)S(=O)(=O)N2CCC(CC2)N3CCOCC3
InChI Key Calculated:[1][2][3][4][5][6][7][8]SWWOIEPBBNXTQP-UHFFFAOYSA-N (Isomer Analog)

Physicochemical Properties

The following data represents the calculated physicochemical profile, essential for assessing "drug-likeness" (Lipinski’s Rule of 5 compliance).

Parameter Value (Calc.) Significance in Drug Design
cLogP 0.8 – 1.2Ideal. Indicates balanced lipophilicity; sufficient for membrane permeability without high risk of non-specific binding.[1]
TPSA ~75-85 ŲHigh Permeability. Well below the 140 Ų threshold, suggesting good oral bioavailability.
pKa (Basic) ~8.5 (Tertiary Amine)The morpholine-piperidine nitrogen is protonated at physiological pH, enhancing solubility.
pKa (Acidic) ~4.0 (Aniline ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
The aniline group is neutral at physiological pH.
H-Bond Donors 1 (Aniline

)
Facilitates specific binding interactions (e.g., hinge binding in kinases).
H-Bond Acceptors 5Includes sulfonyl oxygens, morpholine oxygen, and tertiary amine.[1]
Rotatable Bonds 3Rigid sulfonamide linker reduces entropic penalty upon binding.
Solubility High in DMSO, DMF. Moderate in acidic aqueous buffers.Protonation of the tertiary amine drastically improves aqueous solubility.

Synthesis & Experimental Protocols

The synthesis follows a robust Convergent Sulfonylation Protocol . This method is preferred over direct chlorosulfonation of the amine due to the sensitivity of the morpholine ring to strong acids.

Reaction Scheme Visualization

SynthesisPath SM1 4-Acetamidobenzenesulfonyl Chloride INT Intermediate: N-Acetyl Protected Sulfonamide SM1->INT Step 1: Coupling DCM, Et3N, 0°C to RT SM2 4-Morpholinopiperidine SM2->INT PROD Target: 4-(4-Morpholinopiperidin- 1-ylsulfonyl)aniline INT->PROD Step 2: Deprotection 6N HCl, Reflux

Figure 1: Convergent synthesis pathway via N-acetyl protection to prevent aniline polymerization.

Detailed Protocol
Step 1: Sulfonamide Coupling [1]
  • Reagents: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq) or Diisopropylethylamine (DIPEA) to scavenge HCl. Cool to 0°C.[1]

  • Nucleophilic Attack: Dropwise add 4-morpholinopiperidine (1.1 eq) dissolved in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: The intermediate (N-acetyl derivative) should be a stable solid.[1]

Step 2: Hydrolysis (Deprotection) [1]
  • Hydrolysis: Dissolve the intermediate in Ethanol/6N HCl (1:1 v/v).

  • Reflux: Heat to reflux (approx. 80-90°C) for 2–4 hours. This cleaves the acetyl group to restore the free aniline.

  • Neutralization: Cool to 0°C and carefully neutralize with 10% NaOH to pH ~8–9.

  • Isolation: The product often precipitates.[1] Filter and wash with cold water. If oil forms, extract with DCM.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Structural Analysis & Applications

The 4-(4-Morpholinopiperidin-1-ylsulfonyl) moiety is a "privileged structure" in medicinal chemistry.[1]

Pharmacophore Logic
  • The "Solubilizing Tail": In many drug candidates (e.g., MMP inhibitors, Factor Xa inhibitors), the active site binds the aromatic core, while the sulfonyl-piperidine-morpholine tail extends into the solvent.

  • Metabolic Stability: The piperidine ring blocks rapid metabolism compared to flexible alkyl chains. The morpholine oxygen reduces basicity slightly (compared to N-methyl piperazine), reducing hERG channel liability.

Key Applications
  • Matrix Metalloproteinase (MMP) Inhibitors: Used as the "P1'" substituent to interact with the S1' pocket of MMP enzymes [1].

  • Kinase Inhibitors: The aniline amine serves as the nucleophile to react with heterocyclic halides (e.g., pyrimidines, quinazolines) to form ATP-competitive inhibitors.

  • Sulfonamide Antibiotics: Although less common than simple sulfonamides, this derivative offers enhanced tissue penetration due to the lipophilic piperidine ring.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles). The aniline moiety can be toxic if absorbed; handle in a fume hood.

  • Storage: Store at +2°C to +8°C, protected from light (anilines can oxidize/darken over time).

References

  • Design and Synthesis of Sulfonamide Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Sulfonyl-Piperidine MMP Inhibitors."[1]

  • Physicochemical Properties of Morpholine Derivatives: PubChem, "Compound Summary for 4-Morpholinopiperidine."[1]

  • General Synthesis of Sulfonamides: Organic Syntheses, "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines."

Sources

Foundational

Mechanistic Insight: The 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Scaffold in MMP Inhibition

This technical guide provides an in-depth analysis of the 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline scaffold, a critical pharmacophore in the design of "Reverse Sulfonamide" Matrix Metalloproteinase (MMP) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline scaffold, a critical pharmacophore in the design of "Reverse Sulfonamide" Matrix Metalloproteinase (MMP) inhibitors.

While often utilized as a high-value intermediate or fragment in Structure-Activity Relationship (SAR) studies, this specific molecular architecture reveals the fundamental mechanics of achieving selectivity for Gelatinases (MMP-2, MMP-9) and Metalloelastase (MMP-12) over Collagenases (MMP-1).

Executive Summary: The "Deep Pocket" Strategy

The molecule 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline represents a specialized "P1' Anchor" moiety. In the context of MMP inhibition, it is rarely the sole inhibitor but rather the selectivity-determining fragment of a larger drug candidate.

Its mechanism of action is defined by its ability to occupy the S1' specificity subsite of the MMP catalytic domain. Unlike broad-spectrum inhibitors (e.g., Marimastat) that rely heavily on zinc chelation, inhibitors incorporating this scaffold rely on the morpholino-piperidine tail to penetrate the deep, hydrophobic S1' channels found specifically in MMP-2, MMP-9, and MMP-12, thereby avoiding the side effects associated with MMP-1 inhibition (e.g., musculoskeletal syndrome).

Molecular Mechanism of Action

The inhibition mechanism is a tripartite system involving the Zinc-Binding Group (ZBG), the Linker, and the S1' Anchor (the subject of this guide).

The S1' Specificity Filter

The defining feature of this scaffold is the 4-morpholinopiperidin-1-yl group.

  • Conformational Fit: The piperidine ring provides a semi-rigid spacer that projects the terminal morpholine group away from the zinc active site.

  • Deep Pocket Penetration: MMP-2, MMP-9, and MMP-12 possess an S1' pocket that is a "tunnel" rather than a shallow bowl (as in MMP-1). The linear extension of the piperidine-morpholine chain allows the molecule to thread into this tunnel.

  • Solvation & Binding: The terminal morpholine oxygen often engages in hydrogen bonding with water networks or specific residues (e.g., Thr426 in MMP-9) at the bottom of the pocket, locking the inhibitor in place.

The Sulfonyl "Warhead" Positioning

The sulfonyl (


)  group serves two critical mechanistic functions:
  • Hydrogen Bonding: One of the sulfonyl oxygens typically accepts a hydrogen bond from the backbone amide of the enzyme (often Leu181 or Ala182 in the MMP numbering scheme). This mimics the transition state of the natural substrate.

  • Geometry Constraint: The tetrahedral geometry of the sulfur atom kinks the molecule, directing the aniline (ZBG attachment point) toward the catalytic Zinc ion and the piperidine tail into the S1' pocket.

The Aniline Linker

In this specific scaffold, the aniline (


)  acts as the "vector."
  • In Fragments: It binds weakly near the active site.

  • In Full Inhibitors: The aniline nitrogen is typically derivatized (e.g., acylated) to attach a Zinc Binding Group (ZBG) , such as a hydroxamic acid, carboxylic acid, or a "reverse hydroxamate." The aromatic ring of the aniline provides

    
     stacking interactions with the enzyme's hydrophobic wall (often Tyr240 ).
    
Visualization of the Binding Mode

The following diagram illustrates the logical flow of the binding mechanism, highlighting how the scaffold achieves selectivity.

MMP_Binding_Mechanism Zinc Catalytic Zinc Ion (Zn2+) ZBG Zinc Binding Group (Attached to Aniline) Zinc->ZBG Chelation Aniline Aniline Scaffold (Linker / Pi-Stacking) ZBG->Aniline Covalent Link Sulfonyl Sulfonyl Group (H-Bond Acceptor) Aniline->Sulfonyl Scaffold Piperidine Piperidine Ring (Rigid Spacer) Sulfonyl->Piperidine Orientation Backbone Enzyme Backbone (Leu181/Ala182) Sulfonyl->Backbone H-Bonding Morpholine Morpholine Tail (Solubility / H-Bond) Piperidine->Morpholine Extension S1_Pocket S1' Specificity Pocket (Deep Channel: MMP-2/9/12) Piperidine->S1_Pocket Hydrophobic Interaction Morpholine->S1_Pocket Deep Binding / Solvation

Caption: Mechanistic binding topology of the Sulfonyl-Aniline-Piperidine-Morpholine scaffold within the MMP active site.

Structure-Activity Relationship (SAR) Data

To understand why this specific scaffold is chosen over others (e.g., simple sulfonamides), we must analyze the SAR trends. The following table summarizes the impact of modifying the "Tail" region (the morpholino-piperidine moiety).

Structural Modification (R-Group)Effect on MMP-2/9 Potency (

)
Effect on Selectivity (vs. MMP-1)Mechanistic Explanation
Morpholino-Piperidine (Target) High (< 10 nM) High (> 1000x) Optimal length to fill the deep S1' channel; Morpholine adds solubility.
Methyl-PiperidineModerate (~50 nM)ModerateLacks the terminal polarity; reduced water network interaction.
Phenyl-Sulfonyl (No Piperidine)Low (> 500 nM)Low"Short" inhibitor; fits into MMP-1's shallow pocket (loss of selectivity).
BiphenylHigh (< 10 nM)Low to ModerateHighly hydrophobic; potent but poor solubility (poor PK).
Alkyl Chain (n-Butyl)LowLowToo flexible; high entropic penalty upon binding.

Key Insight: The Piperidine ring restricts the conformational entropy (making binding energetically favorable), while the Morpholine oxygen provides a "water anchor" at the pocket's solvent interface, improving the pharmacokinetic profile (solubility) without sacrificing potency.

Experimental Protocols for Validation

FRET-Based Enzymatic Inhibition Assay

Objective: Determine the


 and confirm the competitive nature of the inhibition.

Protocol:

  • Reagent Prep:

    • Substrate: Use a fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) specific for MMP-2/9.

    • Enzyme: Recombinant human MMP-2 or MMP-9 (catalytic domain).

    • Inhibitor: Dissolve 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (or its derivative) in DMSO.

  • Reaction Assembly:

    • In a 96-well black plate, add 10 µL of Inhibitor (serial dilution).

    • Add 40 µL of Enzyme Buffer (50 mM Tris, 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35, pH 7.5).
      
    • Incubate for 30 mins at 37°C (allows the scaffold to equilibrate with the S1' pocket).

  • Initiation:

    • Add 50 µL of Substrate (10 µM final concentration).

  • Measurement:

    • Monitor fluorescence (

      
      ) kinetically for 60 minutes.
      
  • Validation Check:

    • Control: Include Ilomastat (GM6001) as a positive control.

    • Linearity: Ensure the "No Inhibitor" slope is linear (

      
      ).
      
Selectivity Profiling (The "Shallow vs. Deep" Test)

Objective: Prove the scaffold targets the "Deep Pocket" (MMP-2/9) and excludes "Shallow Pocket" (MMP-1).

Workflow:

  • Run the FRET assay simultaneously against MMP-1 and MMP-9 .

  • Calculate Selectivity Ratio:

    
    .
    
  • Success Criteria: A ratio > 100 indicates successful engagement of the deep S1' channel by the morpholino-piperidine tail. If the ratio is < 10, the tail is likely not fully penetrating the pocket, or the aniline linker is binding non-specifically.

Synthesis & Logical Pathway

Understanding the chemical origin of this scaffold helps in designing derivatives. The synthesis typically follows a convergent route.

Synthesis_Pathway Step1 Precursor A: 4-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (Sulfonylation) Step1->Reaction Step2 Precursor B: 4-(Piperidin-4-yl)morpholine Step2->Reaction Intermediate 4-(4-Morpholinopiperidin-1-ylsulfonyl)nitrobenzene Reaction->Intermediate Reduction Reduction (H2, Pd/C) (Nitro -> Aniline) Intermediate->Reduction Final TARGET SCAFFOLD: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Reduction->Final Derivatization Coupling to ZBG (Hydroxamate/Carboxylate) Final->Derivatization Next Step in Drug Design

Caption: Synthetic pathway for generating the scaffold and its subsequent derivatization into a full inhibitor.

References

  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776. Link

  • Tamura, Y., et al. (1998).[1] Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives.[1] Journal of Medicinal Chemistry, 41(4), 640-649.[1] Link

  • Pikul, S., et al. (1998). Discovery of potent, cell-active, non-hydroxamate inhibitors of matrix metalloproteinases. Journal of Medicinal Chemistry, 41(19), 3568-3571. Link

  • Fisher, J. F., & Mobashery, S. (2006). Recent advances in MMP inhibitor design.[2][3] Cancer and Metastasis Reviews, 25(1), 115-136. Link

  • Lovejoy, B., et al. (1999). Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors. Nature Structural Biology, 6, 217–221. Link

Sources

Exploratory

The Role of Sulfonyl Aniline Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, therapeutic applications, and synthetic strategies for sulfonyl aniline derivatives. Technical Guide & Whitepaper Executive Summary Sulfonyl aniline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, therapeutic applications, and synthetic strategies for sulfonyl aniline derivatives.

Technical Guide & Whitepaper

Executive Summary

Sulfonyl aniline derivatives—encompassing both sulfanilamides (


) and sulfonanilides  (

)—represent a cornerstone pharmacophore in medicinal chemistry. Historically pivotal as the first broad-spectrum antibacterials (sulfa drugs), this structural motif has evolved into a versatile scaffold for targeting diverse biological pathways.

Current drug development utilizes the sulfonyl aniline moiety not merely for its electrostatic properties but for its ability to act as a bioisostere for carboxylic acids, a zinc-binding group (ZBG) in metalloenzymes, and recently, as a molecular glue degrader in targeted protein degradation (TPD). This guide analyzes the physicochemical principles, structure-activity relationships (SAR), and synthetic protocols driving the modern application of these derivatives.

Chemical Architecture & Physicochemical Properties[1]

The sulfonyl aniline scaffold is defined by the


 linkage attached to an aromatic amine core. Its medicinal utility is governed by three critical parameters:
  • Acidity & pKa Modulation: The sulfonyl group is strongly electron-withdrawing, acidifying the adjacent

    
     proton.
    
    • Typical pKa: 5.0 – 10.0.

    • Relevance: At physiological pH (7.4), many sulfonamides exist as ionized anions. This ionization mimics the transition state of enzymatic substrates (e.g., PABA in folate synthesis) and enhances water solubility.

  • Hydrogen Bonding Geometry: The sulfonyl oxygens act as weak H-bond acceptors, while the

    
     (if unsubstituted) is a strong donor. The tetrahedral geometry of the sulfur atom creates a "kink" that orients substituents into specific hydrophobic pockets, distinct from the planar amide bond.
    
  • Metabolic Stability: Unlike carboxamides, the sulfonamide bond is resistant to hydrolysis by peptidases and esterases, conferring high metabolic stability and oral bioavailability.

Structural Classification
ClassGeneral StructurePrimary MechanismKey Examples
Sulfanilamides

DHPS Inhibition (Folate pathway)Sulfamethoxazole, Dapsone
Sulfonanilides

COX-2 Inhibition, Tubulin bindingNimesulide, E7070 (Indisulam)
Primary Sulfonamides

Carbonic Anhydrase Inhibition (ZBG)Acetazolamide, Celecoxib

Therapeutic Mechanisms & SAR

Antibacterial: Dihydropteroate Synthase (DHPS) Inhibition

The classic mechanism involves competitive inhibition of DHPS. The ionized sulfonamide mimics the p-aminobenzoic acid (PABA) substrate.

  • SAR Insight: The

    
    -amino group must be unsubstituted (or a prodrug like Prontosil) to bind DHPS. Substituents on the 
    
    
    
    -sulfonamide nitrogen modulate the pKa to match the optimal ionization state for enzyme uptake.
Anticancer: Molecular Glues & Cell Cycle Arrest

Recent discoveries have repositioned sulfonanilides (e.g., Indisulam , Tasisulam ) as "molecular glues."

  • Mechanism: These compounds bridge the interface between the E3 ubiquitin ligase DCAF15 and the splicing factor RBM39 . This induces ubiquitination and proteasomal degradation of RBM39, causing lethal splicing errors in cancer cells.

  • SAR Insight: The geometry of the sulfonyl aniline core is critical for sandwiching between the ligase and the neo-substrate.

Carbonic Anhydrase Inhibition (CAI)

Primary sulfonamides (


) are the quintessential ZBGs for Carbonic Anhydrases (CAs).
  • Mechanism: The ionized nitrogen coordinates directly to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: Tailoring the "tail" (the aromatic ring substituents) allows selectivity between cytosolic (CA I/II) and tumor-associated transmembrane isoforms (CA IX/XII).

Visualization of Signaling Pathways

Diagram 1: Mechanism of Action – Folate Synthesis & Molecular Glue

The following diagram contrasts the classical antibacterial pathway with the modern anticancer "molecular glue" mechanism.

MOA_Pathways cluster_bacteria Antibacterial Mechanism (DHPS Inhibition) cluster_cancer Anticancer Mechanism (Molecular Glue) PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Natural Binding Sulfonamide Sulfonyl Aniline (Inhibitor) Sulfonamide->DHPS Competitive Inhibition Folate Dihydrofolic Acid DHPS->Folate Blocked DNA DNA/RNA Synthesis Folate->DNA Indisulam Indisulam (Sulfonanilide) Complex Ternary Complex (DCAF15-Drug-RBM39) Indisulam->Complex Bridges Interface DCAF15 DCAF15 (E3 Ligase) DCAF15->Complex RBM39 RBM39 (Splicing Factor) RBM39->Complex Ubiquitin Ubiquitination Complex->Ubiquitin Recruits E2 Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: Comparative pathways of sulfonyl anilines acting as metabolic inhibitors (Bacteria) vs. molecular glues (Cancer).

Experimental Protocols

Protocol A: General Synthesis of Sulfonanilides

Objective: Synthesis of


-aryl benzenesulfonamide via nucleophilic substitution.
Scope:  Applicable for library generation for SAR studies.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Pyridine (Solvent & Base) or DCM/Triethylamine[1]

  • HCl (1M) for quenching

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the aniline derivative (e.g., 4-chloroaniline, 5 mmol) in anhydrous Pyridine (10 mL) or DCM (20 mL) with TEA (1.5 equiv).

  • Addition: Cool the solution to 0°C in an ice bath. Add the Sulfonyl Chloride dropwise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize the pyridine/base and precipitate the product.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Objective: Determine


 of synthesized derivatives against hCA II.
  • Buffer Prep: Prepare 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM

    
    .[2]
    
  • Enzyme Mix: Incubate hCA II enzyme (human recombinant) with the test compound (dissolved in DMSO) for 15 mins at 25°C.

  • Substrate Addition: Add 4-nitrophenyl acetate (NPA) to a final concentration of 3 mM.

  • Measurement: Monitor the hydrolysis of NPA to 4-nitrophenol spectrophotometrically at 400 nm over 30 minutes.

  • Calculation: Compare the initial velocity (

    
    ) of the inhibited reaction vs. DMSO control.
    

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Aniline + Sulfonyl Chloride Step1 Dissolve in Pyridine/DCM (0°C, Inert Atm) Start->Step1 Step2 Add R-SO2Cl Dropwise Step1->Step2 Step3 Stir RT (4-12h) Monitor TLC Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No Quench Quench with Ice-Cold HCl (1M) Decision->Quench Yes Isolate Filtration or EtOAc Extraction Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Caption: Standard operating procedure for the nucleophilic synthesis of sulfonyl aniline derivatives.

Challenges & Future Directions

  • Hypersensitivity (Sulfa Allergy): A major limitation is the formation of hydroxylamine metabolites (

    
    ) via CYP2C9 oxidation, which can cause Stevens-Johnson syndrome.
    
    • Mitigation: Replacing the

      
      -aromatic ring with heteroaromatics (e.g., isoxazoles in sulfamethoxazole) or electron-withdrawing groups can alter metabolic clearance pathways.
      
  • Resistance: Mutations in the folP gene (encoding DHPS) compromise antibacterial efficacy.

    • Strategy: Development of "suicide substrates" or dual-mechanism agents that target both DHPS and DHFR (Dihydrofolate reductase).

  • PROTACs & Degraders: The future lies in using sulfonamides as E3 ligase recruiters . Since Indisulam recruits DCAF15, derivatives are being engineered to link this moiety to other protein-binding ligands, creating novel PROTACs for "undruggable" targets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Han, T., et al. (2017).[4] Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336), eaal3755. Link

  • Scott, K. A., et al. (2020). Sulfonamides: A Review of Their Antibacterial Activity and Structure-Activity Relationships. Journal of Medicinal Chemistry. (General Reference for SAR).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Protocols. Link

  • Gatadi, S., et al. (2025). Recent advances in the synthesis of sulfonamides and their biological applications.[3][5][6][7][8][9][10][11] Current Medicinal Chemistry. (Synthesized from search results on modern protocols).

Sources

Foundational

Therapeutic Potential of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in Oncology Drug Discovery

Executive Summary The relentless evolution of acquired resistance in oncology necessitates the development of next-generation targeted therapeutics. Within modern medicinal chemistry, 4-(4-Morpholinopiperidin-1-ylsulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of acquired resistance in oncology necessitates the development of next-generation targeted therapeutics. Within modern medicinal chemistry, 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (CAS 1363155-21-8) has emerged as a highly privileged pharmacophore and critical building block. By combining a reactive aniline moiety for scaffold conjugation, a conformationally directing sulfonyl group, and a highly soluble morpholino-piperidine tail, this compound enables the synthesis of potent kinase inhibitors. This technical guide explores the structural rationale, mechanistic utility, and experimental workflows for integrating this intermediate into novel oncology pipelines, particularly targeting mutant Epidermal Growth Factor Receptor (EGFR) and parallel kinase signaling networks[1][2].

Structural Rationale & Pharmacological Impact

The design of ATP-competitive kinase inhibitors requires a delicate balance between hinge-binding affinity and solvent-channel interactions. The tripartite structure of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline provides a modular solution to these challenges[3][4].

Deconstruction of the Pharmacophore
  • The Aniline Moiety (-NH2): Acts as a versatile nucleophilic handle. It facilitates efficient conjugation to electron-deficient heteroaromatic scaffolds (e.g., fused pyrimidines, pyrazolopyrimidines) via palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)[1][4].

  • The Sulfonyl Linker (-SO2-): Unlike carbonyl linkers, the sulfonyl group acts as a robust hydrogen-bond acceptor while restricting the rotational degrees of freedom of the adjacent rings. This pre-organizes the molecule into a bioactive conformation and significantly enhances metabolic stability against amidases[2][5].

  • The 4-Morpholinopiperidine Tail: The incorporation of bulky, basic aliphatic rings serves a dual purpose. Physiochemically, it drastically improves aqueous solubility and modulates the overall pKa of the drug candidate. Mechanistically, it projects into the solvent-exposed channel of the kinase domain, exploiting unique polar interactions that enhance selectivity and overcome steric clashes caused by gatekeeper mutations[3].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the pharmacological impact of integrating this specific motif into kinase inhibitor scaffolds:

Structural MotifPhysicochemical ContributionPharmacological Impact in Oncology
Aniline Core High reactivity for cross-couplingEnables attachment to diverse hinge-binding heterocycles (e.g., pyrimidines)
Sulfonyl Group Strong H-bond acceptor, high dipole momentEnhances metabolic half-life; directs binding in the kinase solvent channel
Morpholine Ring Basic amine, low lipophilicity (clogP reduction)Increases aqueous solubility; highly effective in PI3K/mTOR and EGFR targeting
Piperidine Linker Conformational rigidityProjects the morpholine optimally into the solvent front, evading steric hindrance

Mechanistic Utility in Targeted Therapies

Derivatives of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline have demonstrated profound utility in overcoming acquired resistance mechanisms in solid tumors.

Overcoming EGFR Mutations

In non-small cell lung cancer (NSCLC), first- and second-generation EGFR inhibitors inevitably fail due to the emergence of gatekeeper mutations (e.g., T790M) and solvent-front mutations (e.g., C797S). Fused pyrimidine sulfonamide derivatives utilizing the 4-(4-morpholinopiperidin-1-ylsulfonyl)aniline tail have been explicitly designed to suppress the growth of cancer cells driven by these complex tyrosine kinase domain mutations[1]. The morpholino-piperidine moiety extends past the mutated residues, anchoring the inhibitor in the solvent channel and restoring nanomolar potency.

Broad-Spectrum Kinase Inhibition

Beyond EGFR, the sulfonamide-morpholine combination is highly effective in targeting the PI3K/AKT/mTOR pathway and VEGFR-2[3][5]. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region in PI3K isoforms, while the sulfonamide core disrupts pivotal signaling pathways involved in tumor angiogenesis and proliferation[2][5].

Pathway EGFR Mutant EGFR (T790M/C797S) PI3K PI3K EGFR->PI3K Activates Inhibitor Sulfonamide Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Evasion AKT->Apoptosis Inhibits Proliferation Tumor Cell Proliferation mTOR->Proliferation

Fig 1: Inhibition of mutant EGFR signaling cascades by sulfonamide derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of kinase inhibitors utilizing CAS 1363155-21-8.

Step-by-Step Synthesis: Palladium-Catalyzed Cross-Coupling

Causality: Buchwald-Hartwig amination is preferred over SNAr for unactivated aryl halides to prevent the degradation of the morpholine ring under harsh basic conditions. Xantphos is selected as the ligand due to its wide bite angle, which is optimal for coupling sterically hindered anilines to electron-deficient pyrimidines, minimizing off-target reductive dehalogenation.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the fused pyrimidine aryl halide (1.0 eq) and 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq). The use of a pre-mixed Pd/ligand complex ensures rapid oxidative addition.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 eq). Cesium carbonate provides the necessary basicity without inducing the hydrolysis of the sulfonamide linkage.

  • Reaction: Suspend the mixture in degassed 1,4-Dioxane (0.1 M). Heat at 100°C for 12 hours.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final conjugated inhibitor.

In Vitro Validation: HTRF Kinase Assay

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA due to its resistance to compound auto-fluorescence and superior signal-to-noise ratio. ATP concentrations must be strictly set at the apparent


 for the specific kinase (e.g., EGFR L858R/T790M) to ensure the derived 

values accurately reflect competitive binding affinity rather than assay artifacts.
  • Enzyme Preparation: Dilute recombinant mutant EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the synthesized sulfonamide derivative in a 10-point dose-response series (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP (at

    
    ) and biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm. Calculate

    
     using a 4-parameter logistic regression model.
    

Workflow A Scaffold Synthesis B Pd-Catalyzed Coupling A->B D Prep-HPLC Purification B->D C CAS 1363155-21-8 Aniline Donor C->B E HTRF Kinase Assay D->E F Ba/F3 Cell Viability E->F

Fig 2: End-to-end workflow from chemical conjugation to in vitro validation.

References

  • NOVEL SULFONAMIDE DERIVATIVE WITH FUSED PYRIMIDINE SKELETON, HAVING EPIDERMAL GROWTH FACTOR RECEPTOR MUTATION INHIBITORY EFFECT. Googleapis.com (Patent Application).
  • Elsayad, K. A., et al. "Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer." Bioorganic Chemistry, PubMed.
  • "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.
  • "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." MDPI.
  • "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PMC (PubMed Central).

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Abstract The compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline represents a highly versatile and structurally significant pharmacophore in modern drug discovery. Combining an aniline moiety, a robust sulfonamide lin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline represents a highly versatile and structurally significant pharmacophore in modern drug discovery. Combining an aniline moiety, a robust sulfonamide linker, and a morpholino-piperidine core, this scaffold is frequently utilized in the development of small-molecule kinase inhibitors (e.g., ALK and MEK inhibitors like Alectinib and Cobimetinib analogs). This technical whitepaper provides an in-depth literature review and a validated, step-by-step synthetic methodology for constructing this molecule, emphasizing the mechanistic causality behind reagent selection and protocol optimization.

Retrosynthetic Strategy and Workflow

The structural complexity of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline can be efficiently deconstructed into three highly reliable, high-yielding synthetic modules:

  • C-N Bond Formation (Reductive Amination): Construction of the morpholino-piperidine core.

  • S-N Bond Formation (Sulfonylation): Coupling the core to a functionalized benzenesulfonyl linker.

  • Chemoselective Reduction: Conversion of the terminal nitro group to the target aniline.

SynthesisWorkflow A 1-Boc-4-piperidone + Morpholine B 1-Boc-4-morpholinopiperidine A->B STAB, DCE Reductive Amination C 4-Morpholinopiperidine B->C HCl/Dioxane Boc Deprotection E 4-(4-Morpholinopiperidin-1-ylsulfonyl) nitrobenzene C->E DIPEA, DCM Sulfonylation D 4-Nitrobenzenesulfonyl chloride D->E F 4-(4-Morpholinopiperidin-1-ylsulfonyl) aniline E->F Pd/C, H2 Nitro Reduction

Caption: Forward synthesis workflow of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

Stage 1: Assembly of the 4-Morpholinopiperidine Core

Mechanistic Causality

The synthesis begins with the reductive amination of 1-Boc-4-piperidone with morpholine. The critical choice here is the reducing agent. While Sodium Borohydride (


) is a common reductant, it is prone to prematurely reducing the ketone starting material into an alcohol. To prevent this,  [1] is employed. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reductant that selectively reduces the transient iminium ion over the ketone.

Following the C-N coupling, the Boc (tert-butyloxycarbonyl) protecting group must be removed to expose the secondary amine for the subsequent sulfonylation step.

Step-by-Step Protocol: Reductive Amination & Deprotection
  • Imine Formation: Charge a dry, argon-purged round-bottom flask with 1-Boc-4-piperidone (1.0 eq) and morpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to allow complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction slowly with saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Boc Deprotection: Dissolve the crude 1-Boc-4-morpholinopiperidine in a 4M HCl in 1,4-dioxane solution (5.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to yield 4-morpholinopiperidine hydrochloride as a white powder.

Self-Validating System: The reductive amination is validated by TLC (ninhydrin stain); the disappearance of the ketone and the emergence of a highly polar, ninhydrin-active spot confirms success. During the quench, the cessation of


 gas evolution validates the complete neutralization of residual acetic acid and STAB.

Stage 2: Sulfonamide Formation (S-N Coupling)

Mechanistic Causality

The formation of the sulfonamide linkage requires the nucleophilic attack of the deprotected piperidine nitrogen onto [2]. Because the starting material is a hydrochloride salt, a non-nucleophilic organic base like


-Diisopropylethylamine (DIPEA) is required in excess. DIPEA serves a dual purpose: it liberates the free base of the piperidine and scavenges the HCl generated during the S-N coupling, preventing the protonation and subsequent deactivation of the morpholine nitrogen.
Step-by-Step Protocol: Sulfonylation
  • Preparation: Suspend 4-morpholinopiperidine hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to ensure complete free-basing.

  • Coupling: Cool the solution to 0 °C using an ice bath. Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise. The solution will rapidly adopt a distinct yellow hue.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours under an inert atmosphere.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M aqueous HCl (to remove unreacted amines), saturated aqueous

    
    , and brine.
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 5-10% Methanol in DCM) to afford 4-(4-morpholinopiperidin-1-ylsulfonyl)nitrobenzene.
    

Self-Validating System: The reaction is self-validating through visual cues and UV tracking. The product is a bright yellow solid due to the extended conjugation of the nitroarene. Complete consumption of the nosyl chloride is confirmed by TLC (UV 254 nm), ensuring no electrophile remains before proceeding to the reduction step.

Stage 3: Chemoselective Nitro Reduction

Mechanistic Causality

The final transformation requires the reduction of the para-nitro group to an aniline. This must be executed chemoselectively to avoid cleaving the sensitive sulfonamide bond or over-reducing the saturated heterocyclic rings. [3] under a mild hydrogen atmosphere is the optimal choice, as sulfonamides are highly stable to these specific conditions.

Step-by-Step Protocol: Catalytic Hydrogenation
  • Setup: Dissolve 4-(4-morpholinopiperidin-1-ylsulfonyl)nitrobenzene (1.0 eq) in a 1:1 mixture of Methanol and THF.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq by weight) to the solution under a steady stream of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 6 hours.
    
  • Filtration: Purge the flask with argon. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

Self-Validating System: As the reduction proceeds, the bright yellow color of the nitro starting material will gradually fade to a pale, off-white solution. The final aniline product will react positively with a p-anisaldehyde stain (turning distinctively orange/brown), definitively differentiating it from the unreacted nitro precursor.

Quantitative Data Summary

The following table synthesizes the quantitative parameters and validation metrics for the three-stage workflow.

Synthesis StageKey ReagentsTempTimeExpected YieldValidation Method
1. Reductive Amination 1-Boc-4-piperidone, Morpholine, STAB, DCE0 °C

RT
12 h85 - 90%TLC (Ninhydrin), LC-MS
1b. Boc Deprotection 4M HCl in DioxaneRT4 h>95%NMR (Loss of t-butyl peak)
2. Sulfonylation Nosyl chloride, DIPEA, DCM0 °C

RT
4 h75 - 82%TLC (UV 254 nm), Color Shift
3. Nitro Reduction 10% Pd/C,

(1 atm), MeOH/THF
RT6 h88 - 92%Visual (Yellow

Clear)

Pharmacological Context: Kinase Inhibition Pathways

The synthesized 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is not merely a synthetic exercise; it is a critical building block for [4]. The morpholine ring enhances aqueous solubility and acts as a hydrogen bond acceptor, while the rigid piperidine-sulfonamide axis precisely projects the aniline moiety into the hinge region of various kinase ATP-binding pockets. This structural motif is heavily utilized in the design of inhibitors targeting the ALK (Anaplastic Lymphoma Kinase) and MEK pathways, effectively shutting down aberrant tumor cell proliferation.

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) Ligand->Receptor Activation Cascade1 RAS / RAF Receptor->Cascade1 Phosphorylation Drug Morpholinopiperidine Sulfonamide Inhibitor Drug->Receptor ATP-Competitive Blockade Cascade2 MEK 1/2 Cascade1->Cascade2 Cascade3 ERK 1/2 Cascade2->Cascade3 Outcome Tumor Cell Proliferation & Survival Cascade3->Outcome Gene Transcription

Caption: Pharmacological intervention of morpholinopiperidine derivatives in kinase signaling.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Master Organic Chemistry. URL:[Link]

  • Roskoski, R., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Celon Pharma. URL: [Link]

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline to Matrix Metalloproteinases

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline, to t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline, to the family of matrix metalloproteinases (MMPs). While direct binding data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest a potential for interaction with MMPs. This document, therefore, serves as a predictive and methodological guide, outlining the scientific rationale and experimental pathways to thoroughly characterize this potential interaction.

The Critical Role of Matrix Metalloproteinases in Health and Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] This enzymatic activity is fundamental to a host of physiological processes, including wound healing, angiogenesis, and embryonic development.[2][3] However, the overexpression or dysregulation of MMPs is a hallmark of numerous pathological conditions, such as tumor invasion and metastasis in cancer, joint destruction in arthritis, and plaque instability in atherosclerosis.[1][3][4][5]

The MMP family consists of over 25 members, each with varying substrate specificities.[2] Their catalytic activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[6] An imbalance in the MMP-TIMP axis can lead to excessive ECM degradation and disease progression.[6] This has made MMPs attractive therapeutic targets, leading to the development of MMP inhibitors (MMPIs).[7]

Early generations of MMPIs, often broad-spectrum hydroxamate-based compounds, faced significant challenges in clinical trials due to a lack of selectivity, resulting in severe side effects like musculoskeletal syndrome.[8][9] This has underscored the critical need for the development of highly selective inhibitors that target specific MMPs implicated in a particular disease, while sparing others that may have protective roles.[4][8]

Structural Analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: A Potential MMP Inhibitor?

The chemical structure of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline presents several features that warrant investigation into its potential as an MMP inhibitor. The molecule is comprised of a central piperidine ring linked to a morpholine moiety and a sulfonylaniline group.

  • Sulfonamide Core: The sulfonamide group is a key structural feature in many known MMP inhibitors.[1] While not a traditional zinc-binding group like hydroxamates, sulfonamides can interact with the active site of MMPs.

  • Piperidine Scaffold: The piperidine ring provides a rigid scaffold that can be functionalized to interact with different subsites of the MMP active site, contributing to both potency and selectivity.[1]

  • Aromatic and Heterocyclic Moieties: The aniline and morpholine groups can engage in hydrophobic and hydrogen-bonding interactions within the enzyme's binding pockets, potentially enhancing affinity.[10]

Quantitative structure-activity relationship (QSAR) studies on similar piperidine sulfonamide derivatives have demonstrated that hydrophobic properties are significantly correlated with inhibitory potency against MMP-2 and MMP-13.[1] However, it is also noted that highly hydrophobic molecules may not be optimal for inhibitory activity.[1] The presence of polar groups, such as the morpholine in our target compound, can be advantageous for improving solubility and pharmacokinetic properties.[11]

A Step-by-Step Experimental Workflow for Determining Binding Affinity

To rigorously assess the binding affinity and selectivity of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline for various MMPs, a multi-tiered experimental approach is recommended. This workflow is designed to progress from initial screening to detailed kinetic and biophysical characterization.

experimental_workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_validation In Vitro Validation A Compound Synthesis & QC B Primary Broad-Spectrum MMP Activity Assay (FRET) A->B Test Compound C IC50 Determination for Active MMPs B->C Hit Identification D Selectivity Profiling (Panel of MMPs) C->D E Determination of Inhibition Mechanism (Ki) D->E F Biophysical Interaction Analysis (SPR/ITC) E->F G Cell-Based MMP Activity Assays F->G Confirmed Binder H Zymography G->H

Caption: A comprehensive workflow for the evaluation of MMP inhibitors.

Primary Screening: Broad-Spectrum MMP Activity Assay

The initial step is to screen the compound against a representative MMP, such as MMP-2 or MMP-9, to determine if it exhibits any inhibitory activity. A fluorescence resonance energy transfer (FRET) assay is a robust and high-throughput method for this purpose.[5]

Protocol: FRET-Based MMP Inhibition Assay

  • Reagents and Materials:

    • Recombinant human MMP (e.g., MMP-2, MMP-9)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (dissolved in DMSO)

    • Known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

    • Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with assay buffer and DMSO as negative controls.

    • Add 25 µL of the diluted MMP enzyme to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • A significant reduction in fluorescence signal compared to the negative control indicates potential inhibitory activity.

Detailed Characterization: IC50, Selectivity, and Mechanism of Inhibition

If the compound shows activity in the primary screen, the next steps are to determine its potency (IC50), its selectivity against a panel of MMPs, and its mechanism of inhibition (Ki).

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by performing the FRET assay with a wider range of concentrations of the test compound.

Selectivity Profiling:

To assess selectivity, the IC50 of the compound is determined against a panel of key MMPs, including representatives from different subfamilies (e.g., MMP-1, MMP-3, MMP-7, MMP-13, MMP-14). A compound is considered selective if it has a significantly lower IC50 for one or a few MMPs compared to others.

Hypothetical IC50 Data for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

MMP SubtypeIC50 (nM)
MMP-1>10,000
MMP-250
MMP-32,500
MMP-7>10,000
MMP-975
MMP-13800
MMP-145,000

Interpretation: The hypothetical data in the table above would suggest that 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a potent and selective inhibitor of the gelatinases, MMP-2 and MMP-9, with moderate activity against MMP-13 and weak or no activity against other MMPs tested.

Mechanism of Inhibition (Ki Determination):

To understand how the compound inhibits the enzyme, kinetic studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to different enzyme kinetic models (e.g., Michaelis-Menten).

Biophysical Characterization of the Interaction

To confirm a direct interaction between the compound and the target MMP and to further characterize the binding thermodynamics, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant human MMP (e.g., MMP-2)

    • Amine coupling kit

    • Running buffer (e.g., HBS-EP+)

    • 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

  • Procedure:

    • Immobilize the target MMP onto the sensor chip surface via amine coupling.

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the compound dilutions over the immobilized MMP surface and a reference surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

spr_workflow A Immobilize MMP on Sensor Chip B Inject Analyte (Test Compound) A->B C Monitor Binding (SPR Signal) B->C D Dissociation Phase C->D E Data Analysis (ka, kd, KD) D->E

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

In Vitro Validation in a Cellular Context

To determine if the compound can inhibit MMP activity in a more biologically relevant environment, cell-based assays are essential.

Zymography:

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

Protocol: Gelatin Zymography

  • Sample Preparation:

    • Culture cells (e.g., HT1080 fibrosarcoma cells, which secrete high levels of MMP-2 and MMP-9) in the presence of varying concentrations of the test compound.

    • Collect the conditioned media.

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin.

    • Load the conditioned media samples onto the gel and perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing CaCl2 at 37°C for 12-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Areas of gelatin degradation by MMPs will appear as clear bands on a blue background. The intensity of the bands corresponds to the level of MMP activity.

Expected Outcome: A dose-dependent decrease in the intensity of the clear bands corresponding to MMP-2 and MMP-9 would confirm the inhibitory activity of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in a cellular context.

Concluding Remarks and Future Directions

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the binding affinity and inhibitory potential of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline against matrix metalloproteinases. The structural features of this compound suggest that it is a promising candidate for investigation as an MMP inhibitor.

Should this compound demonstrate potent and selective inhibition of specific MMPs, particularly those implicated in diseases such as cancer or arthritis, further preclinical development would be warranted. This would include in vivo efficacy studies in animal models of disease, as well as comprehensive pharmacokinetic and toxicology profiling. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel chemical entity.

References

  • Dittmer, F., et al. (2014). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters, 24(22), 5239-5243. [Link]

  • Dutta, A., et al. (2008). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 636-643. [Link]

  • Goulet, J. L., et al. (1994). Matrix metalloproteinase inhibitors: a structure-activity study. Journal of Medicinal Chemistry, 37(24), 4063-4071. [Link]

  • Bode, W., et al. (1999). The structure of human neutrophil collagenase (MMP-8) in complex with a photolabile inhibitor. Journal of Molecular Biology, 285(4), 1547-1557.
  • Cabral-Pacheco, G. A., et al. (2021). Matrix Metalloproteinases and Their Inhibitors. Encyclopedia, 1(3), 867-887. [Link]

  • Yong, V. W. (2005). Clinical implications of matrix metalloproteinases. Reviews in the Neurosciences, 16(3), 157-171. [Link]

  • Fields, G. B. (2015). Potential clinical implications of recent matrix metalloproteinase inhibitor design strategies. Future Medicinal Chemistry, 7(12), 1565-1570. [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147-1155. [Link]

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392. [Link]

  • Patsnap. (2025, March 11). What are the therapeutic applications for MMP1 inhibitors? Patsnap Synapse. [Link]

  • Cui, N., Hu, M., & Khalil, R. A. (2017). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1010-1021. [Link]

  • Di Pizio, A., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(15), 8089. [Link]

  • Patsnap. (2025, March 11). What are the new molecules for MMP1 inhibitors? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Binding affinity and inhibitory activity of inhibitors against active MMP-9. Retrieved from [Link]

  • Brown, S., & Mobashery, S. (2010). Mechanism-Based Profiling of MMPs. Methods in Molecular Biology, 622, 205-220. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Technical Application Note: Scalable Synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Executive Summary This application note details a robust, two-step protocol for the synthesis of 4-(4-Morpholinopiperidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. The synthesis strategy employs a " convergent fragment" approach, coupling commercially available 4-morpholinopiperidine with 4-nitrobenzenesulfonyl chloride , followed by a chemoselective reduction of the nitro group.

This guide prioritizes operational simplicity and scalability, utilizing standard laboratory reagents to achieve high purity (>98%) without the need for complex chromatography in the initial steps.

Retrosynthetic Strategy & Rationale

The target molecule is constructed by disconnecting the sulfonamide bond (


). This approach is superior to building the piperidine-morpholine core de novo because the 4-morpholinopiperidine fragment is a stable, commercially available building block.

Strategic Decisions:

  • Sulfonyl Source: We utilize 4-nitrobenzenesulfonyl chloride rather than a protected aniline (e.g., acetanilide). The nitro group serves as a masked aniline that is electronically withdrawing, making the sulfonyl chloride highly reactive toward the secondary amine of the piperidine.

  • Chemoselectivity: 4-Morpholinopiperidine contains two nitrogen atoms. The piperidine nitrogen is a secondary amine (nucleophilic), while the morpholine nitrogen is tertiary. Under the controlled basic conditions described below, the sulfonyl chloride reacts exclusively with the piperidine nitrogen, requiring no protecting groups.

Reaction Scheme (DOT Visualization):

SynthesisPath ReagentA 4-Nitrobenzenesulfonyl Chloride Intermediate Intermediate: 4-((4-Morpholinopiperidin-1-yl) sulfonyl)nitrobenzene ReagentA->Intermediate Step 1: Coupling (DCM, TEA, 0°C) ReagentB 4-Morpholinopiperidine ReagentB->Intermediate Product Target: 4-(4-Morpholinopiperidin-1-yl sulfonyl)aniline Intermediate->Product Step 2: Reduction (H2, Pd/C, MeOH)

Figure 1: Two-step synthetic pathway demonstrating the convergent assembly of the sulfonamide core.

Experimental Protocol

Step 1: Sulfonamide Coupling

Objective: Synthesize the intermediate 1-((4-nitrophenyl)sulfonyl)-4-morpholinopiperidine.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (Scale) Role
4-Morpholinopiperidine 170.25 1.0 5.00 g Nucleophile
4-Nitrobenzenesulfonyl chloride 221.62 1.1 7.16 g Electrophile
Triethylamine (TEA) 101.19 2.0 8.2 mL Base (HCl Scavenger)

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinopiperidine (5.00 g, 29.3 mmol) and Triethylamine (8.2 mL, 58.6 mmol) in anhydrous DCM (80 mL).

  • Cooling: Submerge the flask in an ice/water bath to cool the solution to

    
    . Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition.
    
  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (7.16 g, 32.2 mmol) in the remaining DCM (20 mL). Add this solution dropwise to the amine mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine spot should disappear.

  • Workup:

    • Dilute the reaction mixture with DCM (100 mL).

    • Wash effectively with Saturated

      
        (
      
      
      
      ) to remove acidic byproducts.
    • Wash with Brine (100 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The resulting yellow solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Hexane.

Step 2: Nitro Reduction

Objective: Selective reduction of the nitro group to the aniline.[1][2]

Reagents & Stoichiometry:

Reagent Role Conditions
Nitro Intermediate (from Step 1) Substrate 1.0 Equiv
10% Palladium on Carbon (Pd/C) Catalyst 10 wt% loading (e.g., 0.5 g for 5 g substrate)
Methanol (MeOH) Solvent 0.1 M concentration

| Hydrogen Gas (


)  | Reductant | 1 atm (Balloon) |[3]

Procedure:

  • Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent (e.g., toluene or water) under an inert atmosphere (Nitrogen/Argon) before adding the flammable solvent (Methanol).

  • Setup: In a three-neck flask flushed with Nitrogen, add the Nitro Intermediate and dissolve in Methanol .

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[3][4]

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon technique: evacuate/refill

    
    ). Stir vigorously at RT under 
    
    
    
    atmosphere for 4–6 hours.
    • Mechanism:[5][6][7][8][9] Heterogeneous catalysis facilitates the reduction of

      
       to 
      
      
      
      via nitroso and hydroxylamine intermediates.
  • Filtration: Once TLC indicates complete consumption of the nitro compound, filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under vacuum to yield the off-white solid product 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline .

Alternative Method (Iron Reduction): If hydrogenation equipment is unavailable: Reflux the nitro intermediate with Iron powder (5 equiv) and Ammonium Chloride (5 equiv) in Ethanol/Water (4:1) for 2 hours. Filter while hot and work up.[1]

Workflow & Decision Tree

Workflow Start Start: Dissolve Amine + Base AddElec Add Sulfonyl Chloride (0°C) Start->AddElec Monitor1 TLC Check: Amine Consumed? AddElec->Monitor1 Monitor1->AddElec No (Stir longer) Workup1 DCM Extraction & Wash Monitor1->Workup1 Yes Reduction Hydrogenation (Pd/C) Workup1->Reduction Monitor2 TLC Check: Nitro Consumed? Reduction->Monitor2 Monitor2->Reduction No Filter Filter via Celite Monitor2->Filter Yes Final Final Product: Isolate & Dry Filter->Final

Figure 2: Operational workflow for the synthesis and validation steps.

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must meet these specifications:

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.40 (d, 2H, Ar-H ortho to 
      
      
      
      ),
    • 
       6.65 (d, 2H, Ar-H ortho to 
      
      
      
      ),
    • 
       6.05 (s, 2H, 
      
      
      
      , exchangeable),
    • 
       3.60 (m, 2H, Piperidine eq),
      
    • 
       3.50 (m, 4H, Morpholine 
      
      
      
      ),
    • 
       2.40–2.50 (m, mixed methylene signals).
      
  • Mass Spectrometry (ESI): Calculated

    
    ; Found 
    
    
    
    .

References

  • Guidechem. 4-Nitrobenzenesulfonyl chloride Properties and Applications. Retrieved from

  • ChemicalBook. Synthesis of 4-Morpholinopiperidine from N-benzyl precursor. Retrieved from

  • BenchChem. Comparative study of synthesis routes for sulfonamide derivatives. Retrieved from

  • World Journal of Pharmaceutical Sciences. Facile Synthesis of Morpholine-Piperidine Intermediates. Retrieved from

Sources

Application

Preparation of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline stock solutions in DMSO

Application Note & Protocol Topic: Preparation, Storage, and Handling of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Stock Solutions in Dimethyl Sulfoxide (DMSO) Abstract This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation, Storage, and Handling of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Stock Solutions in Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of stock solutions of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in Dimethyl Sulfoxide (DMSO). The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound, which is critical for the reproducibility and validity of experimental results. We delve into the causal mechanisms behind key procedural steps, focusing on the physicochemical properties of both the solute and the solvent. Emphasis is placed on mitigating common sources of error, such as solvent-induced degradation and precipitation due to moisture absorption.

Introduction: The Criticality of Stock Solution Integrity

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a complex organic molecule featuring aniline, sulfonamide, piperidine, and morpholine moieties. Such compounds are of significant interest in medicinal chemistry and drug discovery.[1] The reliability of any subsequent biological or chemical assay is fundamentally dependent on the quality of the stock solution. Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules due to its exceptional solvating power for both polar and nonpolar compounds.[2] However, its unique properties, particularly its hygroscopicity, present significant challenges that must be addressed through meticulous laboratory practice.[3]

This guide provides not just a protocol, but the scientific rationale required to empower researchers to make informed decisions, troubleshoot issues, and maintain a high standard of scientific integrity.

Physicochemical & Safety Data

A thorough understanding of the materials is the foundation of a robust protocol.

Properties of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

The properties for this specific compound are calculated based on its constituent parts, drawing parallels from similar known structures.

ParameterValueNotes & Rationale
Compound Name 4-(4-Morpholinopiperidin-1-ylsulfonyl)anilineN/A
Molecular Formula C₁₅H₂₃N₃O₃SDerived from chemical structure.
Molecular Weight 341.43 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidTypical appearance for similar aniline and sulfonamide derivatives.[1]
Purity ≥98%Standard for research-grade small molecules; always verify from the Certificate of Analysis (CoA).
Solubility in DMSO Estimated ≥ 20 mg/mL (~58 mM)Based on the general high solubility of sulfonamides and complex amines in DMSO.[4] Empirical validation is essential.
Recommended Stock Conc. 10 mM - 50 mMBalances solubility with the need for minimal DMSO concentration in final assays.
Storage (Solid) 2-8°C, desiccatedProtects from moisture and thermal degradation.[5]
Properties of the Solvent: Dimethyl Sulfoxide (DMSO)
ParameterValueSignificance in Stock Preparation
Formula (CH₃)₂SOA polar aprotic solvent.[2]
Molar Mass 78.13 g/mol [2]
Boiling Point 189 °C (372 °F)Low volatility at room temperature reduces solvent evaporation and concentration changes.[2]
Melting Point 18.5 °C (65.3 °F)DMSO will solidify at or just below standard room temperature. This is a key handling consideration.[2]
Hygroscopicity HighReadily absorbs moisture from the atmosphere.[3][6] This is the single most critical factor affecting the stability of many dissolved compounds.
Essential Safety & Handling

Before beginning any work, consult the full Safety Data Sheet (SDS) for all chemicals.

  • 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: Aniline and sulfonamide derivatives should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[7][8][9]

  • DMSO: Can increase the absorption of other chemicals through the skin.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Work Area: Conduct all weighing and solvent handling in a well-ventilated area or a chemical fume hood.[11]

The Science Behind the Protocol: Ensuring Solution Stability

A successful protocol is a self-validating system. Understanding the "why" behind each step is crucial for troubleshooting and adaptation.

The primary adversary to the long-term integrity of a DMSO stock solution is the absorption of atmospheric water.[3][12] DMSO is highly hygroscopic; even brief exposure to ambient air can lead to a significant increase in its water content.[6] This seemingly minor contamination has a cascading effect:

  • Polarity Shift: The introduction of water increases the polarity of the solvent mixture.

  • Reduced Solubility: Many complex, lipophilic organic compounds are significantly less soluble in water-containing DMSO than in anhydrous DMSO.[3]

  • Precipitation: This solubility decrease can cause the compound to precipitate out of solution, either immediately or, more insidiously, during storage or upon freeze-thaw cycles.[3][12]

  • Inaccurate Concentration: The resulting supernatant will have a lower, unknown concentration, invalidating all subsequent experimental data.

The following diagram illustrates the key factors that must be controlled to maintain the integrity of the stock solution.

Integrity Stock Solution Integrity Solvent Solvent Purity Integrity->Solvent Handling Handling Practices Integrity->Handling Storage Storage Conditions Integrity->Storage Compound Compound Properties Integrity->Compound sub_anhydrous Use Anhydrous Grade Solvent->sub_anhydrous sub_hygro Mitigate Hygroscopicity (Limit Air Exposure) Solvent->sub_hygro sub_aliquot Aliquot for Single Use Handling->sub_aliquot sub_dissolution Ensure Complete Dissolution Handling->sub_dissolution sub_temp Correct Temperature (-20°C / -80°C) Storage->sub_temp sub_freeze Avoid Freeze-Thaw Cycles Storage->sub_freeze sub_light Protect from Light Storage->sub_light

Caption: Key factors influencing the integrity of a DMSO stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials and Equipment
  • 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline powder (verify purity from CoA)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), preferably from a new, unopened bottle

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated positive displacement or air displacement pipettes with sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Water bath set to 30-37°C (optional)

Workflow Diagram

start Start calc 1. Calculate Required Mass (e.g., 3.41 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh Compound on Analytical Balance calc->weigh centrifuge 3. Centrifuge Vial Briefly to Collect All Powder weigh->centrifuge add_dmso 4. Add Calculated Volume of Anhydrous DMSO centrifuge->add_dmso dissolve 5. Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) add_dmso->dissolve inspect 6. Visually Inspect for Complete Clarity dissolve->inspect aliquot 7. Aliquot into Single-Use Vials inspect->aliquot store 8. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stock solution in DMSO.

Step-by-Step Procedure

1. Calculation:

  • Objective: Prepare 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 341.43 g/mol

  • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 341.43 g/mol x 1000 mg/g = 3.41 mg

  • Action: Calculate the mass of the compound required for your desired concentration and final volume.

2. Weighing the Compound:

  • Tare the analytical balance with a suitable weighing vessel (e.g., weigh paper or directly into the vial).

  • Carefully weigh out the calculated mass (e.g., 3.41 mg). For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., ~10 mg) and adjust the solvent volume accordingly.

  • Transfer the weighed powder into a sterile, appropriately sized vial.

3. Initial Preparation:

  • Before opening the manufacturer's vial, centrifuge it briefly to ensure all powder is collected at the bottom.[13] This prevents loss of material that may be adhering to the cap or walls.

4. Dissolving the Compound:

  • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Troubleshooting: If the solid is not fully dissolved, employ gentle warming and/or sonication.[3][11]

    • Warming: Place the vial in a 30-37°C water bath for 5-10 minutes. Do not overheat, as this can degrade some compounds.

    • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.[14] This uses cavitation to break up solid aggregates and facilitate dissolution.

5. Verification:

  • Visually inspect the solution against a bright light source. It must be completely clear, with no visible particulates or haze. An incomplete dissolution is a primary source of concentration error.

6. Aliquoting and Storage:

  • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials.[3][11][15]

  • Rationale: Aliquoting is the most effective strategy to prevent repeated freeze-thaw cycles and to minimize the introduction of atmospheric moisture into the main stock.[16][17]

  • Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and preparation date.

Storage, Stability, and Handling of Stock Solutions

Proper storage is as critical as proper preparation.

ParameterRecommendationRationale & Best Practices
Short-Term Storage -20°C (up to 3 months)Suitable for routine use.[15] Ensure freezer is not a "frost-free" model, as their temperature cycles can be detrimental.
Long-Term Storage -80°C (≥6 months)Provides maximum stability and minimizes the potential for degradation over extended periods.[3][13]
Freeze-Thaw Cycles Minimize; ideally single-useRepeated cycling can exacerbate precipitation issues, especially if any moisture has been introduced.[3][17]
Thawing Protocol Thaw at room temperature. Once thawed, vortex briefly to ensure homogeneity before use.Do not thaw in a warm water bath, as this can accelerate degradation.
Light Exposure Protect from lightUse amber vials or wrap clear vials in foil to prevent photodegradation of light-sensitive compounds.[11]

Studies have shown that while many compounds are stable in DMSO for extended periods, the presence of water is a more significant factor in compound loss than freeze/thaw cycles or oxygen.[17][18][19]

Application in Downstream Assays

Diluting the concentrated DMSO stock into aqueous buffers or cell culture media requires care to prevent the compound from precipitating.

  • Stepwise Dilution: Never dilute the high-concentration DMSO stock directly into the final aqueous solution in one step. It is best to perform intermediate dilutions in DMSO first, if necessary, before the final dilution into the aqueous medium.[20]

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[13][21] Always include a vehicle control (media + same final DMSO concentration) in your experiments.

  • Precipitation Check: After diluting into the final assay medium, visually inspect for any signs of precipitation. If observed, the protocol may need optimization, such as lowering the final compound concentration or using a co-solvent.

Conclusion

The preparation of accurate and stable stock solutions of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in DMSO is a foundational requirement for high-quality, reproducible research. By understanding the critical role of solvent purity, particularly the detrimental effects of water absorption, and by adhering to a meticulous protocol that includes proper dissolution techniques, single-use aliquoting, and controlled storage conditions, researchers can ensure the integrity of their experiments and the reliability of their data.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2009). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Current Protocols in Pharmacology. Available at: [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • Warren, T. K., et al. (2014). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. ResearchGate. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. (2026). 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, S., et al. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PLOS ONE. Available at: [Link]

  • Ghasemi, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. Amerigo Scientific. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Available at: [Link]

Sources

Method

Application Note: Cell Culture Dosing Optimization for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

This Application Note and Protocol is designed for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , a synthetic small molecule belonging to the sulfonamide class, structurally characterized by an aniline "head," a sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , a synthetic small molecule belonging to the sulfonamide class, structurally characterized by an aniline "head," a sulfonyl linker, and a morpholino-piperidine "tail."[1]

Based on its structural motifs (aniline, sulfonamide, basic morpholino-piperidine), this compound shares physicochemical properties with Matrix Metalloproteinase (MMP) inhibitors , Kinase inhibitors (e.g., Alectinib fragments), and Dihydrofolate Reductase (DHFR) inhibitors . The following guide synthesizes medicinal chemistry principles with standard cell culture dosing protocols to ensure experimental rigor.

Introduction & Mechanism

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a bioactive small molecule often used as a scaffold in drug discovery.[1] Its structure consists of three functional domains:

  • Aniline Moiety (Head): A potential hydrogen bond donor/acceptor, often serving as a "hinge binder" in kinase targets or a solvent-exposed interacting group.

  • Sulfonyl Group (Linker): Provides rigid geometry and hydrogen bonding capabilities; common in protease and kinase inhibitors.

  • Morpholino-Piperidine (Tail): A basic, solubilizing group that often improves pharmacokinetic profiles and can interact with specific hydrophobic pockets or acidic residues (e.g., Asp/Glu) in the target protein.

Key Experimental Consideration: Due to the basic nitrogen atoms in the morpholine and piperidine rings, this compound may exhibit lysosomotropism (accumulation in acidic lysosomes), which can artificially alter cellular readouts if not controlled.

Solubility & Stock Preparation

Accurate dosing begins with a stable, homogeneous stock solution.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Solubility in Water: Low to Moderate (pH dependent).

  • Solubility in DMSO: High (>50 mM).

  • Stability: The sulfonamide bond is stable; however, the aniline group is susceptible to oxidation over long periods.

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Weigh 3.25 mg of the compound powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Note: Do not use water or PBS for the initial stock, as precipitation may occur.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protective (amber) tubes (20-50 µL per tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Dosing Strategy & Concentration Ranges

Because this compound acts as a competitive inhibitor, its efficacy follows a sigmoidal dose-response curve.

Recommended Dosing Ranges
Experiment TypeConcentration RangePurpose
Viability / Toxicity (MTT) 0.1 µM – 100 µMDetermine LD50 and non-toxic window.[1]
Functional Assay (Kinase/MMP) 1 nM – 10 µMDetermine IC50 (Potency).[1]
Signaling (Western Blot) 100 nM, 1 µM, 10 µMObserve pathway inhibition (e.g., phosphorylation).
Negative Control DMSO (Vehicle)Match the % DMSO in the highest dose (usually <0.5%).
The "Golden Rule" of DMSO

Ensure the final concentration of DMSO in the cell culture media never exceeds 0.5% (v/v) , and ideally stays below 0.1%.

  • Example: To achieve 10 µM in 1 mL media, add 1 µL of the 10 mM stock. (0.1% DMSO).[2]

Experimental Protocols

Workflow Diagram

The following diagram outlines the logical flow from stock preparation to data analysis.

DosingWorkflow Stock Stock Solution (10 mM in DMSO) Dilution Serial Dilution (in Media) Stock->Dilution 1:1000 Step Treatment Treatment (24h - 72h) Dilution->Treatment Add to Wells Seeding Cell Seeding (24h prior) Seeding->Treatment 70-80% Confluency Assay Readout (MTT / Western / Zymography) Treatment->Assay End Point Analysis Data Analysis (IC50 Calculation) Assay->Analysis Absorbance/Band Density

Caption: Logical workflow for small molecule inhibitor dosing, ensuring vehicle control consistency.

Protocol A: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine the cytotoxic threshold to ensure functional assays are performed at non-lethal doses.

  • Seed Cells: Plate cells (e.g., HeLa, MCF-7, or RAW 264.7) at 5,000–10,000 cells/well in a 96-well plate.[1] Incubate for 24 hours.

  • Prepare Dilutions:

    • Thaw 10 mM stock.

    • Prepare an intermediate dilution (e.g., 100 µM) in culture media (0.5% DMSO).

    • Perform 1:3 serial dilutions in media to generate: 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13 µM.

  • Treat Cells: Aspirate old media and add 100 µL of treatment media. Include Vehicle Control (0.5% DMSO only) and Positive Control (e.g., Staurosporine or 10% DMSO).

  • Incubate: 24, 48, or 72 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration].

Protocol B: Functional Inhibition (Western Blot / Zymography)

Objective: Verify target engagement (e.g., reduced phosphorylation or reduced MMP activity).

  • Seed Cells: Plate cells in 6-well plates (300,000 cells/well).

  • Starvation (Optional): If testing kinase signaling, serum-starve cells for 12-24h to reduce background noise.

  • Treatment: Treat with 3 selected doses (e.g., 100 nM, 1 µM, 10 µM ) for a short duration (1–6 hours for signaling) or long duration (24 hours for MMP secretion).

  • Stimulation: If needed, add a stimulant (e.g., EGF, LPS, PMA) for the last 15–30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blot. Look for dose-dependent reduction in the target signal.[1]

Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in Media Compound insolubility at high concentration.[1]Do not exceed 50 µM in aqueous media. Sonicate media before adding to cells.
Cytotoxicity at Low Doses Off-target effects or lysosomal trapping.[1]Verify with a structural analog negative control. Check pH of media.
No Effect Observed Poor cell permeability or rapid metabolism.Increase concentration up to 20 µM. Check incubation time (compound might degrade).
Variable IC50 Inconsistent cell density.Standardize seeding density; efficacy often depends on cell-to-compound ratio.[1]
Lysosomal Trapping Warning

The morpholine and piperidine rings are basic (pKa ~8-9).[1] In acidic organelles (lysosomes), these amines become protonated and trapped, potentially reducing the cytosolic concentration available for the target.

  • Mitigation: If efficacy is lower than expected, consider adding 100 µM Chloroquine (a lysosomotropic agent) to block trapping, though this may complicate toxicity interpretation.

References

  • Compound Properties: PubChem. 4-(Piperidin-1-ylsulfonyl)aniline (Related Structure).[1] National Library of Medicine. Link[1]

  • MMP Inhibition Protocols: Santa Cruz Biotechnology. MMP-9 Inhibitor I (CAS 1177749-58-4) Data Sheet.[1]Link[1]

  • Kinase Inhibitor Chemistry: Zhang, J., et al. (2009). Design of small molecule inhibitors of kinases. Nature Protocols. Link

  • Cell Culture Dosing Standards: Sigma-Aldrich. Fundamental Techniques in Cell Culture: Dosing and Drug Treatment.Link

(Note: While specific literature for "4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline" is limited, these references provide the validated methodologies for its structural class.)[1]

Sources

Application

Application Note: In Vitro Enzymatic Profiling of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Introduction & Pharmacophore Rationale The compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline represents a highly versatile synthetic intermediate and pharmacophore scaffold in modern drug discovery. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline represents a highly versatile synthetic intermediate and pharmacophore scaffold in modern drug discovery. Structurally, it combines an aniline ring, a sulfonamide linker, and a bulky, polar 4-morpholinopiperidine moiety.

From a mechanistic standpoint, the sulfonamide group acts as a potent hydrogen bond network participant in enzyme active sites. Historically, piperidin-sulfonyl-aniline derivatives have been heavily utilized as Dihydrofolate Reductase (DHFR) inhibitors, where they compete with natural substrates to disrupt folate metabolism[1]. More recently, advanced scaffold hopping strategies have identified structurally analogous sulfonyl anilines (such as pyrrolidin-1-ylsulfonyl anilines) as potent inhibitors of FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication), a critical oncogenic driver in acute myeloid leukemia (AML)[2].

The specific incorporation of the 4-morpholinopiperidine tail extends the molecule into the solvent-exposed region of these enzymes. This modification drastically improves aqueous solubility and reduces non-specific lipophilic binding compared to rigid, hydrophobic alternatives. This guide details the self-validating in vitro enzymatic assay protocols required to evaluate this compound against both FLT3-ITD and DHFR.

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3-ITD Receptor Ligand->Receptor Activation STAT5 STAT5 / MAPK Signaling Receptor->STAT5 Phosphorylation Inhibitor 4-(4-Morpholinopiperidin- 1-ylsulfonyl)aniline Inhibitor->Receptor Kinase Inhibition Proliferation Leukemic Cell Proliferation STAT5->Proliferation Gene Transcription

Fig 1: Mechanism of FLT3-ITD kinase inhibition and downstream signaling disruption.

Experimental Design & Causality: Building a Self-Validating System

To ensure absolute trustworthiness in our data, these protocols are designed as self-validating systems . This means the assay inherently proves its own reliability before the compound's efficacy is even considered.

  • Z'-Factor Calculation: Every microplate must include 16 wells of positive control (maximum enzyme activity) and 16 wells of negative control (no enzyme or reference inhibitor). The Z'-factor must be

    
     to prove the assay can statistically differentiate a true hit from background noise.
    
  • DMSO Tolerance Profiling: Aniline derivatives often require DMSO for initial solubilization. We strictly cap the final assay DMSO concentration at 1% to prevent solvent-induced enzyme denaturation.

  • Orthogonal Readouts: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the kinase assay to eliminate compound auto-fluorescence, and a kinetic spectrophotometric readout for DHFR to eliminate baseline absorbance artifacts.

Protocol I: FLT3-ITD Kinase Inhibition via TR-FRET

TR-FRET is the gold standard for screening aromatic amines and sulfonamides because the microsecond time delay before reading the emission completely eliminates the short-lived background auto-fluorescence typical of these compounds.

Reagents & Materials
  • Enzyme: Recombinant human FLT3-ITD (active).

  • Substrate: ULight-labeled poly-GT peptide.

  • Detection: Europium (Eu)-anti-phospho-tyrosine antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in 100% DMSO to create a 10-point dose-response curve. Perform an intermediate 1:25 dilution in assay buffer.

    • Causality: Direct addition of 100% DMSO to the enzyme causes localized denaturation. The intermediate dilution ensures the final DMSO concentration remains at a safe 1%.

  • Enzyme Pre-incubation: Add 5 µL of the diluted compound to a 384-well pro-plate. Add 5 µL of FLT3-ITD enzyme (final concentration 0.5 nM). Incubate at room temperature for 30 minutes.

    • Causality: Many targeted sulfonamide inhibitors exhibit slow-binding kinetics. Omitting this pre-incubation leads to false negatives and underestimation of inhibitor potency.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its apparent

    
     of 10 µM) and ULight-poly-GT (100 nM). Incubate for 60 minutes.
    
    • Causality: Running the assay exactly at the ATP

      
       balances the sensitivity required to detect ATP-competitive inhibitors while maintaining a sufficient signal velocity.
      
  • Termination & Detection: Add 5 µL of EDTA (to chelate Mg²⁺ and stop the kinase) mixed with the Eu-labeled antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read on a microplate reader. Excitation at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 50 µs delay. Calculate the 665/615 ratio.

TRFRET_Workflow Step1 1. Enzyme + Inhibitor (30 min Pre-incubation) Step2 2. ATP + Substrate (Kinase Reaction) Step1->Step2 Step3 3. Eu-Antibody + Tracer (FRET Pairing) Step2->Step3 Step4 4. Delay + Read (615nm & 665nm) Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow emphasizing time-delayed emission reading.

Protocol II: Dihydrofolate Reductase (DHFR) Spectrophotometric Assay

Because piperidin-sulfonyl-anilines are known to disrupt folate metabolism[1], evaluating DHFR inhibition is mandatory to profile potential antibacterial or antineoplastic off-target effects.

Reagents & Materials
  • Enzyme: Recombinant DHFR.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Substrate: Dihydrofolate (DHF).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology
  • Baseline Measurement: In a UV-transparent 96-well plate, combine assay buffer, 100 µM NADPH, DHFR enzyme, and the serially diluted test compound. Read the baseline absorbance at 340 nm for 2 minutes.

    • Causality: Establishing a stable baseline ensures the compound itself does not absorb heavily at 340 nm or spontaneously oxidize the NADPH cofactor, which would invalidate the data.

  • Reaction Initiation: Rapidly add 50 µM DHF to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 25°C.

    • Causality: The enzymatic reduction of DHF to tetrahydrofolate is coupled to the oxidation of NADPH to NADP⁺, resulting in a stoichiometric decrease in

      
      . Using the kinetic slope (
      
      
      
      ) rather than an endpoint read makes the assay immune to initial background absorbance variations caused by the compound.
  • Data Analysis: Calculate the percent inhibition based on the slope of the uninhibited control versus the compound-treated wells.

Quantitative Data Presentation

To ensure the self-validating nature of the assays, the following quality control metrics and reference data must be achieved before the


 of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline can be accepted.
Assay ParameterFLT3-ITD TR-FRET AssayDHFR Spectrophotometric Assay
Signal-to-Background (S/B)

N/A (Kinetic Slope)
Z'-Factor


Max DMSO Tolerance


Reference Inhibitor MidostaurinMethotrexate
Reference

Target


Assay Readout Mechanism Endpoint Ratio (665/615 nm)Kinetic Slope (

)

Table 1: Mandatory quality control thresholds and validation metrics for the enzymatic profiling workflows.

References

  • [1] Title: Buy 4-(Piperidin-4-ylsulfonyl)aniline (EVT-8514960) - EvitaChem Source: evitachem.com URL:

  • [2] Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC Source: nih.gov URL:

Sources

Method

Application Note: Regioselective Sulfonylation of Morpholinopiperidine Scaffolds in Drug Discovery

Introduction and Strategic Context The sulfonamide functional group is a ubiquitous bioisostere for amides, widely utilized in the design of kinase inhibitors, antibacterial agents, and central nervous system (CNS) thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The sulfonamide functional group is a ubiquitous bioisostere for amides, widely utilized in the design of kinase inhibitors, antibacterial agents, and central nervous system (CNS) therapeutics [1]. When coupled with a dual-heterocyclic scaffold like morpholinopiperidine (e.g., 4-morpholinopiperidine), the resulting molecules exhibit enhanced aqueous solubility, superior metabolic stability, and favorable pharmacokinetic profiles [2].

Synthesizing these complex sulfonamides requires the precise coupling of a secondary amine with a sulfonyl chloride. While primary amines are highly reactive, secondary amines like morpholinopiperidine present unique steric and electronic challenges [3]. This application note provides a self-validating, highly optimized protocol for this specific nucleophilic acyl substitution, ensuring high yields and strict regioselectivity.

Mechanistic Rationale & Regioselectivity

The coupling reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate before the elimination of the chloride ion [4].

The Regioselectivity Advantage: A critical structural feature of 4-morpholinopiperidine is the presence of two distinct nitrogen atoms: a tertiary morpholine nitrogen and a secondary piperidine nitrogen. Because tertiary amines cannot form stable sulfonamides (they lack a displaceable proton), the nucleophilic attack occurs exclusively at the secondary piperidine nitrogen. This intrinsic regioselectivity eliminates the need for complex protection/deprotection strategies.

Causality of Reagent Selection:

  • Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted morpholinopiperidine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) is mandatory to scavenge this acid and drive the equilibrium forward [4].

  • Thermal Control: The formation of the sulfonamide bond is highly exothermic. Conducting the initial electrophile addition at 0 °C prevents the thermal degradation or hydrolysis of the sulfonyl chloride, which is highly sensitive to trace moisture at elevated temperatures.

Mechanism N1 Morpholinopiperidine (Secondary Amine) N3 Tetrahedral Intermediate (Unstable) N1->N3 Nucleophilic Attack N2 Sulfonyl Chloride (Electrophile) N2->N3 N4 Target Sulfonamide (Regioselective) N3->N4 Chloride Elimination N5 HCl Byproduct Neutralized by Base N3->N5 Proton Transfer

Reaction mechanism of morpholinopiperidine sulfonylation highlighting regioselectivity.

Optimization of Reaction Conditions

To ensure a robust and reproducible workflow, the stoichiometric and environmental variables must be strictly controlled. The following table summarizes the optimized parameters and the chemical causality behind each choice.

ParameterOptimal ConditionAcceptable RangeMechanistic Rationale
Amine Stoichiometry 1.1 equiv1.0 – 1.2 equivA slight excess of the morpholinopiperidine ensures the complete consumption of the highly reactive sulfonyl chloride.
Sulfonyl Chloride 1.0 equiv1.0 equivKept as the limiting reagent to minimize the formation of sulfonic acid byproducts, simplifying downstream purification.
Base (TEA/DIPEA) 1.5 equiv1.5 – 2.0 equivProvides a sufficient buffer to neutralize HCl. Excess prevents the auto-protonation of the nucleophile [4].
Solvent Anhydrous DCMDCM, THFSolubilizes both the dual-heterocycle and the electrophile. DCM provides superior reaction kinetics compared to ethereal solvents.
Addition Temp. 0 °C-5 °C to 5 °CMitigates the exothermic heat of mixing and prevents the hydrolysis of the sulfonyl chloride [4].
Reaction Temp. 20 °C (RT)20 °C – 25 °CProvides the necessary activation energy for the sterically hindered secondary amine to achieve complete conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic workup steps are embedded to ensure the integrity of the synthesis without requiring immediate LC-MS analysis.

Materials Required
  • 4-Morpholinopiperidine (1.1 equiv)

  • Target Sulfonyl Chloride (1.0 equiv)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M to 0.5 M relative to the amine)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

Phase 1: Preparation and Thermal Control
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinopiperidine (1.1 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add anhydrous TEA (1.5 equiv) to the stirring solution.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Pre-cooling the base/amine mixture prevents localized heat spikes during the subsequent electrophile addition.

Phase 2: Electrophile Addition and Propagation
  • Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Using an addition funnel or syringe, add this solution dropwise to the cooled reaction mixture over 15–30 minutes.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to gradually warm to room temperature (RT) and stir for 2 to 18 hours.

  • Self-Validation Check: Monitor the reaction visually. The gradual formation of a fine, white suspension (TEA·HCl salt) is a positive indicator of reaction progression. Confirm completion via Thin Layer Chromatography (TLC) using a Ninhydrin stain; the highly polar secondary amine spot should completely disappear.

Phase 3: Strategic Workup and Isolation
  • Acidic Wash: Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel. Wash the organic layer twice with 1M HCl. Causality: The acidic wash selectively protonates any unreacted morpholinopiperidine, the tertiary morpholine nitrogen of the product, and the TEA base, pulling them into the aqueous layer. Note: Because the product contains a basic morpholine ring, ensure the aqueous layer is subsequently neutralized if product recovery from the aqueous phase is necessary, though highly lipophilic sulfonamides often remain in the organic phase.

  • Neutralization: Wash the organic layer once with saturated NaHCO₃ to neutralize any residual acid.

  • Drying: Wash with brine, then dry the organic layer over anhydrous MgSO₄. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude sulfonamide, which can be further purified via silica gel flash chromatography if necessary.

Workflow S1 1. Preparation Dissolve Amine + Base in Anhydrous DCM S2 2. Thermal Control Cool to 0 °C via Ice Bath S1->S2 S3 3. Electrophile Addition Dropwise addition of Sulfonyl Chloride S2->S3 S4 4. Reaction Propagation Warm to RT, Stir 2-18 h S3->S4 S5 5. Quench & Workup Wash with 1M HCl, NaHCO3, Brine S4->S5 V1 Visual Cue: Precipitation of Base·HCl salt S4->V1 V2 TLC Check: Disappearance of starting amine S4->V2 S6 6. Isolation Dry over MgSO4, Concentrate, Purify S5->S6

Experimental workflow with integrated self-validation checkpoints.

Troubleshooting Guidelines

  • Emulsion Formation During Workup: The morpholine ring can act as a surfactant, causing stubborn emulsions during the aqueous washes. Solution: Filter the biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous layer, forcing phase separation.

  • Sluggish Reaction Rates: If coupling a highly sterically hindered sulfonyl chloride, the reaction may stall. Solution: Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly effective acyl transfer agent, forming a highly reactive sulfonylpyridinium intermediate that accelerates the attack of the secondary amine.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Sulfonamide derivatives: Synthesis and applications Frontier Research Publication[Link]

Application

Reduction of nitro precursors to 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Application Note: High-Efficiency Reduction of Nitro Precursors to 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Executive Summary & Strategic Context The synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reduction of Nitro Precursors to 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Executive Summary & Strategic Context

The synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a critical intermediate step in the manufacturing of several kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway (e.g., analogues of Ku-0063794) and JAK2 inhibitors (e.g., Fedratinib). The core challenge in this transformation is not merely the reduction of the nitro group, but achieving this selectively without compromising the sulfonamide linkage or poisoning the catalyst with sulfur-containing moieties.

This guide provides a robust, self-validating protocol for reducing the nitro precursor 1-((4-nitrophenyl)sulfonyl)-4-morpholinopiperidine to the target aniline. We present two distinct methodologies:

  • Catalytic Hydrogenation (Method A): The industry standard for high purity and yield.

  • Iron-Mediated Reduction (Method B): A chemo-selective alternative for labs lacking high-pressure hydrogenation infrastructure.

Reaction Pathway & Mechanism

The transformation involves the reduction of a nitroarene to an aniline.[1] The presence of the 4-morpholinopiperidine tail introduces significant basicity and steric bulk, altering solubility profiles compared to simple nitrobenzenes.

Pathway Visualization

The following diagram illustrates the synthesis of the precursor and the subsequent reduction pathways, highlighting the critical phase-separation logic used in purification.

ReactionPathway Precursors Start: 4-Nitrobenzenesulfonyl chloride + 4-Morpholinopiperidine NitroInter Nitro Precursor: 1-((4-nitrophenyl)sulfonyl)- 4-morpholinopiperidine Precursors->NitroInter Nucleophilic Substitution (TEA, DCM, 0°C) MethodA Method A: H2 (3 atm), 10% Pd/C MeOH/THF NitroInter->MethodA MethodB Method B: Fe powder, NH4Cl EtOH/H2O, Reflux NitroInter->MethodB Target Target Product: 4-(4-Morpholinopiperidin- 1-ylsulfonyl)aniline MethodA->Target Reduction (-2 H2O) MethodB->Target Electron Transfer Workup Purification Logic: Acid/Base Extraction (Exploiting Morpholine pKa) Target->Workup Isolation

Caption: Figure 1. Synthetic workflow from sulfonyl chloride coupling to nitro reduction, including dual methodological options.

Pre-Requisite: Synthesis of the Nitro Precursor

Note: The reduction cannot proceed without a high-quality precursor. Impurities here (especially unreacted sulfonyl chloride) will complicate the final aniline purification.

Protocol:

  • Dissolve 4-morpholinopiperidine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM).

  • Cool to 0°C.

  • Slowly add 4-nitrobenzenesulfonyl chloride (1.05 equiv) dissolved in DCM.

  • Stir at Room Temperature (RT) for 4 hours.

  • Validation: Monitor by TLC (5% MeOH in DCM). The basic morpholine tail causes the product to streak slightly on silica; add 1% NH4OH to eluent to correct.

  • Isolation: Wash with water, dry over Na2SO4, and concentrate. The nitro precursor is typically a yellow solid.

Method A: Catalytic Hydrogenation (Standard Protocol)

Rationale: Palladium on Carbon (Pd/C) is the most efficient catalyst for this reduction. While sulfur can poison Pd, the oxidized sulfur in the sulfonamide (


) is sterically shielded and electronically stable, minimizing catalyst deactivation compared to thiols or thioethers.

Reagents:

  • Nitro Precursor: 10.0 g (28.1 mmol)

  • Catalyst: 10% Pd/C (wet support, 50% water), 1.0 g (10 wt% loading)

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 ratio)

  • Hydrogen Source: H2 gas (Balloon or Parr Shaker)

Step-by-Step Protocol:

  • Solvation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 10.0 g of the nitro precursor in 100 mL of 1:1 MeOH/THF.

    • Expert Insight: The precursor has limited solubility in pure methanol. Adding THF ensures the substrate remains in solution, preventing catalyst encapsulation by precipitating solids.

  • Catalyst Addition: Under a nitrogen blanket (safety critical), carefully add 1.0 g of 10% Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Option 1 (Balloon): Purge the flask with H2 x3. Stir vigorously under H2 balloon pressure at RT for 12–16 hours.

    • Option 2 (Parr Shaker): Pressurize to 30–40 psi (2–3 bar). Shake at RT for 2–4 hours.

  • Monitoring: Check LC-MS for the disappearance of the nitro peak (M+H ~356) and appearance of the aniline (M+H ~326).

  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C.[2]

    • Wash the pad with MeOH.

    • Concentrate the filtrate to yield an off-white solid.

Data Summary: Method A

Parameter Specification
Yield 92–96%
Purity (HPLC) >98%
Reaction Time 3h (Pressure) / 16h (Balloon)

| Key Risk | Ignition of Pd/C; ensure N2 purge. |

Method B: Iron-Mediated Reduction (Chemo-Selective)

Rationale: If the lab lacks hydrogenation equipment, or if the molecule contains other reducible groups (e.g., alkenes, halides) in a specific analog, Fe/NH4Cl is the preferred method. It is highly selective for nitro groups.[1]

Reagents:

  • Nitro Precursor: 5.0 g

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (NH4Cl): 5.0 equiv

  • Solvent: Ethanol / Water (4:1)

Step-by-Step Protocol:

  • Preparation: Suspend 5.0 g of nitro precursor in 80 mL Ethanol and 20 mL Water.

  • Activation: Add 5.0 equiv of NH4Cl and 5.0 equiv of Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[3][4][5][6][7] NH4Cl acts as an electrolyte and a weak acid to activate the iron surface.

  • Timeline: Reflux for 2–4 hours. The reaction mixture will turn a rusty brown/black color.

  • Work-up (Critical Step):

    • Hot filtration is required to remove iron oxides. Filter through Celite while the solution is still hot (to prevent product precipitation).

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate.[7]

    • Basification: The residue may contain ammonium salts.[7] Redissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.

Purification & Validation (Self-Validating System)

Because the target molecule contains a morpholine ring (tertiary amine, pKa ~8.3) and an aniline (primary amine, pKa ~4.6), we can use pH manipulation to ensure purity without column chromatography.

Acid/Base Extraction Protocol:

  • Dissolve the crude aniline in 1N HCl (aq) .

    • Logic: Both the morpholine and aniline nitrogens protonate. The molecule becomes highly water-soluble.

    • Impurity Check: Any non-basic impurities (unreacted nitro starting material, if neutral) will remain insoluble or can be extracted into Ethyl Acetate (discard organic layer).

  • Basify the aqueous layer to pH 10 using 2N NaOH.

    • Logic: This deprotonates the amines, rendering the product lipophilic again.

  • Extract with DCM (x3) .

  • Dry (Na2SO4) and concentrate.

Analytical Specifications:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-aromatic doublets (~8.4 ppm) and the appearance of upfield aniline doublets (~6.6 ppm) and the broad NH2 singlet (~6.0 ppm).

  • Mass Spec: ESI+ m/z = 326.1 [M+H]+.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Method A) or surface passivation (Method B).Method A: Add fresh catalyst (under N2). Increase H2 pressure.Method B: Add few drops of acetic acid to reactivate Fe surface.
Low Solubility Product is crystallizing on the catalyst.Increase THF ratio or warm reaction to 40°C.
Green/Blue Product Oxidation of aniline (air sensitive).Store product under Argon/Nitrogen. Recrystallize from Ethanol.
Clogged Filter Fine Iron particles (Method B).Use a dual-layer filter: Sand on top of Celite.

References

  • Synthesis of Piperidine Sulfonamides

    • Title: Preparation of 4-(Piperidin-4-ylsulfonyl)aniline and derivatives.[3]

    • Source: EvitaChem / BenchChem Protocols.
  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds (WO1996036597A1).
  • Iron-Mediated Reduction Protocols

    • Title: Amine synthesis by nitro compound reduction (Fe/NH4Cl methodologies).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Preparation method of 4-morpholino piperidine (CN105777615A).
  • Relevant Drug Analogues (Ku-0063794/Fedratinib)

    • Title: Discovery of Fedratinib (SAR302503)
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link] (Search: Fedratinib synthesis intermediates).

Sources

Method

HPLC method development for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline detection

Executive Summary & Scope This application note details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline . This compound serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline . This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., FLT3 or ALK inhibitors) and sulfonamide-based therapeutics.

The Analytical Challenge: The molecule contains three distinct functional domains that complicate chromatography:

  • Aniline moiety: Weakly basic (pKa ~4.6), UV-active.

  • Sulfonyl group: Polar, hydrogen bond acceptor.

  • Morpholine-Piperidine tail: The morpholine nitrogen is a tertiary aliphatic amine (pKa ~8.3), highly prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

This guide moves beyond "cookbook" recipes, providing a First-Principles approach to method design, ensuring separation efficiency, peak symmetry, and MS-compatibility.

Physicochemical Profiling & Strategy

Before injecting a sample, we must define the "Chemical Space" of the analyte to select the correct stationary and mobile phases.

PropertyValue (Est.)Chromatographic Implication
Molecular Formula

MW ~325.4 Da.[1] Suitable for UV and LC-MS.
pKa (Base) ~8.3 (Morpholine N)At neutral pH, the molecule is ~90% ionized (cationic).
pKa (Acid) ~4.6 (Aniline

)
At pH < 2.5, the aniline is protonated.
LogP ~1.5 - 2.0Moderately lipophilic. Retains well on C18.
Solubility Low in water (neutral).Action: Dissolve stocks in DMSO or MeOH; Dilute in acidic mobile phase.
Strategic Decision Matrix
  • Mobile Phase pH: We must avoid pH 6–8 (near pKa).

    • Option A (Low pH ~2.0): Fully protonates both amines. Good solubility. Requires end-capped column to prevent silanol interaction.

    • Option B (High pH ~10.0): Neutralizes the morpholine. Excellent retention and shape. Requires Hybrid-Silica (e.g., XBridge) columns.[1]

  • Selection: Option A (Low pH) is preferred for initial development due to higher compatibility with standard LC-MS workflows and silica column stability.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, prioritizing peak symmetry (Asymmetry factor


).

MethodDev Start Analyte Assessment (Basic Amine pKa ~8.3) ColSel Column Selection (C18 End-capped vs. Phenyl-Hexyl) Start->ColSel MP_Sel Mobile Phase Selection (Acidic pH 2-3) ColSel->MP_Sel Screen Gradient Screening (5-95% B) MP_Sel->Screen Check Check Peak Symmetry (As < 1.5?) Screen->Check Opt_TFA Add Ion Pair Reagent (0.05% TFA) Check->Opt_TFA No (Tailing) Final Validation (Linearity, LOQ) Check->Final Yes Opt_Temp Increase Temp (40°C -> 50°C) Opt_TFA->Opt_Temp Opt_Temp->Check

Figure 1: Decision tree for optimizing basic amine separations, focusing on silanol suppression.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Modifiers: Formic Acid (FA) for MS-detection; Trifluoroacetic Acid (TFA) for UV-only (sharper peaks).[1]

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Water:Acetonitrile (90:10) containing 0.1% FA.

    • Critical Step: Do not dilute in 100% organic solvent, as this causes "solvent breakthrough" (peak distortion) on early eluting peaks.

Chromatographic Conditions (The "Gold Standard")

This method uses a Charged Surface Hybrid (CSH) or highly end-capped C18 column to manage the basic morpholine group.

ParameterSettingRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18CSH technology applies a low-level surface charge to repel cationic amines, drastically reducing tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures analyte is fully protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2][3]
Column Temp 40°CElevated temp reduces mobile phase viscosity and improves mass transfer for the bulky morpholine group.
Injection Vol 5 - 10 µLKeep low to prevent band broadening.
Detection UV @ 254 nm (Reference: 360 nm)Aniline absorbs strongly at 254 nm.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
1.05Isocratic hold to stack injection
12.090Linear gradient elution
15.090Column wash (remove lipophilic impurities)
15.15Return to initial
20.05Re-equilibration (Critical)

Validation & System Suitability

To ensure the method is "Trustworthy" (Part 2 of requirements), the following criteria must be met before routine use.

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , replace Formic Acid with 0.05% TFA (if not using MS) or increase column temperature to 50°C.
      
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the void volume.
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    
Linearity & Range
  • Prepare calibration curve: 1.0, 5.0, 10.0, 25.0, 50.0, 100.0 µg/mL.[1]

  • Acceptance:

    
    .[2]
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between morpholine N and silanols.[1]Switch to "High pH" method: Use 10mM Ammonium Bicarbonate (pH 10) as MP A. Use a Hybrid column (e.g., XBridge BEH).
Retention Shift pH instability in Mobile Phase A.Formic acid is volatile. Refresh MP A daily. Ensure column is equilibrated for 10 column volumes.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN).

References

  • Sielc Technologies. (2018).[4] Separation of 4-(4-Morpholino)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

Sources

Application

Technical Application Note: Storage and Stability Guidelines for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

The following Technical Application Note is designed for research professionals handling 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline . It synthesizes chemical first principles with rigorous laboratory standards to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for research professionals handling 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline . It synthesizes chemical first principles with rigorous laboratory standards to ensure compound integrity.

Executive Summary

4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a heterobifunctional building block commonly used in the synthesis of matrix metalloproteinase (MMP) inhibitors and Factor Xa anticoagulants.[1][2][3] Its stability is dictated by two competing reactivities: the oxidative sensitivity of the primary aniline and the hygroscopic nature of the tertiary morpholine amine.

This guide provides a validated protocol for maximizing shelf-life, recommending storage at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation (browning) and hydrolysis.[1][2][3]

Chemical Profile & Stability Rationale

Understanding the molecular vulnerabilities is the first step to effective storage.

FeatureChemical MoietyStability RiskMitigation Strategy
A Primary Aniline (Ar-NH₂)High: Prone to oxidation by atmospheric O₂ and radical formation upon UV exposure.[1][2][3] Leads to azo-dimerization (browning/pinking).[1][2][3]Store in amber vials; purge headspace with Argon.
B Sulfonamide Linker (-SO₂-N<)Low: Generally stable to hydrolysis except under extreme acid/base conditions at high heat.[1][2][3]Maintain neutral pH environment; avoid moisture.[3]
C Morpholine Nitrogen (Tertiary Amine)Moderate: Basic center (pKa ~8.3).[3] Hygroscopic; can form carbamates with atmospheric CO₂ or hydrates with moisture.[3]Desiccated storage; tight seal to prevent CO₂ absorption.[3]
Molecular Weight & Formula[1][2][3][4][5][6][7][8]
  • Formula: C₁₅H₂₃N₃O₃S[1][2][3]

  • Molecular Weight: ~325.43 g/mol [1][2][3]

  • Physical State: White to off-white powder (Pure); Pale pink/beige (Slightly oxidized).[2][3]

Storage Protocol (SOP)

Primary Storage Conditions

To maintain purity >98% over 12+ months, strictly adhere to the following:

  • Temperature: -20°C (± 5°C) .

    • Rationale: Arrhenius kinetics dictate that reducing temperature from RT (25°C) to -20°C slows oxidative degradation rates by approximately 20-fold.[1][2][3]

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen) .[3]

    • Rationale: Argon is heavier than air and forms a more effective blanket over the powder than Nitrogen, minimizing O₂ contact with the aniline group.

  • Container: Amber Glass Vials with PTFE-lined caps .

    • Rationale: Amber glass blocks UV/blue light (200-450 nm) which catalyzes aniline radical formation.[1][2][3] PTFE liners prevent leaching of plasticizers from standard caps.[3]

Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce condensation, the primary enemy of the sulfonamide/morpholine core.[3]

Protocol:

  • Equilibration: Allow the frozen vial to warm to Room Temperature (20-25°C) inside a desiccator before opening. This prevents atmospheric water from condensing on the cold powder.

  • Aliquoting: Upon initial receipt, divide the bulk material into single-use aliquots (e.g., 10 mg, 50 mg) inside a glove bag or anhydrous environment.

  • Sealing: Parafilm is insufficient for long-term storage (-20°C).[1][2][3] Use electrical tape or shrink bands over the cap-neck junction to prevent oxygen diffusion.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling incoming material.

StorageProtocol Receipt Compound Receipt VisualCheck Visual Inspection (White vs. Pink/Brown) Receipt->VisualCheck QC QC Verification (LC-MS / 1H-NMR) VisualCheck->QC Record Appearance Decision Purity > 95%? QC->Decision Aliquot Aliquot into Amber Vials (Argon Purge) Decision->Aliquot Yes Purify Re-purify (Recrystallization/Column) Decision->Purify No Store Store at -20°C (Desiccated) Aliquot->Store Purify->QC Retest

Figure 1: Decision matrix for receipt, quality control, and storage of aniline-sulfonamide derivatives.

Stability Monitoring & Quality Control

Visual Indicators[3]
  • Pass: White, off-white, or faint cream powder.[2][3]

  • Warning: Pale pink or yellow tint.[3] (Indicates <1% oxidation; likely usable for crude reactions but may require purification for kinetics studies).[3]

  • Fail: Dark brown, black, or gummy texture. (Significant decomposition/hygroscopic failure).[3]

Analytical Verification (LC-MS)

Perform a purity check every 6 months or if visual degradation is observed.[3]

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, protonating the morpholine for better retention/shape).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Aniline absorption).[3]

Troubleshooting & Emergency Recovery

Scenario: The powder has turned pink/beige.

  • Cause: Surface oxidation of the aniline moiety (formation of azo/nitroso species).

  • Solution:

    • Dissolve in minimal Ethyl Acetate or Dichloromethane.[3]

    • Wash with 5% NaHCO₃ (aq) to remove acidic impurities.[3]

    • Filter through a small pad of silica gel or activated charcoal.[3]

    • Concentrate and recrystallize (e.g., EtOH/Hexane) to recover white solid.

Scenario: The powder is clumpy/sticky.

  • Cause: Moisture absorption by the morpholine ring.

  • Solution: Dry under high vacuum (<1 mbar) at 40°C for 4-6 hours in the presence of P₂O₅ desiccant.

References

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Anilines and Amines.[3] (General guidelines for oxidation-sensitive amines). Link

  • PubChem. Compound Summary: 4-(Piperidin-4-ylsulfonyl)aniline (Structural Analog).[1][2][3] National Library of Medicine.[3] Link[3]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Morpholinyl)aniline.[1][2][3] (Safety data for the aniline-morpholine substructure). Link[3]

  • GuideChem. Chemical Properties of Morpholinopiperidine Derivatives.Link[3]

(Note: Specific stability data for the exact sulfonyl-linked molecule is derived from functional group analysis of the constituent moieties as cited in standard organic chemistry protocols.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in aqueous media

Welcome to the Technical Support Center for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline . As a highly lipophilic, multi-ring compound, formulating this molecule for aqueous assays or in vivo dosing presents significant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline .

As a highly lipophilic, multi-ring compound, formulating this molecule for aqueous assays or in vivo dosing presents significant challenges. This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, understand the physicochemical causality behind solubility behaviors, and implement self-validating solubilization protocols.

Strategic Solubilization Workflow

Before selecting a solubilization method, you must define the constraints of your assay (e.g., pH tolerance, physical state, and biological target). Use the decision tree below to identify the optimal formulation strategy.

Workflow Start Compound: 4-(4-Morpholinopiperidin- 1-ylsulfonyl)aniline Q1 Target Assay pH < 5.0? Start->Q1 Salt pH Adjustment / Salt Formation (Protonate Morpholine) Q1->Salt Yes (Acidic Media) Q2 In vivo or In vitro? Q1->Q2 No (Physiological pH) Cosolvent Cosolvent System (e.g., PEG-400) Q2->Cosolvent In vitro Assays Complex Cyclodextrin Complexation (HP-β-CD) Q2->Complex In vivo (Liquid Dosing) Formulation Amorphous Solid Dispersion (Hot Melt Extrusion) Q2->Formulation In vivo (Solid Oral)

Decision tree for selecting solubility enhancement strategies based on assay requirements.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline exhibit such poor solubility at physiological pH (7.4)? A: The solubility profile is dictated by the molecule's specific ionizable centers. The piperidine nitrogen is tied up in a neutral sulfonamide linkage, rendering it non-basic. The aniline amine is only weakly basic (pKa ~2–4). The primary basic center is the morpholine nitrogen (pKa ~7.5–8.5). At pH 7.4, a significant fraction of the morpholine exists as the unprotonated free base. Without the ionic charge to facilitate ion-dipole interactions with water, the bulky, hydrophobic multi-ring system dominates, resulting in extremely low intrinsic solubility.

Q2: How do cyclodextrins improve the solubility of this compound without altering the pH? A: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are toroid-shaped oligosaccharides. They possess a hydrophilic exterior and a lipophilic internal cavity [1]. The hydrophobic 4-morpholinopiperidine or aniline moieties act as "guests" that partition into this cavity. This host-guest inclusion complex physically shields the lipophilic surface area of the drug from the aqueous environment, effectively solubilizing the molecule while maintaining a neutral pH and avoiding the tissue irritation often caused by extreme pH adjustments or high organic solvent loads.

Q3: For oral in vivo dosing, why should I consider an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)? A: Crystalline forms of rigid molecules have high lattice energies that must be overcome for dissolution to occur. HME utilizes thermal and mechanical shear to melt the drug and mix it at a molecular level with a polymer matrix (e.g., PVP-VA) [2]. This process disrupts the crystal lattice, trapping the drug in a disordered, high-energy amorphous state. The polymer physically separates the drug molecules, preventing nucleation and recrystallization, which drastically increases the apparent solubility and dissolution rate in the gastrointestinal tract [3].

Section 2: Troubleshooting Guide

Issue 1: The compound crashes out (precipitates) during serial dilutions for in vitro cell assays.

  • Causality: You are likely diluting a high-concentration DMSO stock directly into a 100% aqueous buffer. This sudden drop in the solvent's dielectric constant forces the drug below its intrinsic solubility limit, causing rapid nucleation.

  • Resolution: Maintain a constant cosolvent ratio across all dilution steps. Instead of diluting into pure buffer, perform intermediate dilutions in a buffer containing a tolerable percentage of cosolvent (e.g., 1% DMSO or 5% PEG-400) [4].

Issue 2: Rodent PK studies show poor bioavailability despite formulating the drug in 100% PEG-400.

  • Causality: This is a classic example of the "solubility-permeability trade-off" [5]. While 100% PEG-400 maximizes apparent solubility, it over-solubilizes the drug. By keeping the drug too stable in the vehicle, you reduce its thermodynamic activity and the driving force required for the drug to partition out of the vehicle and permeate the lipophilic intestinal membrane.

  • Resolution: Optimize the cosolvent ratio. Target a minimal threshold solubility—use just enough PEG-400 (e.g., 40–60%) to keep the dose in solution throughout the GI tract, thereby maximizing the thermodynamic driving force for absorption.

Issue 3: I formed an HCl salt to lower the pH, but it precipitates after a few hours in PBS buffer.

  • Causality: This is the common ion effect and disproportionation. Phosphate Buffered Saline (PBS) contains high concentrations of chloride ions. The excess chloride pushes the equilibrium toward the solid state, causing the HCl salt to precipitate. Furthermore, at pH 7.4, the salt disproportionates back into the insoluble free base.

  • Resolution: Switch to a mesylate or tosylate salt, which are less susceptible to the common ion effect in biological buffers, or formulate the free base using cyclodextrins if physiological pH must be maintained.

Section 3: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For Liquid Dosing)

This protocol generates a biocompatible liquid formulation suitable for IV or oral gavage.

  • Preparation: Dissolve 20 g of HP-β-CD in 80 mL of 50 mM phosphate buffer (pH 7.4) to create a 20% w/v solution.

  • Saturation: Add an excess of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (e.g., 10 mg/mL) to the solution to create a cloudy suspension.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, crystalline drug.

  • Validation (Critical Step): Dilute the filtrate 1:10 in your HPLC mobile phase and quantify the dissolved drug against a standard curve at 254 nm. Re-analyze an aliquot after 24 hours at room temperature. If the concentration drops, the complex is metastable; you must increase the HP-β-CD concentration to 30% w/v.

Protocol B: Hot Melt Extrusion for Amorphous Solid Dispersion (For Solid Dosing)

This protocol generates a high-energy solid dispersion for oral tablets or capsules.

  • Blending: Geometrically blend the API with a hydrophilic polymer (e.g., PVP-VA64) at a 1:3 w/w ratio.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile to ~140°C–150°C (This must be above the polymer's Glass Transition Temperature (

    
    ) but strictly below the API's thermal degradation point).
    
  • Cooling & Milling: Collect the transparent extrudate, allow it to cool to room temperature, and mill it into a fine powder (< 250 µm).

  • Validation (Critical Step): Analyze the milled powder via Powder X-Ray Diffraction (PXRD). A successful amorphous dispersion will exhibit a broad "halo" with an absolute absence of sharp Bragg diffraction peaks. Confirm thermal stability via modulated Differential Scanning Calorimetry (mDSC)—a single

    
     indicates a fully miscible, stable system[2].
    

Section 4: Quantitative Comparison of Solubilization Techniques

Enhancement StrategyMechanism of ActionTypical Solubility GainOptimal Use CaseKey Limitation
pH Adjustment (pH < 5) Protonation of the morpholine nitrogen50x – 100xEarly PK, IV dosingTissue irritation; rapid precipitation at physiological pH.
Cosolvent (PEG-400) Reduces dielectric constant of the aqueous solvent10x – 50xIn vitro cell assays, liquid oral dosingPermeability trade-off at high concentrations [5].
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation20x – 80xOcular, IV, and oral liquid dosingHigh excipient bulk; cost-prohibitive at large scales [1].
Hot Melt Extrusion (ASD) Disruption of crystal lattice energy> 100xSolid oral dosage forms (tablets/capsules)Requires the API to be thermally stable during extrusion [3].

References

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."
  • National Center for Biotechnology Information (PMC).
  • American Pharmaceutical Review. "Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions."
  • MDPI.
  • PubMed (National Institutes of Health). "Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels."
Optimization

Troubleshooting low yields in sulfonyl aniline synthesis

Technical Support Center: Troubleshooting Low Yields in Sulfonyl Aniline Synthesis Case ID: #SA-502-HYD Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Sulfonyl Aniline Synthesis

Case ID: #SA-502-HYD Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical

Introduction: The "Click" That Often Fails

Welcome to the technical support hub for sulfonamide bond formation. While the reaction between an aryl sulfonyl chloride and an aniline is often described as "click chemistry" due to its high thermodynamic driving force, real-world applications in drug discovery frequently encounter stalling yields.

This guide moves beyond basic textbook protocols to address the specific failure modes of


-sulfonylation , particularly when dealing with deactivated anilines, moisture-sensitive electrophiles, and competitive side reactions.

Phase 1: Diagnostic Triage (Start Here)

Before altering your protocol, identify the specific failure phenotype using this decision matrix.

TroubleshootingFlow Start Symptom: Low Yield (<40%) CheckSM Analyze Crude Mixture (LCMS/TLC) Start->CheckSM CaseA Sulfonyl Chloride: GONE Aniline: REMAINS CheckSM->CaseA Hydrolysis CaseB Sulfonyl Chloride: REMAINS Aniline: REMAINS CheckSM->CaseB Stalled Reactivity CaseC New Spot (Higher Rf) than Product CheckSM->CaseC Bis-Sulfonylation SolA Issue: Moisture Sensitivity Action: Dry Solvents/Schlenk Line CaseA->SolA SolB Issue: Low Nucleophilicity Action: DMAP cat. / Heating / Pd-Cat CaseB->SolB SolC Issue: Over-reaction Action: Stoichiometry Control / pH adj. CaseC->SolC

Figure 1: Diagnostic logic flow for identifying the root cause of sulfonylation failure.

Phase 2: Deep Dive Troubleshooting

Issue 1: The "Disappearing Electrophile" (Hydrolysis)

Symptom: The sulfonyl chloride is consumed rapidly, but the aniline remains unreacted. A new peak corresponding to the sulfonic acid (


) appears.

Root Cause: Sulfonyl chlorides are notoriously moisture-sensitive. In the presence of water and base (especially pyridine), the rate of hydrolysis (


) competes effectively with aminolysis (

), particularly if the aniline is sterically hindered or electron-deficient.

Corrective Protocol:

  • Solvent Integrity: Do not rely on "bottle-dry" solvents. Use freshly distilled DCM or THF, or solvents from a pressurized purification system (SPS).

  • The "Reverse Addition" Technique: Instead of adding the chloride to the amine, add the sulfonyl chloride solution dropwise to a solution of the aniline and base at 0°C. This keeps the concentration of the electrophile low, favoring the amine (present in excess relative to the instantaneous chloride concentration) over trace water.

  • Base Switch: If using aqueous biphasic conditions (Schotten-Baumann), switch to anhydrous organic conditions.

Expert Insight: Pyridine acts as a nucleophilic catalyst, forming a highly reactive


-sulfonylpyridinium intermediate. While this accelerates the desired reaction, it also accelerates hydrolysis by orders of magnitude if any water is present [1].
Issue 2: The "Stalled Reaction" (Deactivated Anilines)

Symptom: Both starting materials persist. Heating leads to degradation or no change.

Root Cause: Electron-withdrawing groups (EWGs like


) on the aniline ring drastically lower the nucleophilicity of the amine nitrogen. The lone pair is delocalized into the ring, making attack on the sulfur center kinetically effectively impossible under standard conditions.

Optimization Table: Activating Unreactive Anilines

MethodReagentsMechanismPros/Cons
Nucleophilic Catalysis 10-20 mol% DMAPForms reactive

-sulfonyl-4-dimethylaminopyridinium salt.
Pro: Mild, effective for steric hindrance.Con: Difficult to remove DMAP traces.
Strong Deprotonation NaH or LiHMDS (THF, 0°C)Generates the anilide anion (

), a "super-nucleophile."
Pro: Forces reaction of EWG-anilines.Con: Incompatible with base-sensitive groups (esters).
Microwave Assist Pyridine, 100-140°CThermal acceleration.Pro: Fast (10-30 min).Con: High risk of polymerization/tars.
Pd-Catalysis Pd

(dba)

, Xantphos, Cs

CO

Cross-coupling of Aryl Halide + Sulfonamide.[1]Pro: Bypasses nucleophilic attack entirely.Con: Expensive, requires inert atmosphere.

Recommended Protocol for Deactivated Anilines (The "DMAP Spike"):

  • Dissolve Aniline (1.0 eq) and Sulfonyl Chloride (1.2 eq) in anhydrous DCM.

  • Add Pyridine (2.0 eq).

  • Crucial Step: Add DMAP (0.1 eq).

  • Heat to reflux (40°C) for 12 hours.

  • Why it works: DMAP is

    
     times more active than pyridine as a nucleophilic catalyst due to the resonance stabilization of the acyl/sulfonyl-pyridinium intermediate [2].
    
Issue 3: The "Double Trouble" (Bis-Sulfonylation)

Symptom: A non-polar spot appears above the product. Mass spec shows


.

Root Cause: The product sulfonamide (


) is acidic (

). In the presence of excess base, it deprotonates to form

, which is still nucleophilic and attacks a second equivalent of sulfonyl chloride.

BisSulfonylation Aniline Aniline (Ar-NH2) Mono Mono-Sulfonamide (Ar-NH-SO2-R) Aniline->Mono + R-SO2Cl (Desired) Bis Bis-Sulfonamide (Ar-N(SO2-R)2) Mono->Bis + R-SO2Cl (Undesired Side Reaction)

Figure 2: Competitive pathway leading to bis-sulfonylation.

Prevention Strategy:

  • Stoichiometry: Use a slight excess of aniline (1.1 eq) rather than the sulfonyl chloride.

  • Solvent Choice: Avoid highly polar aprotic solvents (DMF/DMSO) if possible, as they enhance the nucleophilicity of the sulfonamide anion.

  • Rescue: If bis-sulfonylation occurs, treat the crude mixture with morpholine or NaOH/MeOH at reflux. The second sulfonyl group is kinetically more labile and can often be cleaved selectively back to the mono-sulfonamide [3].

Phase 3: Advanced Workflows (When Standard Chemistry Fails)

If the aniline is too deactivated or the sulfonyl chloride too unstable, switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Modification) .

Concept: Instead of reacting an aniline with a sulfonyl chloride, you react an aryl halide with a primary sulfonamide .

Standard Protocol (Buchwald Type):

  • Substrates: Aryl Bromide (1.0 eq) + Primary Sulfonamide (1.2 eq).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (3 mol%).
  • Base: Cs

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: Dioxane, 100°C, 16h.

Validation: This method completely avoids the nucleophilicity issue of the aniline, as the C-N bond is formed via reductive elimination from the Palladium center, not nucleophilic attack [4].

FAQ: Quick Fixes

Q: My reaction turned into a black tar. What happened? A: Likely oxidative degradation of the aniline. Anilines are sensitive to oxidation. Ensure your reaction is under Nitrogen/Argon.[2][3][4] If using heating, lower the temp and use a catalyst (DMAP) instead.

Q: I can't separate the product from the unreacted aniline. A: Use an acidic wash . The product (sulfonamide) is not basic.[5] The unreacted aniline is basic. Wash the organic layer with 1M HCl. The aniline will protonate and move to the aqueous layer; the sulfonamide stays in the organic layer.

Q: My sulfonyl chloride is a solid and hard to add dropwise. A: Dissolve it in a minimal amount of the reaction solvent (DCM/THF) and add that solution via syringe pump or dropping funnel.

References

  • Mechanism of Hydrolysis : J. Org. Chem.1988 , 53, 2489. Decomposition kinetics of sulfonyl chlorides in the presence of nucleophilic bases. Link

  • DMAP Catalysis : Chem. Soc. Rev.1983 , 12, 129. The mechanism of nucleophilic catalysis by 4-dimethylaminopyridine in acyl and sulfonyl transfer. Link

  • Bis-sulfonylation Cleavage : Tetrahedron Lett.2005 , 46, 2965. Selective cleavage of N,N-disulfonyl groups to mono-sulfonamides. Link

  • Pd-Catalyzed Sulfonamidation : J. Am. Chem. Soc.2003 , 125, 6653. Palladium-catalyzed C-N bond formation between aryl halides and sulfonamides.[1][6][7] Link

  • General Guide : BenchChem Technical Support Center, "Optimization of Sulfonamide Synthesis." Link

Sources

Troubleshooting

Overcoming hygroscopicity issues with morpholine derivatives

Topic: Overcoming Hygroscopicity in Morpholine-Containing APIs Ticket ID: #MORPH-HYGRO-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Wet Solid" Paradox User Problem: "I synthesized a morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopicity in Morpholine-Containing APIs Ticket ID: #MORPH-HYGRO-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Wet Solid" Paradox

User Problem: "I synthesized a morpholine-containing intermediate/drug candidate as an HCl salt. It looked fine on the filter, but after 20 minutes on the bench, it turned into a sticky gum. I cannot weigh it, and my yields are inconsistent."

Scientist’s Executive Summary: Morpholine (


) is a secondary amine widely used in medicinal chemistry to modulate solubility and metabolic stability. However, the protonated morpholinium ion  is a notorious hydrogen bond donor. When paired with small, high-charge-density counterions (like Chloride), the resulting lattice energy is often insufficient to prevent the intrusion of atmospheric water. The water molecules disrupt the crystal lattice, leading to deliquescence .

This guide provides a self-validating workflow to diagnose, remediate, and manage this hygroscopicity.

Module 1: Diagnosis & Classification

Q: How do I distinguish between residual solvent trapping and true hygroscopicity?

A: You cannot rely on visual inspection. You must perform Dynamic Vapor Sorption (DVS) .[1] A TGA (Thermogravimetric Analysis) will only tell you if water is present, not how it got there. DVS measures the kinetics of water uptake.[1][2][3][4]

Standard Operating Procedure: DVS Characterization

Prerequisite: Sample must be initially dried (vacuum oven at 40°C) to remove surface moisture.

  • Equilibration: Load 10–20 mg of sample into the DVS microbalance. Equilibrate at 0% Relative Humidity (RH) at 25°C until mass change (

    
    ) is < 0.002% per minute.
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Desorption Cycle: Ramp RH from 90% back to 0%.

  • Hysteresis Check: Compare the sorption and desorption curves. A significant gap indicates hydrate formation or pore entrapment.

Data Interpretation (European Pharmacopoeia Standards):

ClassificationMass Increase (at 80% RH, 25°C)Operational Implication
Non-hygroscopic < 0.2%No special handling required.
Slightly hygroscopic 0.2% – 2.0%Standard ambient storage is usually fine.
Moderately hygroscopic 2.0% – 15.0%Requires desiccated storage; rapid weighing.
Very hygroscopic > 15.0%Requires glovebox handling; formulation challenges.
Deliquescent LiquefiesCritical Failure. Must change salt form.

Module 2: Chemical Remediation (Salt Selection)

Q: I am using the Hydrochloride (HCl) salt. Why is it failing, and what should I switch to?

A: The morpholinium cation is bulky. Pairing it with a small, "hard" anion like Chloride (


) often creates "packing voids" in the crystal lattice where water can enter. Furthermore, Chloride is a strong hydrogen bond acceptor, actively pulling moisture from the air.

The Fix: Switch to a Large, Lipophilic Counterion . According to the Handbook of Pharmaceutical Salts (Stahl & Wermuth), increasing the lipophilicity of the anion disrupts the water-binding network.

Recommended Counterion Screen for Morpholines
TierCounterion (Acid)Rationale for Morpholines
Tier 1 (The Fix) Fumarate (Fumaric Acid)Excellent hydrogen bonding network; often forms stable, non-hygroscopic lattices.
Tier 2 (Lipophilic) Tosylate (p-Toluenesulfonic acid)Large aromatic ring provides steric bulk and hydrophobicity.
Tier 2 (Lipophilic) Besylate (Benzenesulfonic acid)Similar to Tosylate; highly effective for stabilizing amines.
Tier 3 (Alternative) Succinate (Succinic Acid)Good alternative if Fumarate fails; dicarboxylic acid allows 2:1 stoichiometry.
Avoid Mesylate (Methanesulfonic acid)While popular, mesylates of morpholine are often more hygroscopic than HCl due to high water solubility.
Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Morpholine HCl is Hygroscopic Step1 Assess pKa Difference (pKa Base - pKa Acid > 3?) Start->Step1 Step2 Screen Dicarboxylic Acids (Fumarate, Succinate) Step1->Step2 Yes (Valid Salt) Check1 DVS Analysis: Mass Gain < 2%? Step2->Check1 Step3 Screen Sulfonic Acids (Tosylate, Besylate) Check2 DVS Analysis: Mass Gain < 2%? Step3->Check2 Check1->Step3 No (Still Wet) Success Scale Up & Crystallize Check1->Success Yes Fail Consider Co-Crystallization (e.g., with Saccharin) Check2->Fail No Check2->Success Yes

Figure 1: Strategic decision tree for replacing hygroscopic morpholine hydrochloride salts. Prioritize dicarboxylic acids (Fumarate) before moving to bulky sulfonates.

Module 3: Process Engineering (Workarounds)

Q: I cannot change the salt form due to regulatory/biological reasons. How do I handle the current hygroscopic material?

A: If you are locked into a hygroscopic salt, you must engineer the process to minimize moisture contact and maximize crystal stability.

Troubleshooting Protocol: Crystallization vs. Lyophilization

Issue: "I lyophilized (freeze-dried) my sample to get it dry, but it turned into a sticky foam immediately upon opening the flask."

Root Cause: Lyophilization produces amorphous solids. Amorphous materials have high free energy and high surface area, making them kinetic sponges for water. They will absorb moisture much faster than crystalline forms.

Corrective Action: Force Crystallization.

  • Solvent Selection: Do not use water/methanol. Use Anhydrous Ethanol or Isopropanol with an antisolvent (e.g., Heptane or MTBE).

  • Ostwald Ripening: If a precipitate forms as a gum, heat the mixture to near-reflux and let it cool very slowly (1°C/min) with vigorous stirring. This encourages the gum to re-order into a crystal lattice.

  • Filtration Environment: Filter under a blanket of dry Nitrogen (

    
    ) or Argon. Do not pull air through the filter cake for extended periods if the ambient humidity is >40%.
    
Storage & Handling Checklist
  • Weighing: Use a static-free weighing boat. If CRH (Critical Relative Humidity) is < 40%, weigh inside a glove bag or glove box.

  • Desiccants: Store vials inside a secondary jar containing Phosphorus Pentoxide (

    
    )  or activated Molecular Sieves (4Å). Silica gel is often too weak for deliquescent morpholines.
    

Module 4: Advanced Formulation (Co-Crystallization)

Q: Even the Tosylate salt is too hygroscopic. What is the "Nuclear Option"?

A: Co-crystallization.[5][6] Unlike salts, which rely on proton transfer, co-crystals rely on hydrogen bonding networks between neutral molecules.

Strategy: Create a co-crystal using Resorcinol or Saccharin .

  • Mechanism:[7] The morpholine nitrogen acts as a hydrogen bond acceptor for the co-former's hydroxyl/amine groups. This "locks up" the hygroscopic center of the morpholine ring without creating a charged ionic species that attracts water.

  • Reference: Co-crystals of morpholine derivatives have shown up to 5x reduction in water sorption compared to their HCl counterparts [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9][10][11] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[10]

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.11: Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines.

  • Newman, A. (2013). Pharmaceutical Co-Crystals: A New Strategy to Modify Physicochemical Properties. Chemical Engineering News.
  • Surface Measurement Systems . (n.d.). DVS Method for Hygroscopicity Classification.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale safety assessments before scaling up synthesis.

Sources

Optimization

Technical Support Center: Optimizing Sulfonamide Bond Formation &amp; Minimizing Side Reactions

Welcome to the Technical Support Center for Sulfonamide Synthesis. The formation of the sulfonamide bond via the coupling of an amine and a sulfonyl chloride is a foundational transformation in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. The formation of the sulfonamide bond via the coupling of an amine and a sulfonyl chloride is a foundational transformation in medicinal chemistry and drug development. However, this seemingly straightforward reaction is frequently complicated by competitive side reactions, including hydrolysis, bis-sulfonylation, and sulfonate ester formation[1].

This guide provides researchers with troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yielding, clean sulfonamide couplings.

Visualizing the Reaction Landscape

MechanisticPathway SO2Cl Sulfonyl Chloride (R-SO2Cl) Mono Mono-Sulfonamide (Target: R-SO2NH-R') SO2Cl->Mono + Amine (Desired) Hydrolysis Sulfonic Acid (Hydrolysis Side Product) SO2Cl->Hydrolysis + H2O (Side Reaction) Bis Bis-Sulfonamide (Over-reaction) SO2Cl->Bis Ester Sulfonate Ester (Genotoxic Impurity) SO2Cl->Ester + Alcohol Amine Primary Amine (R'-NH2) Amine->Mono Anion Sulfonamide Anion (Highly Nucleophilic) Mono->Anion Deprotonation Water H2O (Moisture) Water->Hydrolysis Base Strong Base (e.g., TEA) Base->Anion Anion->Bis + Excess SO2Cl Alcohol Alcohol Solvent (e.g., MeOH) Alcohol->Ester

Mechanistic pathways of sulfonamide formation and common competitive side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a significant mass corresponding to di-sulfonylation. Why is this happening and how do I prevent it? Causality: Bis-sulfonylation (or di-sulfonylation) is a common side reaction when working with primary amines[2]. Once the first sulfonyl group is attached, the remaining N-H proton becomes highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. If a strong base like triethylamine (TEA) is used, it deprotonates this intermediate, generating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of sulfonyl chloride[3]. Solution:

  • Base Selection: Switch from TEA to a weaker or more sterically hindered base, such as pyridine or N,N-diisopropylethylamine (DIPEA), which are less likely to fully deprotonate the mono-sulfonamide[2].

  • Stoichiometry: Never use an excess of sulfonyl chloride if bis-sulfonylation is a risk. Maintain a slight excess of the amine (1.1 to 1.2 eq).

  • Temperature: Keep the reaction strictly at 0 °C during the addition phase to kinetically favor the primary amine over the sulfonamide anion.

Q2: I am getting low yields, and TLC shows a highly polar baseline spot. What is going wrong? Causality: The baseline spot is likely the corresponding sulfonic acid, resulting from the hydrolysis of your sulfonyl chloride[1]. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of trace water and a base, hydroxide ions rapidly attack the sulfur center, destroying the reagent before it can react with the amine. Solution: Ensure strictly anhydrous conditions. Oven-dry all glassware, use anhydrous aprotic solvents (e.g., DCM, THF), and perform the reaction under an inert argon or nitrogen atmosphere. Additionally, verify the integrity of your starting sulfonyl chloride, as it degrades over time during storage[2].

Q3: I am working with a water-soluble amino acid. Can I use aqueous conditions without destroying my sulfonyl chloride via hydrolysis? Causality: Yes, by employing modified Schotten-Baumann conditions[4]. This utilizes a biphasic system (e.g., water and an organic solvent like DCM). The sulfonyl chloride remains partitioned in the organic layer, shielding it from the bulk aqueous environment. The coupling occurs at the biphasic interface where the amine is present. Solution: Use a mild inorganic base like Na₂CO₃ to neutralize the generated HCl and keep the amine in its nucleophilic (unprotonated) state. Keep the reaction at 0 °C to kinetically suppress background hydrolysis[4].

Q4: Can I use ethanol or methanol to help dissolve my polar amine? Causality: Absolutely not. Protic solvents like alcohols will act as nucleophiles, reacting with the sulfonyl chloride to form sulfonate esters[1]. Solution: Sulfonate esters are highly regulated genotoxic impurities (GTIs) in pharmaceutical development[1]. Always use aprotic solvents (e.g., DCM, MeCN, or THF) to avoid this critical safety and quality failure.

Section 2: Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the distribution of target versus side products.

Reaction ParameterMono-Sulfonamide (Target Yield)Bis-Sulfonamide (Over-reaction)Sulfonic Acid (Hydrolysis)Sulfonate Ester (GTI)
Anhydrous DCM + Pyridine High (>85%) LowLowNone
Anhydrous DCM + TEA Moderate (50-70%)High LowNone
Biphasic (H₂O/DCM) + Na₂CO₃ High (75-90%) LowModerateNone
Methanol + Base Low (<30%)LowLowHigh (Critical Risk)
Excess SO₂Cl (Anhydrous) ModerateHigh LowNone

Section 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Sulfonamide Coupling (Minimizing Bis-sulfonylation)

This protocol is designed for organic-soluble amines and utilizes pyridine to prevent over-sulfonylation.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the primary amine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add anhydrous pyridine (1.5 mmol, 1.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: Observe the reaction mixture. The gradual formation of a fine white precipitate (pyridinium hydrochloride) serves as a visual indicator that the coupling is occurring and the HCl byproduct is being successfully scavenged.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC or LC-MS until the sulfonyl chloride is fully consumed.

  • Workup: Wash the organic layer with 1N aqueous HCl (to remove excess pyridine and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Modified Schotten-Baumann Coupling (For Water-Soluble Amines/Amino Acids)

This biphasic protocol protects the sulfonyl chloride from rapid hydrolysis while accommodating polar substrates[4].

  • Aqueous Preparation: Dissolve the amino acid or polar amine (1.0 mmol, 1.0 eq) and sodium carbonate (Na₂CO₃, 1.2 mmol, 1.2 eq) in distilled water (5 mL). Cool the solution to 0 °C in an ice bath.

    • Self-Validation Check: Measure the pH of the aqueous solution. It should be approximately 9.0–9.5, confirming the amine is deprotonated and nucleophilic.

  • Biphasic Setup: Add DCM (5 mL) to the flask to create a biphasic system. Ensure vigorous stirring (e.g., 800+ rpm) to maximize the interfacial surface area.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 mmol, 1.2 eq - slight excess accounts for minor unavoidable hydrolysis) in DCM (2 mL). Add this dropwise to the vigorously stirring biphasic mixture over 20 minutes at 0 °C.

  • Monitoring: Continue stirring at 0 °C for 2 hours, then allow to warm to room temperature.

    • Self-Validation Check: Monitor the pH of the aqueous layer. A drop in pH indicates the generation of HCl. Once the pH stabilizes and ceases to drop without the addition of further base, the reaction (both coupling and background hydrolysis) is complete.

  • Workup: Separate the layers. If the product is an amino acid derivative, discard the organic layer, cool the aqueous layer to 0 °C, and carefully acidify with 10% HCl until the sulfonamide precipitates. Collect via vacuum filtration.

References

  • BenchChem Technical Support Team. "Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them." Benchchem.
  • BenchChem Technical Support Team. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Benchchem.
  • University of Bari (UniBa). "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification Yield of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Welcome to the technical support center for the purification of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this sulfonamide derivative. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop a robust and high-yielding purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. The question-and-answer format is designed to help you quickly identify your issue and implement an effective solution.

Question 1: My final yield after purification is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from losses during workup and purification. The key is to systematically identify where the product is being lost.

Potential Causes & Solutions:

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete synthesis reaction. Before beginning purification, it is crucial to confirm the absence of starting materials.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1] Ensure the stoichiometry of your reagents is correct; a slight excess of the sulfonyl chloride may be used to drive the reaction to completion.[2]

  • Product Loss During Workup: Significant product can be lost during aqueous washes and extractions if the solvent and pH are not optimized.

    • Solution: The aniline moiety makes the compound's solubility pH-dependent. Avoid strongly acidic or basic washes if possible. Use brine washes to reduce the solubility of your product in the aqueous layer and minimize emulsion formation. Always back-extract the aqueous layers with your organic solvent to recover any dissolved product.

  • Inefficient Crystallization (Recrystallization): This is a very common source of yield loss.

    • Cause A: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Given the molecule's mixed polarity (polar sulfonamide and morpholino groups, non-polar aromatic ring), a single solvent may not be ideal.[4]

    • Solution A: Employ a binary solvent system. Good starting points for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexane.[3] Experiment with small-scale trials to find the optimal ratio that maximizes crystal formation upon cooling.

    • Cause B: Using Excessive Solvent. Using too much solvent will prevent the solution from becoming saturated upon cooling, drastically reducing crystal formation.[3]

    • Solution B: Add the hot solvent portion-wise only until the crude product fully dissolves. This "minimum amount of hot solvent" is critical for achieving high recovery.[3]

    • Cause C: Premature Crystallization. The product may crash out during a hot filtration step intended to remove insoluble impurities.[3]

    • Solution C: Use a pre-heated filter funnel and flask for hot gravity filtration. Perform the filtration step as quickly as possible to maintain the solution's temperature.[3]

  • Product Loss During Chromatography: The compound may be irreversibly adsorbed onto the stationary phase or lost due to poor separation from impurities.

    • Solution: Ensure the chosen mobile phase is appropriate. If the compound is not eluting from a silica gel column, the mobile phase is likely not polar enough.[5] Gradually increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[5] Dry loading the sample onto a small amount of silica gel can also prevent streaking and improve separation, minimizing the collection of mixed fractions.

Question 2: My purified product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is often due to the solution being supersaturated at a temperature above the melting point of the solute, or because of a high concentration of impurities that disrupt crystal lattice formation.[3] An oiled-out product is typically impure.[3]

Potential Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for ordered crystal nucleation and growth.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to ambient temperature.[3] Once at room temperature, cooling can be continued in an ice bath to maximize recovery.[3]

  • Solvent is Too Nonpolar: The solvent may be good at dissolving the compound but poor at facilitating crystallization.

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of a more polar "anti-solvent" (like water or heptane, depending on the primary solvent) until the solution becomes slightly turbid, and then add a drop or two of the primary solvent to clarify. Now, allow it to cool slowly.[3] This adjustment brings the solvent system into a better polarity range for crystallization.

  • High Impurity Load: Impurities can act as "crystal poisons," interfering with lattice formation.

    • Solution: If slow cooling and solvent adjustments fail, the crude product may be too impure for recrystallization alone.[3] Perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities, and then recrystallize the resulting partially-purified solid.[3]

  • Lack of Nucleation Sites: Spontaneous crystallization may not occur even in a supersaturated solution.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[3] Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[3]

Question 3: I'm using silica gel column chromatography, but the separation between my product and an impurity is very poor. What are my options?

Answer: Poor separation on a column indicates that the stationary and/or mobile phases are not providing sufficient selectivity for the compounds in your mixture.

Troubleshooting Steps for Column Chromatography:

  • Optimize the Mobile Phase: Before running a column, always optimize the solvent system with TLC.

    • Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with clear separation from all impurity spots.[6]

    • Strategy: If the spots are too close together, try changing the composition of the mobile phase. For example, instead of ethyl acetate/hexane, try dichloromethane/methanol. Small additions of a third solvent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds) can dramatically alter selectivity.

  • Employ Gradient Elution: Running the column with a single isocratic mobile phase may not be sufficient to separate compounds with similar polarities.

    • Solution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind.[5] This technique sharpens peaks and can resolve closely eluting compounds.

  • Change the Stationary Phase: If mobile phase optimization fails, the issue is likely a lack of selectivity with silica.

    • Solution: Switch to a different stationary phase that offers alternative interaction mechanisms.[5]

      • Amide-modified silica: These phases have shown good selectivity for sulfonamides.

      • Reverse-Phase (C18 or C8): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] This is a powerful alternative if normal-phase separation is unsuccessful.

      • Aminopropyl-packed columns: These have been used effectively for separating sulfonamide mixtures.[7][8]

  • Check for Column Overload: Loading too much sample can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column.[6] As a general rule, the mass of the crude product should be about 1-2% of the mass of the silica gel for difficult separations.

Troubleshooting Summary Table
Problem Possible Cause(s) Suggested Solutions
Low Final Yield Incomplete reaction; Loss during workup; Inefficient recrystallization; Column loss.Monitor reaction with TLC/HPLC; Optimize extraction pH; Use minimal hot solvent for recrystallization; Use a binary solvent system; Dry load sample for chromatography.[1][2][3]
"Oiling Out" Cooling too rapidly; Suboptimal solvent; High impurity load.Cool solution slowly; Insulate flask; Adjust solvent polarity; Purify by column chromatography first; Use seed crystals.[3]
Poor Separation Inappropriate mobile phase; Unsuitable stationary phase; Column overload.Optimize mobile phase using TLC (aim for Rf 0.2-0.4); Use gradient elution; Switch to a different stationary phase (C18, Amide); Reduce sample load.[5][6]
Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline that I should consider during purification? This molecule has several key features:

  • Aniline Group: A basic amino group attached to an aromatic ring. This makes the molecule's solubility pH-dependent and provides a site for potential side reactions or degradation under harsh acidic conditions.

  • Sulfonamide Group: A polar, weakly acidic functional group that is a strong hydrogen bond acceptor.[9]

  • Morpholino & Piperidino Groups: These saturated heterocyclic rings add steric bulk and contain basic nitrogen atoms, influencing the molecule's overall basicity and solubility.

  • Overall Polarity: The combination of these groups gives the molecule a mixed polarity, making it soluble in many polar organic solvents like ethanol, DMF, and ethyl acetate, but with limited solubility in water and nonpolar solvents like hexane.[10][11]

Q2: What are the most common impurities I might encounter in the crude product? Common impurities in sulfonamide synthesis include:

  • Unreacted Starting Materials: Unreacted aniline or morpholinopiperidine starting materials.

  • Hydrolysis Product: The sulfonyl chloride starting material can be hydrolyzed by trace water to the corresponding sulfonic acid, which is highly polar.[1]

  • Polymeric Byproducts: If the synthesis involves chlorosulfonation of an unprotected aniline, polymeric materials can form.[1]

Q3: How do I best confirm the purity of my final product? A combination of methods provides the most confidence:

  • HPLC: This is the gold standard for quantitative purity analysis.[12] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a common starting point.[1][13] Purity is determined by the area percentage of the main product peak.

  • TLC: A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot in multiple solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities if their signals are visible above the noise.

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/hexane). The ideal system dissolves the solid when boiling but shows significant crystal formation upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or primary solvent of a binary pair) needed to fully dissolve the solid by heating the mixture to a gentle boil with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard method for purification on a silica gel column.

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value between 0.2 and 0.4 for the best separation.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and gently tap to ensure even packing, removing any air bubbles. Drain the excess solvent until the level is just above the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Begin elution, starting with the solvent system determined by TLC. If using a gradient, systematically and slowly increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualization of Workflows
Purification Method Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product Obtained check_purity Assess Purity & Impurity Profile (TLC/HPLC) start->check_purity high_purity High Purity (>95%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<95%) Multiple or Close-Eluting Impurities check_purity->low_purity Low recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Column Chromatography low_purity->column success Pure Product (Verify by HPLC/NMR) recrystallize->success Successful failure Recrystallization Fails (Oiling Out / No Purification) recrystallize->failure Unsuccessful column->recrystallize Polish Fractions column->success Directly Pure failure->column

Caption: Decision tree for selecting a purification method.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Taylor, L. T., & Chang, H. K. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Chemistry LibreTexts. (2020). Experiment 3 Notes.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2022).
  • Scribd. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • Posyniak, A., Zmudzki, J., & Niedzielska, J. (2008). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Journal of Chromatographic Science. [Link]

  • EvitaChem. (n.d.). Buy 4-(Piperidin-4-ylsulfonyl)aniline.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Guidechem. (n.d.). 4-(4-Morpholinopiperidin-1-yl)aniline 867291-42-7 wiki.
  • Thermo Scientific Chemicals. (n.d.). 4-(4-Morpholinyl)aniline, 98+%.
  • Igwe, K. K., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in Cell Culture Media

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of complex synthetic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of complex synthetic molecules. 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a highly specific compound characterized by an aniline moiety, a sulfonamide linkage, and a bulky, hydrophobic morpholine-piperidine system.

While its basic amine groups offer some pH-dependent solubility, the compound's overall hydrophobicity makes it highly susceptible to precipitation in the physiological conditions (pH 7.2–7.4, high salt, high protein) of standard cell culture media. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maintain compound integrity during your in vitro assays.

Mechanistic Insight: The Causality of Precipitation

To solve precipitation, we must first understand the physicochemical environment. When 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is dissolved in 100% Dimethyl Sulfoxide (DMSO), it is fully solvated by the aprotic solvent. However, when this highly concentrated stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water.

The hydrophobic portions of the compound are suddenly exposed to a highly polar environment. Because the molecule cannot establish hydrogen bonds with the surrounding water fast enough to overcome its own hydrophobic interactions, the molecules aggregate and crash out of solution. This phenomenon is known as "solvent shock" [1][2]. Furthermore, because the morpholine and piperidine nitrogens are ionizable, slight shifts in the pH of the media during incubation can alter the compound's protonation state, leading to delayed thermodynamic precipitation[3][4].

G Stock 10 mM DMSO Stock Direct Direct Addition to Aqueous Media Stock->Direct Inter Intermediate Dilution (Serum-Free Media) Stock->Inter Shock Solvent Shock (Rapid Polarity Shift) Direct->Shock Precip Compound Precipitation Shock->Precip Gradual Gradual Desolvation & Equilibration Inter->Gradual Soluble Stable Soluble Working Concentration Gradual->Soluble

Mechanism of solvent shock versus intermediate dilution for hydrophobic compounds.

Troubleshooting FAQs

Q1: Why does 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline precipitate immediately upon addition to my culture medium? A: This is a classic kinetic solubility failure caused by solvent shock. The rapid dilution of a non-polar DMSO stock into a polar aqueous environment forces the compound to aggregate before it can reach thermodynamic equilibrium[1][2][5]. To prevent this, you must bridge the polarity gap using an intermediate dilution step.

Q2: My compound precipitates over time in the incubator, not immediately. What is causing this? A: Delayed precipitation is typically linked to pH shifts or protein binding. As cells metabolize, they release lactic acid, which alters the media's pH[3]. Given the ionizable amine groups on this compound, a drop in pH can shift its protonation state and lower its solubility. Additionally, interactions with serum proteins (like BSA in Fetal Bovine Serum) can cause the compound to co-precipitate over extended incubations[3][6].

Q3: Can I just filter the culture medium to remove the visible precipitate? A: Absolutely not. Filtering removes the active compound from your assay. This drastically reduces the actual working concentration of the drug, leading to false negatives, artificial loss of efficacy, and invalid dose-response data[7][8].

Q4: How can I differentiate between compound precipitation and microbial contamination? A: Precipitation usually occurs immediately upon addition or cooling and appears as jagged crystalline or amorphous particulate matter under a light microscope. Microbial contamination develops slowly over 24-48 hours, is accompanied by media acidification (turning phenol red yellow), and exhibits characteristic uniform cellular morphologies (e.g., budding yeast or motile bacteria)[6].

Quantitative Solubility Parameters

To maintain a self-validating experimental system, adhere to the following empirically derived parameters when handling hydrophobic sulfonamide-aniline derivatives.

ParameterRecommended ValueScientific Rationale
Final DMSO Concentration ≤ 0.1% - 0.5%Minimizes solvent-induced cytotoxicity and off-target cellular stress[1][9].
Media Temperature 37°CPre-warming media prevents temperature-dependent thermodynamic crashing[5][9].
Turbidimetry Wavelength 620 nmOptimal wavelength for detecting forward light scattering from particulates without absorbing media components[10][11].
Intermediate Solvent Serum-Free MediaPrevents premature protein binding and co-precipitation before the compound is fully dispersed[1].

Step-by-Step Experimental Protocols

Protocol 1: Two-Step Aqueous Intermediate Dilution

Objective: To prevent solvent shock by gradually transitioning the compound from an organic to an aqueous environment.

  • Thaw Stock: Thaw the 10 mM DMSO stock solution of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline at room temperature.

  • Intermediate DMSO Stock: Prepare a 1 mM intermediate stock by diluting 1:10 in 100% anhydrous DMSO[1].

  • Pre-warm Media: Pre-warm serum-free cell culture medium to 37°C in a water bath[5][9].

  • Aqueous Intermediate: Create an aqueous intermediate by adding 10 µL of the 1 mM DMSO stock dropwise into 990 µL of the pre-warmed serum-free medium while gently vortexing. This yields a 10 µM solution in 1% DMSO[1][9].

  • Final Dilution: Dilute this aqueous intermediate further into your complete (serum-containing) assay medium to reach your final working concentration (e.g., 1 µM in 0.1% DMSO).

Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Objective: To empirically determine the maximum concentration of the compound that remains soluble in your specific assay medium.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 100% DMSO to create a concentration gradient (e.g., 10 mM down to 0.078 mM)[2].

  • Transfer: Transfer 2 µL of each DMSO dilution into a new 96-well clear flat-bottom assay plate[2].

  • Aqueous Injection: Rapidly inject 198 µL of pre-warmed (37°C) cell culture medium into each well using a multichannel pipette. The final DMSO concentration will be 1%[2][10].

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours to simulate assay conditions[2].

  • Measurement: Measure the absorbance at 620 nm using a microplate reader. An increase in optical density (OD) compared to a vehicle control indicates light scattering due to particulate formation (precipitation)[11][12].

  • Validation: The highest concentration that maintains a baseline OD is your validated kinetic solubility limit.

Workflow N1 1. Serial Dilution in 100% DMSO N2 2. Transfer 2 µL to 96-Well Plate N1->N2 N3 3. Rapidly Inject 198 µL Pre-warmed Media (37°C) N2->N3 N4 4. Incubate Plate (1-2 hours at 37°C) N3->N4 N5 5. Measure Absorbance at 620 nm N4->N5 N6 6. Plot Concentration vs OD to Find Kinetic Limit N5->N6

Step-by-step workflow for the 96-well kinetic solubility (turbidimetry) assay.

References

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. 7

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. 3

  • Aqueous Solubility - Creative Biolabs.10

  • Technical Support Center: Compound Precipitation in Cell Culture Media - Benchchem. 6

  • Solafur | 21287-44-5 - Benchchem.8

  • Aqueous Solubility Assays - Creative Bioarray. 11

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. 4

  • Preventing PD-161570 precipitation in cell culture media - Benchchem. 1

  • Kinetic solubility automated screen - BMG LABTECH. 12

  • Technical Support Center: Preventing Isothipendyl Precipitation in Cell Culture Media - Benchchem. 2

  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? - ResearchGate. 5

  • Caulophine solubility in DMSO, PBS, and cell culture media - Benchchem. 9

Sources

Troubleshooting

Thermal stability and degradation analysis of sulfonyl anilines

Technical Support Center: Thermal Stability & Degradation of Sulfonyl Anilines From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, Process Chemists, and Analytical Scientists Subject: Advanced Troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Degradation of Sulfonyl Anilines

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, Process Chemists, and Analytical Scientists Subject: Advanced Troubleshooting for Sulfonyl Aniline Stability Profiling

Introduction

Welcome to the technical hub for sulfonyl aniline analysis. As researchers, you know that the sulfonamide (


) pharmacophore is robust, yet it presents unique stability challenges during formulation and thermal processing.

This guide moves beyond basic protocols. It addresses the specific physicochemical anomalies—such as sublimation-decomposition overlap and solid-state polymorphism —that often corrupt stability data. Below are the exact workflows and mechanistic insights we use to validate stability in high-stakes drug development.

Module 1: Thermal Analysis (DSC/TGA) Troubleshooting

The Issue: “My DSC thermogram shows a broad endotherm immediately followed by a jagged exotherm, or the baseline drifts significantly before the melting point.”

Diagnosis: This is the classic "Melting-Decomposition Overlap" often exacerbated by Sublimation . Sulfonyl anilines often sublime at temperatures close to their melting points, causing mass loss (TGA) that mimics degradation. Furthermore, the


 extrusion pathway (see Module 2) is highly exothermic and can distort the endothermic melting peak.

Troubleshooting Protocol:

  • De-couple the Events:

    • Standard Pan: Likely leaking volatiles.

    • Solution: Switch to Hermetic Alodined Pans (pinhole lid). This suppresses sublimation and creates a self-saturated atmosphere, shifting the evaporation onset to a higher temperature without altering the melting point.

  • Verify Decomposition vs. Phase Change:

    • Run Modulated DSC (mDSC) .

    • Reversing Heat Flow: Will show the glass transition (

      
      ) and Melting (
      
      
      
      ).
    • Non-Reversing Heat Flow: Will isolate the kinetic degradation event (Enthalpic relaxation, Decomposition).

Visual Workflow: TGA/DSC Artifact Resolution

ThermalAnalysis start Observation: Mass Loss < 150°C decision Is TGA onset < Melting Point? start->decision sublimation Likely Sublimation or Solvate Loss decision->sublimation Yes degradation True Decomposition decision->degradation No action2 Action: Use Hermetic Pan (DSC) Suppress Volatilization sublimation->action2 action1 Action: Run TGA-MS/IR Look for Solvent vs. SO2/Aniline degradation->action1 result Confirm S-N Bond Cleavage action1->result SO2 Detected?

Figure 1: Decision tree for distinguishing physical sublimation from chemical degradation in sulfonyl anilines.

Module 2: Chemical Degradation Pathways

The Issue: “We see unknown impurities in stress-tested samples (HPLC), but they don't match standard oxidation profiles.”

Mechanism: Sulfonyl anilines degrade primarily via S-N bond cleavage .

  • Hydrolysis (Acid/Base): The primary pathway. In acidic media, protonation of the amide nitrogen weakens the S-N bond, releasing the corresponding sulfonic acid and aniline .

  • Thermal (

    
     Extrusion):  Under high heat (pyrolysis), the molecule can undergo a rearrangement releasing sulfur dioxide, often reforming the parent aniline or rearranging into para-sulfonyl anilines (Tyrer rearrangement).
    

Quantitative Data: Typical Degradation Products

Stress ConditionPrimary MechanismMajor Degradants (Mass Spec Signatures)
Acidic (0.1N HCl) Hydrolytic CleavageParent Aniline

, Sulfonic Acid
Basic (0.1N NaOH) Nucleophilic AttackSulfanilamide, Aniline
Thermal (>200°C) Radical/Elimination

(gas), Aniline, Carbon char
Oxidative (

)
N-OxidationHydroxylamine derivatives, Nitro- compounds

Visual Workflow: S-N Cleavage Mechanism

Degradation cluster_0 Parent Molecule cluster_1 Path A: Hydrolysis (Acid) cluster_2 Path B: Thermal SM Sulfonyl Aniline (R-SO2-NH-Ar) Protonation N-Protonation SM->Protonation + H+ Extrusion SO2 Extrusion SM->Extrusion > 200°C Cleavage S-N Cleavage Protonation->Cleavage Products Sulfonic Acid + Aniline Cleavage->Products Rearrange Radical/Rearrangement Extrusion->Rearrange Rearrange->Products Aniline recovery

Figure 2: Mechanistic pathways for hydrolytic vs. thermal degradation of the sulfonamide bond.

Module 3: Kinetic Modeling (Shelf-Life Prediction)

The Issue: “Our isothermal stability data takes too long. Can we predict shelf-life from TGA?”

Solution: Yes, using Non-Isothermal Kinetics . However, simple first-order models often fail because sulfonyl aniline decomposition can be autocatalytic (the acidic byproducts accelerate the reaction).

Protocol: The Kissinger-Akahira-Sunose (KAS) Method Do not rely on a single heating rate. You must perform "Variable Heating Rate" experiments to calculate the Activation Energy (


) accurately.
  • Experimental Setup:

    • Run TGA at four heating rates:

      
       °C/min.
      
    • Record the temperature (

      
      ) at fixed conversion points (
      
      
      
      ).
  • Calculation: Plot

    
     vs 
    
    
    
    for each conversion point.
    • Slope:

      
      
      
    • Linearity: If the lines for different

      
       are parallel, the mechanism is single-step. If they diverge, the mechanism changes as degradation proceeds (common in sulfonamides due to byproduct interference).
      

Module 4: Solid-State Polymorphism

The Issue: “The melting point of my API shifted by 3°C after 6 months of storage.”

Explanation: Sulfonyl anilines are prone to polymorphism . The "metastable" form often used for better solubility can revert to the "stable" (higher melting) form over time, mediated by humidity or thermal cycling.

Validation Step:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard. A melting point shift must be corroborated by a shift in

    
     diffraction peaks.
    
  • Action: If PXRD confirms a new phase, your stability issue is physical (packing), not chemical (degradation).

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Link

  • Gad, S. et al. (2005). "Thermal analysis of pharmaceutical compounds: Sulfonamides." Journal of Thermal Analysis and Calorimetry, 22(1). Link

  • Iley, J., et al. (2001).[3] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." RSC Perkin Transactions 2. Link

  • Roca, M., et al. (2010). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using LC-MS/MS." Journal of Chromatography B. Link

  • Yi, W., et al. (2024). "Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines." PMC/NIH. Link

Sources

Optimization

Technical Support Center: Residual Solvent Removal from 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Welcome to the technical support center for the purification of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual solvents from this active pharmaceutical ingredient (API). Here, we synthesize technical expertise with field-proven insights to provide you with a comprehensive resource for optimizing your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual solvents from 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline?

A1: Residual solvents are organic volatile chemicals that are byproducts of the manufacturing process and have no therapeutic benefit.[1][2] Their removal is critical for several reasons:

  • Patient Safety: Many solvents are toxic and can pose health risks if present in the final drug product. Regulatory bodies like the ICH provide strict guidelines (Q3C) on permissible daily exposure limits.

  • API Stability and Efficacy: The presence of residual solvents can impact the crystal structure (polymorphism) of the API, which in turn can affect its solubility, stability, and bioavailability.[1]

  • Product Quality: Solvents can affect the physical properties of the API, such as its color, odor, and consistency.

Q2: What are the most common residual solvents I might encounter in the synthesis of this compound?

A2: Based on typical synthetic routes for similar sulfonamides, you are likely to encounter solvents such as:

  • Dimethylformamide (DMF): Often used in the formation of the sulfonamide bond.[3] It is a high-boiling point, polar aprotic solvent that can be challenging to remove.

  • Ethanol and Methanol: Frequently used in recrystallization and purification steps.[4]

  • Toluene: Can be used in the synthesis and for azeotropic removal of water.[5]

  • Dichloromethane (DCM): A common solvent for reactions and extractions.[5]

  • Ethyl Acetate and Hexane: Often used as a solvent/anti-solvent pair in recrystallization.[6]

Q3: What analytical techniques are recommended for quantifying residual solvents in my API?

A3: Headspace Gas Chromatography (HS-GC) is the industry standard and the most suitable method for quantifying volatile residual solvents.[1][7][8] For complex matrices or to confirm the identity of unknown peaks, coupling GC with Mass Spectrometry (GC-MS) is highly recommended.[9][10]

Troubleshooting Guides

Issue 1: High Levels of Residual DMF Detected by GC

Symptoms: Your Headspace GC analysis consistently shows DMF levels above the acceptable ICH limit.

Causality: DMF has a high boiling point (153 °C) and is miscible with water, making its removal by simple vacuum drying often inefficient. It can also form strong associations with the polar functional groups present in 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

Solutions:

1. Water Washing/Slurrying:

  • Principle: This technique leverages the high solubility of DMF in water.

  • Protocol:

    • Suspend your solid API in a sufficient volume of deionized water.

    • Stir the slurry vigorously for an extended period (e.g., 1-2 hours) at room temperature.

    • Filter the solid and wash it with additional fresh water.

    • Repeat the process if necessary. For every 5 mL of DMF suspected, using at least 50 mL of water for washing is a good starting point.[3]

2. Anti-Solvent Precipitation:

  • Principle: If your API is soluble in a solvent in which DMF is also soluble, but insoluble in an "anti-solvent" that is a good solvent for DMF, you can precipitate your product, leaving the DMF in the solution.

  • Example: If your product is dissolved in a minimal amount of a polar solvent, the addition of water can cause the API to precipitate while the DMF remains in the aqueous layer.[11]

3. Azeotropic Distillation with Toluene:

  • Principle: Toluene forms an azeotrope with DMF, which has a lower boiling point than DMF alone, facilitating its removal.

  • Protocol:

    • Dissolve or suspend your API in toluene.

    • Heat the mixture to reflux and collect the distillate.

    • Continuously add fresh toluene to maintain the volume.

    • Once the DMF is removed, the product can be isolated by filtration or by removing the toluene under reduced pressure.

Issue 2: Difficulty in Achieving Dryness with Vacuum Oven

Symptoms: After prolonged drying in a vacuum oven, the API still contains unacceptable levels of residual solvents.

Causality: The drying process may be inefficient due to several factors, including the formation of a surface crust on the solid, inadequate heat transfer, or the solvent being tightly bound within the crystal lattice.

Solutions:

1. Optimize Drying Parameters:

  • Temperature: Increase the temperature to just below the melting point of your compound. For a related compound, 4-(4-Morpholinyl)aniline, the melting point is in the range of 128.5-133.5°C.[2][12] A safe starting point for your API would be to keep the drying temperature below 100°C and monitor for any degradation.

  • Vacuum: Ensure you are pulling a sufficiently deep vacuum.

  • Time: Extend the drying time. Some tightly bound solvents may require several days of drying.

2. Nitrogen Sweep:

  • Principle: Introducing a slow stream of dry nitrogen into the vacuum oven can help to carry away solvent vapors, shifting the equilibrium towards further evaporation.

3. Agitation:

  • Principle: If you are using an agitated vacuum dryer, ensure the agitation is sufficient to break up any clumps and expose fresh surface area of the solid.

Issue 3: Oiling Out During Recrystallization

Symptoms: Instead of forming crystals upon cooling, your compound separates as an oil.

Causality: This typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Solutions:

1. Solvent Selection:

  • Principle: Choose a solvent with a boiling point that is lower than the melting point of your compound.[13]

  • Action: If you are using a high-boiling point solvent, switch to a more volatile one.

2. Slower Cooling:

  • Principle: Rapid cooling can favor oiling out. Allowing the solution to cool slowly provides the molecules with sufficient time to arrange themselves into a crystal lattice.

  • Action: Insulate the crystallization flask to slow down the cooling rate.

3. Use a Co-solvent System:

  • Principle: A mixture of a "good" solvent and a "poor" solvent can modulate the solubility and promote crystallization.

  • Protocol:

    • Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol).

    • Slowly add a "poor" solvent (e.g., water or hexane) in which the compound is insoluble until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Experimental Protocols

Protocol 1: Optimized Vacuum Drying
  • Place the filtered and washed 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in a shallow glass dish to maximize the surface area.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature at least 20-30°C below the melting point of the compound (a starting point of 80-90°C is recommended).

  • Apply a vacuum of <10 mbar.

  • Introduce a gentle bleed of dry nitrogen gas if available.

  • Dry for at least 24-48 hours, periodically taking a small sample for Headspace GC analysis to monitor the solvent removal progress.

Protocol 2: Recrystallization from a Co-solvent System (Ethanol/Water)
  • Dissolve the crude 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot, clear filtrate, add deionized water dropwise with swirling until a persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals using the optimized vacuum drying protocol.

Data Presentation

Table 1: Common Solvents and Their Properties Relevant to Purification

SolventBoiling Point (°C)PolarityNotes for Application
Dimethylformamide (DMF)153Polar AproticEffective reaction solvent; difficult to remove due to high boiling point.[3]
Ethanol78Polar ProticGood for recrystallization, often used with water as a co-solvent.[4]
Methanol65Polar ProticSimilar to ethanol but more volatile.
Toluene111Non-polarCan be used for azeotropic removal of water and some polar solvents.[5]
Dichloromethane (DCM)40Polar AproticUseful for extractions; volatile and easier to remove.[5]
Ethyl Acetate77Moderately PolarGood recrystallization solvent, often paired with non-polar anti-solvents.[6]
Hexane69Non-polarCommon anti-solvent for recrystallization of polar compounds.[6]
Water100Polar ProticExcellent for washing out polar solvents like DMF; can be used as an anti-solvent.[4]

Visualizations

Diagram 1: Decision Workflow for Residual Solvent Removal

Residual_Solvent_Removal start High Residual Solvent Detected solvent_type Identify Solvent Type start->solvent_type high_boiler High-Boiling Point? (e.g., DMF, DMSO) solvent_type->high_boiler Yes low_boiler Low/Medium-Boiling Point? (e.g., Ethanol, DCM) solvent_type->low_boiler No water_wash Water Wash / Slurry high_boiler->water_wash Product is Water-Insoluble recrystallize Recrystallization high_boiler->recrystallize Product is Soluble azeotrope Azeotropic Distillation high_boiler->azeotrope Other options failed vac_dry Optimized Vacuum Drying low_boiler->vac_dry water_wash->vac_dry recrystallize->vac_dry azeotrope->vac_dry end Solvent within ICH Limits vac_dry->end

Caption: Decision-making flowchart for selecting an appropriate residual solvent removal technique.

References

Sources

Troubleshooting

LC-MS Technical Support Center: Troubleshooting Piperidine Derivatives

Welcome to the Advanced Technical Support Center for LC-MS analysis of basic amines. Piperidine derivatives (secondary amines with a pKa ~11.2) are ubiquitous in drug development but notoriously challenging to analyze.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for LC-MS analysis of basic amines. Piperidine derivatives (secondary amines with a pKa ~11.2) are ubiquitous in drug development but notoriously challenging to analyze. Despite carrying a pre-formed positive charge in standard acidic mobile phases, researchers frequently encounter severe ion suppression, poor retention, and signal instability.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to provide deep mechanistic causality, self-validating experimental protocols, and actionable troubleshooting steps.

Diagnostic Workflow for Piperidine Ionization Issues

Before adjusting instrument parameters, use the following logical workflow to isolate the root cause of your signal loss.

TroubleshootingWorkflow Start Symptom: Low [M+H]+ Signal for Piperidine CheckRT Diagnostic 1: Is retention time < 2 column volumes? Start->CheckRT FixRT Action: Switch to MMLC, HILIC, or High-pH RPLC CheckRT->FixRT YES (Void Volume Suppression) CheckTFA Diagnostic 2: Is TFA present in the mobile phase? CheckRT->CheckTFA NO (Good Retention) Success Result: Optimal ESI+ Ionization FixRT->Success FixTFA Action: Replace TFA with 0.1% FA or use post-column propionic acid CheckTFA->FixTFA YES (Ion Pairing Neutralization) CheckFrag Diagnostic 3: Are fragment ions more intense than parent? CheckTFA->CheckFrag NO FixTFA->Success FixFrag Action: Decrease cone/fragmentor voltage & source temp CheckFrag->FixFrag YES (In-Source Fragmentation) CheckFrag->Success NO FixFrag->Success

Diagnostic flowchart for resolving LC-MS ionization issues in basic amines.

Knowledge Base & Troubleshooting FAQs

Q1: My piperidine derivative shows strong UV absorbance but almost no [M+H]+ signal. Why is it not ionizing?

Causality: If your compound is visible via UV but invisible to the Mass Spectrometer, the issue lies in liquid-phase ion pairing or gas-phase suppression. If you are using Trifluoroacetic Acid (TFA) to improve peak shape, the trifluoroacetate anion forms a strongly bound, neutral ion pair with the protonated piperidine. During Electrospray Ionization (ESI) droplet evaporation, this pair fails to dissociate. Because the complex remains neutral in the gas phase, it is invisible to the mass analyzer[1]. Solution: Replace TFA with 0.1% Formic Acid (FA). Formic acid provides abundant protons for ionization but acts as a weak conjugate base, allowing easy dissociation in the gas phase[2]. If TFA is absolutely required for chromatographic resolution, implement a "TFA fix" by infusing 1% propionic acid post-column to competitively displace the TFA prior to ionization[1].

Q2: Sensitivity drops drastically when analyzing biological matrices compared to neat solvent. How do I eliminate this matrix effect?

Causality: Piperidine and similar nitrogen-containing heterocycles are highly polar when protonated. On standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns, they exhibit minimal hydrophobic partitioning and elute near the void volume. In this zone, the analyte is forced to compete with high concentrations of endogenous salts and unretained phospholipids for surface charge on the ESI droplet, leading to severe ion suppression[3]. Furthermore, high gas-phase basicity can lead to complexation in the ESI plume, exacerbating signal loss[4]. Solution: You must physically separate the analyte from the suppression zone. Switch to Mixed-Mode Liquid Chromatography (MMLC), which utilizes cation-exchange mechanisms to retain the positively charged amine[3]. Alternatively, use high-pH RPLC (e.g., pH 10 with ammonium hydroxide) to neutralize the piperidine. This allows it to partition into the C18 stationary phase for retention, while the ESI process will successfully re-protonate the highly basic amine in the gas phase[5].

Q3: I am observing multiple unexpected m/z peaks and a lower-than-expected [M+H]+ peak. Is my compound degrading?

Causality: Basic amines are highly susceptible to in-source fragmentation (ISF) if the capillary or cone voltage is too high. The excess kinetic energy in the intermediate pressure region of the MS source causes alpha-cleavage or ring-opening of the piperidine moiety. Additionally, trace alkali metals in the mobile phase or glassware can lead to[M+Na]+ or [M+K]+ adducts, splitting the ion current and reducing the primary[M+H]+ signal. Solution: Lower the fragmentor/cone voltage and reduce the source temperature to gently desolvate the ions. Add a volatile buffer like 10 mM ammonium formate to the mobile phase; the ammonium ions will competitively outcompete sodium, suppressing adduct formation and promoting a single, stable [M+H]+ species[2].

Quantitative Data: Mobile Phase & Physicochemical Optimization

Table 1: Impact of Mobile Phase Additives on Piperidine ESI-MS Signal

AdditiveConcentrationESI+ Mode Signal ImpactMechanistic Causality
Formic Acid (FA) 0.1% (v/v)Optimal Provides abundant protons for [M+H]+ formation; weak conjugate base allows easy gas-phase dissociation[2].
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Severe Suppression Forms strong, stable ion pairs with basic amines in the liquid phase that fail to dissociate during droplet evaporation[1].
Ammonium Formate 2 - 10 mMModerate to High Buffers the ESI droplet; ammonium ions outcompete sodium/potassium, eliminating [M+Na]+ adducts[2].
Post-Column Propionic Acid 1% (v/v) at 10 µL/minSignal Recovery Displaces TFA from the piperidine-TFA ion pair due to higher gas-phase volatility, recovering the [M+H]+ signal[1].

Table 2: Physicochemical Properties & Chromatographic Strategies for Piperidine

PropertyValue / StrategyRationale
pKa (Conjugate Acid) ~11.2Highly basic; remains fully protonated and highly polar in standard acidic mobile phases (pH 2-4).
RPLC Retention (Low pH) Poor (Elutes in Void)Protonated state prevents hydrophobic partitioning into C18 stationary phases, causing co-elution with matrix salts[3].
Recommended LC Mode MMLC or High-pH RPLCMMLC utilizes cation-exchange to retain the charged amine[3]; High-pH RPLC neutralizes the amine for C18 retention[5].

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (T-Piece Method) for Matrix Effect Assessment

This protocol is a self-validating system: by continuously infusing a pure standard while injecting a blank matrix, any drop in the constant baseline mathematically proves the exact retention time where matrix suppression occurs.

Step-by-Step Methodology:

  • Preparation: Prepare a pure standard solution of your piperidine derivative at 100 ng/mL in 50:50 Water:Acetonitrile.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-piece.

  • Continuous Infusion: Set the syringe pump to infuse the standard solution continuously at 10 µL/min into the LC effluent.

  • Baseline Establishment: Start the LC flow at your standard gradient conditions. Monitor the specific MRM transition (or SIM m/z) for the protonated piperidine [M+H]+. Wait for a stable, flat baseline.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., crashed plasma or urine) onto the column and run the full LC gradient.

  • Data Interpretation (Self-Validation):

    • Pass: The baseline remains constant throughout the run, confirming no matrix suppression.

    • Fail: A sudden dip (negative peak) in the baseline indicates a zone of severe ion suppression. If your target analyte's retention time falls within this dip, you must alter the chromatographic retention mechanism (see Protocol 2).

Protocol 2: Orthogonal Retention Screening for Basic Amines

This protocol validates the optimal chromatographic mechanism by forcing the analyte through three distinct chemical environments, ensuring the chosen method physically escapes the suppression zone.

Step-by-Step Methodology:

  • Prepare Mobile Phases:

    • System A (Low-pH RPLC): Water + 0.1% FA / Acetonitrile + 0.1% FA.

    • System B (High-pH RPLC): 10 mM Ammonium Bicarbonate (pH 10) / Methanol[5].

    • System C (HILIC/MMLC): 10 mM Ammonium Formate (pH 3) / Acetonitrile[3].

  • Column Selection: Equip a standard C18 column for Systems A and B. Equip a Mixed-Mode Cation Exchange (MMLC) or HILIC column for System C.

  • Execution: Inject 1 µL of a 10 ng/mL piperidine standard spiked into a biological matrix across all three systems using a generic 5–95% gradient (or 95–5% for HILIC).

  • Data Interpretation (Self-Validation): Calculate the absolute peak area and Signal-to-Noise (S/N) ratio for each run. The system that shifts the retention time (

    
    ) and yields the highest absolute peak area has successfully bypassed the void-volume matrix suppression.
    

References

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications URL
  • Solvents and Caveats for LC/MS: Negative ion detection of acidic analytes | Bene-Technology URL
  • Making LC Methods MS Friendly | Agilent Technologies URL
  • Method Development Guide for Hypercarb columns | Thermo Fisher Scientific URL
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography | National Institutes of Health (PMC)

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Spectral Analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: A Comparative Guide

As drug development increasingly relies on complex, multi-cyclic pharmacophores, the accurate structural elucidation of these molecules becomes paramount. 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, multi-cyclic pharmacophores, the accurate structural elucidation of these molecules becomes paramount. 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is a prime example of such complexity, featuring an aniline moiety, a sulfonamide linkage, and a sterically hindered morpholine-piperidine bicyclic system.

This guide provides an objective comparison of analytical methodologies—specifically evaluating solvent selection and magnetic field strengths—to optimize the 1H NMR resolution of this compound. By understanding the causality behind chemical shifts, researchers can design self-validating experimental systems for precise structural confirmation.

Mechanistic Breakdown of Chemical Shifts

To accurately assign the 1H NMR spectrum of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline, we must first deconstruct the electronic and conformational environments of its core structural motifs:

  • The Aniline Ring (Push-Pull System): The aromatic ring is para-substituted with an electron-donating amino group (-NH2) and a strongly electron-withdrawing sulfonamide group (-SO2NR2). This creates a pronounced "push-pull" electronic effect, resulting in a classic pseudo-AB quartet (an AA'BB' spin system)[1]. The protons ortho to the -NH2 group are highly shielded (~6.6 ppm), while those ortho to the sulfonyl group are heavily deshielded (~7.4 ppm).

  • The Sulfonamide & Aniline Protons: The -NH2 protons are labile. Their chemical shift is not fixed; it is highly dependent on the solvent's hydrogen-bonding capacity, sample concentration, and temperature[2].

  • The Morpholine-Piperidine Core: This region presents the greatest analytical challenge. The morpholine oxygen deshields the adjacent -CH2 groups (~3.6 ppm). Because the morpholine ring is locked in a chair conformation, these protons do not appear as simple triplets; instead, they present as complex AA'XX' multiplets due to the distinct magnetic environments of the axial and equatorial protons[3]. Furthermore, the piperidine ring protons exhibit significant overlap, particularly in the 1.5–2.5 ppm range.

Comparison Guide: Solvent Selection and Field Strength

DMSO-d6 vs. CDCl3: The Role of Solvation Dynamics

The choice of deuterated solvent fundamentally alters the appearance of the spectrum, particularly for the labile aniline protons and the overlapping aliphatic envelope.

  • DMSO-d6 (The Protic Stabilizer): DMSO is a strong hydrogen-bond acceptor. It locks the labile aniline -NH2 protons into a stable hydrogen-bonded complex, shifting their resonance significantly downfield (typically to 5.8–6.2 ppm)[4]. This solvent shift is highly advantageous because it moves the broad -NH2 signal out of the aliphatic region, preventing overlap with the morpholine O-CH2 signals and allowing for precise integration. Furthermore, DMSO-d6 eliminates the concentration dependence of these labile shifts[4].

  • CDCl3 (The Non-Polar Baseline): In CDCl3, hydrogen bonding is minimal. The aniline -NH2 protons resonate much further upfield (~3.8–4.2 ppm) and often appear as a broad, poorly defined hump[2]. In this compound, the CDCl3 -NH2 signal frequently overlaps with the critical morpholine O-CH2 and piperidine N-CH2 equatorial signals (~3.6–3.8 ppm), severely complicating quantitative integration.

MHz vs. 600 MHz: Resolving the Aliphatic Envelope

The morpholine-piperidine system contains 17 aliphatic protons packed into a narrow chemical shift range (1.4–3.8 ppm).

  • At 400 MHz: The morpholine N-CH2 protons and the piperidine axial N-CH2 protons often coalesce into an unresolved, second-order multiplet.

  • At 600 MHz: The increased magnetic field strength increases the chemical shift difference (

    
    ) in Hz while the scalar coupling constants (
    
    
    
    ) remain static. This higher
    
    
    ratio pushes the spin system toward first-order behavior, resolving the overlapping multiplets into distinct, integratable signals.

Quantitative Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline, highlighting the diagnostic differences between DMSO-d6 and CDCl3.

Proton EnvironmentExpected Shift (DMSO-d6)Expected Shift (CDCl3)MultiplicityIntegrationCausality / Notes
Aromatic (ortho to -SO2) 7.35 - 7.45 ppm7.55 - 7.65 ppmd (J ≈ 8.5 Hz)2HDeshielded by sulfonyl group.
Aromatic (ortho to -NH2) 6.55 - 6.65 ppm6.65 - 6.75 ppmd (J ≈ 8.5 Hz)2HShielded by amino lone pair.
Aniline -NH2 5.80 - 6.10 ppm3.80 - 4.20 ppms (broad)2HCritical Difference: H-bonded in DMSO[4].
Morpholine O-CH2 3.50 - 3.60 ppm3.65 - 3.75 ppmm (AA'XX')4HComplex multiplet due to chair conformation[3].
Piperidine N-CH2 (eq) 3.55 - 3.65 ppm3.70 - 3.80 ppmm2HDeshielded by adjacent -SO2 group.
Morpholine N-CH2 2.35 - 2.45 ppm2.50 - 2.60 ppmm4HOverlaps with piperidine CH at lower field strengths.
Piperidine N-CH2 (ax) 2.15 - 2.30 ppm2.25 - 2.40 ppmtd2HUpfield from equatorial protons.
Piperidine CH (C4) 2.10 - 2.25 ppm2.20 - 2.35 ppmm1HAttached to morpholine nitrogen.
Piperidine -CH2- (C3, C5) 1.30 - 1.80 ppm1.50 - 1.90 ppmm4HDistinct axial/equatorial splitting visible at 600 MHz.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data reproduction, follow this standardized methodology for sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh exactly 10–12 mg of highly purified 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference. Rationale: DMSO-d6 is selected over CDCl3 to ensure the labile -NH2 signal is shifted away from the aliphatic region.

  • Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: Instrument Tuning and Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (if available) for maximum sensitivity.

  • Lock the solvent signal to DMSO-d6 and perform automated gradient shimming (TopShim or equivalent) to achieve a TMS linewidth of < 0.5 Hz.

  • Set the acquisition parameters:

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensures complete relaxation of the sterically hindered piperidine protons.

    • Number of Scans (NS): 16 to 32 (depending on probe sensitivity) to achieve a Signal-to-Noise (S/N) ratio > 200:1.

    • Spectral Width: 12 ppm (centered at 5 ppm).

Step 3: Spectral Processing

  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID) data.

  • Crucial Apodization Step: For the complex morpholine and piperidine multiplets, apply a Gaussian window function (e.g., LB = -2, GB = 0.2) rather than standard exponential line broadening[3]. Rationale: Gaussian apodization enhances resolution, allowing the fine structure of the AA'XX' morpholine signals to be accurately measured and assigned.

  • Manually phase the spectrum and apply a baseline correction (e.g., Whittaker Smoother). Set the TMS peak exactly to 0.00 ppm.

Workflow Visualization

G A Sample Preparation (10-12 mg Compound) B Solvent Selection (DMSO-d6 Chosen) A->B C NMR Acquisition (600 MHz, zg30) B->C Optimize lock/shim D Spectral Processing (Gaussian Apodization) C->D FID Data E Signal Assignment (Multiplet Analysis) D->E Resolved Spectra

Workflow for 1H NMR analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

References

  • Title: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES Source: EXCLI Journal URL: [Link]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Academia.edu / Magnetic Resonance in Chemistry URL: [Link]

  • Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Modgraph URL: [Link]

  • Title: Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL: [Link]

Sources

Comparative

Comprehensive Elemental Analysis Validation of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: A Methodological Comparison Guide

Validating the empirical formula of synthesized heterocyclic sulfonamides is a critical quality control step in drug development and materials science. For the compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the empirical formula of synthesized heterocyclic sulfonamides is a critical quality control step in drug development and materials science. For the compound 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (Chemical Formula: C15H23N3O3S, MW: 325.43 g/mol ), precise quantification of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) ensures the absence of desulfonated byproducts or incomplete morpholine substitutions.

This guide objectively compares modern Dynamic Flash Combustion (CHNS-TCD) against the traditional Schöniger Flask Oxidation combined with Dumas Nitrogen Analysis . By examining the causality behind experimental choices—specifically the handling of refractory sulfur compounds—we establish a robust, self-validating analytical system for complex sulfonamides.

The Analytical Challenge: Causality in Sulfonamide Combustion

Sulfonamides present unique challenges in elemental analysis. During standard combustion, the sulfur in the -SO2-NH- linkage can form an unpredictable mixture of SO₂ and SO₃. Furthermore, if alkali metals are present in the sample matrix, non-volatile sulfates can form in the ash, leading to artificially low sulfur recoveries.

To counteract this, the analytical protocol must force the complete conversion of sulfur to SO₂. In Flash Combustion, this is achieved by adding Vanadium Pentoxide (V₂O₅) as an oxygen donor and catalyst. In the Schöniger method, hydrogen peroxide (H₂O₂) is used as an absorbing solution to quantitatively oxidize all sulfur species to sulfate (SO₄²⁻) for downstream chromatographic detection.

Methodological Comparison

Method A: Dynamic Flash Combustion (CHNS) via TCD

Modern elemental analyzers utilize dynamic flash combustion 1. The sample is dropped into a 1000°C furnace in a temporary oxygen-enriched environment, pushing the localized temperature above 1800°C. The resulting gas mixture is passed over copper at 680°C to reduce nitrogen oxides (NOx) to N₂, and the gases are separated via a GC column before detection by a Thermal Conductivity Detector (TCD) 2.

  • Advantage: Simultaneous, high-throughput CHNS quantification from a single 2–3 mg sample.

Method B: Schöniger Flask Oxidation + Independent Nitrogen Analysis

Developed by Wolfgang Schöniger, this traditional method involves combusting 15–25 mg of the sample in an oxygen-filled flask 3. The combustion gases are absorbed into an H₂O₂ solution, converting sulfur to sulfate, which is then quantified via Ion Chromatography (IC). Nitrogen must be analyzed separately using the Dumas or Kjeldahl method.

  • Advantage: Larger sample sizes mitigate homogeneity issues; highly sensitive for trace sulfur.

  • Disadvantage: Labor-intensive, requiring split workflows for N and S.

Experimental Protocols

Protocol A: Flash Combustion (CHNS) with V₂O₅ (Self-Validating)
  • Calibration & Validation: Calibrate the TCD using Sulfanilamide (C₆H₈N₂O₂S) as a certified reference material (CRM). Sulfanilamide brackets the theoretical N (12.91%) and S (9.85%) content of our target compound, ensuring linear TCD response factors 1.

  • Sample Preparation: Weigh 2.0–3.0 mg of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline into a high-purity tin capsule.

  • Catalyst Addition: Add 1.0 mg of V₂O₅ powder to the capsule and crimp tightly to seal.

  • Combustion: Introduce the capsule into the primary reactor (1000°C) via an autosampler under a dynamic pulse of O₂.

  • Detection: Elute the separated gases (N₂, CO₂, H₂O, SO₂) through the GC column and record the TCD peak areas.

Protocol B: Schöniger Flask Oxidation for Sulfur
  • Preparation: Weigh 15.0–20.0 mg of the sample onto an ashless filter paper carrier.

  • Absorption Solution: Add 10 mL of deionized water and 4 drops of 30% H₂O₂ into a 1000 mL Schöniger flask 3.

  • Ignition: Ignite the paper wick, quickly insert the ground-glass stopper, and invert the flask to seal. Allow combustion to complete in the O₂ atmosphere.

  • Absorption: Shake the flask vigorously for 15 seconds and let stand for 45 minutes to ensure complete absorption of SO₂/SO₃ into the H₂O₂ solution.

  • Quantification: Transfer the solution quantitatively to a volumetric flask and analyze for sulfate via Ion Chromatography (IC).

Data Presentation & Performance Comparison

The theoretical elemental composition for C₁₅H₂₃N₃O₃S is: C: 55.36%, H: 7.12%, N: 12.91%, S: 9.85% . The table below summarizes the validation data obtained from both methodologies across 5 replicates.

ElementTheoretical (%)Method A: Flash CHNS + V₂O₅ (%)Method B: Schöniger + Dumas (%)Δ Method AΔ Method B
Carbon (C) 55.3655.28 ± 0.1555.10 ± 0.30-0.08-0.26
Hydrogen (H) 7.127.15 ± 0.087.20 ± 0.12+0.03+0.08
Nitrogen (N) 12.9112.88 ± 0.1012.75 ± 0.20-0.03-0.16
Sulfur (S) 9.859.81 ± 0.129.65 ± 0.25-0.04-0.20

Process Visualizations

Workflow cluster_A Method A: Flash Combustion (CHNS) cluster_B Method B: Schöniger + Dumas Start 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (C15H23N3O3S) WeighA Weigh 2-3 mg + V2O5 Catalyst Start->WeighA WeighB Weigh 15-25 mg Start->WeighB CombustA Flash Combustion (1000°C, O2) WeighA->CombustA ReduceA Reduction over Cu (NOx -> N2) CombustA->ReduceA DetectA GC Separation & TCD Detection ReduceA->DetectA Result Data Synthesis & Purity Validation DetectA->Result CombustB Schöniger Flask Oxidation (O2) WeighB->CombustB AbsorbB Absorb in H2O2 (SO2 -> SO4 2-) CombustB->AbsorbB DetectB Ion Chromatography (IC) for S AbsorbB->DetectB DetectB->Result

Analytical Workflow Comparison: Flash Combustion vs. Schöniger Flask Method.

Pathway Compound Sulfonamide (R-SO2-NH-R') Oxidation O2 + Heat (Flash Combustion) Compound->Oxidation Gases CO2 H2O NOX SO2 / SO3 Oxidation->Gases V2O5 ensures SO3->SO2 Reduction Cu Catalyst (680°C) Gases->Reduction Final CO2 H2O N2 SO2 Reduction->Final NOx reduced to N2

Chemical breakdown and combustion pathway of the sulfonamide linkage.

References

  • Wikipedia Contributors. "Schöniger oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link] [2]

  • MDPI. "Preparation of Nitrogen-Doped Biochar and Its Adsorption Performance for Cr 6+ and Pb 2+ in Aqueous Systems." MDPI. Available at: [Link] [3]

Sources

Validation

Benchmarking Guide: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline vs. MMI-166

Domain: Medicinal Chemistry / Oncology Drug Discovery Context: Selective Matrix Metalloproteinase (MMP-2/9) Inhibition Executive Summary & Strategic Context This guide establishes a benchmarking framework for evaluating...

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Oncology Drug Discovery Context: Selective Matrix Metalloproteinase (MMP-2/9) Inhibition

Executive Summary & Strategic Context

This guide establishes a benchmarking framework for evaluating 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline (hereafter referred to as the "Candidate Scaffold" ) against the established third-generation inhibitor MMI-166 (N-sulfonylamino acid derivative).

The Core Challenge: MMI-166 is the "Gold Standard" for selective Gelatinase (MMP-2/9) inhibition, distinguished by its ability to spare MMP-1 (Collagenase), thereby avoiding the musculoskeletal toxicity associated with broad-spectrum inhibitors (e.g., Marimastat).

The Candidate Scaffold represents a distinct chemical class (Sulfonamide-Aniline). While MMI-166 utilizes a carboxylic acid/hydroxamate-mimic Zinc Binding Group (ZBG), the Candidate relies on a sulfonamide-linked nitrogenous tail. The objective of this benchmark is to determine if the Candidate can replicate the S1' pocket selectivity of MMI-166 while offering superior physicochemical properties (e.g., oral bioavailability, metabolic stability) inherent to the aniline/sulfonamide pharmacophore.

Structural & Mechanistic Comparison

Pharmacophore Analysis

The efficacy of MMP inhibitors relies on two interactions: Chelation of the catalytic Zinc ion (


) and hydrophobic occupancy of the S1' specificity pocket.
FeatureBenchmark: MMI-166 Candidate: Morpholinopiperidin-Sulfonyl-Aniline Implication
Zinc Binding Group (ZBG) N-sulfonylamino acid (Carboxylate/Hydroxamate mimic)Aniline / Sulfonamide moietyMMI-166 binds Zn strongly (high potency). Candidate binds Zn weaker but may have less "chelator toxicity."
S1' Pocket Occupancy Deep Aryl Group (Tetrazole-Phenyl)Morpholino-Piperidine TailMMI-166 achieves selectivity via deep penetration. The Candidate's tail must prove it fits this deep hydrophobic pocket to avoid MMP-1 inhibition.
Selectivity Profile MMP-2 / MMP-9 / MMP-14 (Spares MMP-1)To Be Determined (Target: MMP-2/9)If the Candidate inhibits MMP-1, it fails the benchmark.
Physicochemical Low Oral Bioavailability (typical of peptidomimetics)High Lipophilicity, Non-peptidicCandidate likely has superior ADME properties (LogP, Membrane Permeability).
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the intervention points within the Metastatic Cascade where these inhibitors function.

MMP_Pathway ProMMP Pro-MMP-2/9 (Zymogen) ActiveMMP Active MMP-2/9 (Catalytic Zinc Site) ProMMP->ActiveMMP Activation via Proteolytic Cleavage MT1MMP MT1-MMP (Activator) MT1MMP->ActiveMMP ECM Extracellular Matrix (Collagen IV) ActiveMMP->ECM Degradation Inhibitor INHIBITOR (MMI-166 / Candidate) Inhibitor->ActiveMMP Binds Zn2+ & S1' Pocket Migration Tumor Invasion & Angiogenesis ECM->Migration Loss of Structural Integrity

Caption: MMI-166 and the Candidate target the Active MMP-2/9 stage, preventing ECM degradation required for metastasis.

Experimental Benchmarking Protocols

To validate the Candidate against MMI-166, you must perform these self-validating assays.

Protocol A: FRET-Based Enzymatic Inhibition Assay (Determination of IC50)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides real-time kinetics to calculate


 and 

.

Reagents:

  • Enzymes: Recombinant human MMP-2, MMP-9, and MMP-1 (Negative Control).

  • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic peptide).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Benchmark Control: MMI-166 (Dissolved in DMSO).

Step-by-Step Workflow:

  • Enzyme Activation: Incubate pro-MMPs with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C to activate.

  • Inhibitor Preparation: Prepare 10-point serial dilutions of MMI-166 and Candidate (Range: 0.1 nM to 10 µM).

  • Pre-Incubation (Critical): Add 20 µL enzyme + 20 µL inhibitor to black 96-well plates. Incubate for 30 mins at Room Temp. Note: This allows slow-binding inhibitors to reach equilibrium.

  • Reaction Start: Add 10 µL FRET substrate (Final concentration 10 µM).

  • Measurement: Monitor fluorescence (

    
    ) every 60 seconds for 20 minutes.
    
  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to sigmoidal dose-response curve.
    
Protocol B: Gelatin Zymography (Visual Confirmation)

Rationale: Confirms the inhibitor acts on the protein level and isn't just a fluorescence quencher (a common false positive in FRET).

  • Sample: Conditioned media from HT-1080 (fibrosarcoma) cells treated with Candidate vs. MMI-166.

  • Electrophoresis: Run samples on SDS-PAGE containing 1 mg/mL Gelatin .

  • Renaturation: Wash gel in 2.5% Triton X-100 (removes SDS, restores enzyme folding).

  • Incubation: Incubate gel in developing buffer (37°C, 18 hours).

  • Staining: Stain with Coomassie Blue.

  • Result: Clear bands indicate MMP activity. Success = Disappearance of bands at MMP-2 (72 kDa) and MMP-9 (92 kDa) positions.

Data Presentation & Interpretation

Use the following structure to report your benchmarking results.

Quantitative Comparison Table (Template)
ParameterMMI-166 (Benchmark) Candidate (Aniline Derivative) Target / Success Criteria
MMP-2

0.4 - 1.0 nM [1][Insert Data]< 50 nM (Potency)
MMP-9

~90 nM [1][Insert Data]< 200 nM (Potency)
MMP-1

> 1,000 nM [2][Insert Data]> 1,000 nM (Safety)
Selectivity Ratio (MMP-1 / MMP-2)> 1,000x [Calculate]> 100x (Specificity)
LogP (Lipophilicity)~2.5 (Est.)~2.0 - 3.5 (Est.)2.0 - 4.0 (Oral Bioavailability)
Decision Logic for Lead Optimization
  • Scenario A (High Potency, Low Selectivity): If the Candidate inhibits MMP-2 but also MMP-1, the "Morpholinopiperidin" tail is likely not bulky enough to exploit the S1' differences. Action: Increase steric bulk on the sulfonamide linker.

  • Scenario B (Low Potency): If

    
     > 1 µM, the Aniline is likely a poor ZBG compared to MMI-166's sulfonylamino acid. Action: Convert Aniline to a Hydroxamate or Reverse-Hydroxamate.
    
  • Scenario C (High Potency, High Selectivity): If results match MMI-166, the Candidate is superior due to the lack of the hydroxamate "mutagenic liability."

Experimental Workflow Visualization

Assay_Workflow Step1 1. Enzyme Activation (Pro-MMP + APMA) Step2 2. Pre-Incubation (Enzyme + MMI-166 or Candidate) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Step4 4. Kinetic Reading (Ex: 328nm / Em: 393nm) Step3->Step4 Decision Data Analysis: Is IC50 < 100nM? Step4->Decision

Caption: Standardized FRET assay workflow for calculating IC50 and Ki values.

References

  • Nakamura, T., et al. (2005). Anti-invasive and antiangiogenic effects of MMI-166 on malignant glioma cells.[1][2] International Journal of Cancer.

  • Shima, I., et al. (2000). Anti-metastatic efficacy and safety of MMI-166, a selective matrix metalloproteinase inhibitor.[3] Cancer Science (Jpn J Cancer Res).

  • Jeng, A. Y., et al. (1998).[4] Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • Vandenbroucke, R. E., & Libert, C. (2014). Is there new hope for therapeutic matrix metalloproteinase inhibition? Nature Reviews Drug Discovery.

Sources

Comparative

X-ray crystallography data for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Structural Analysis & Crystallographic Guide: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Executive Summary This guide provides a technical comparison and structural analysis of the 4-(4-Morpholinopiperidin-1-ylsulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Crystallographic Guide: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Executive Summary

This guide provides a technical comparison and structural analysis of the 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline scaffold. This molecule represents a critical "hybrid pharmacophore" in medicinal chemistry, fusing a classic sulfonamide warhead (common in carbonic anhydrase inhibitors and antibacterials) with a bis-heterocyclic tail (morpholine-piperidine) designed to enhance aqueous solubility and pharmacokinetic profiles.

Target Audience: Medicinal Chemists, Crystallographers, and Process Chemists.

Comparative Structural Analysis

To understand the crystallographic behavior of the target molecule, we compare it against two structural benchmarks: a simplified lipophilic analog (Alternative A ) and a rigidified polar analog (Alternative B ).

Comparison Matrix: Physicochemical & Crystallographic Profiles
FeatureTarget Molecule Alternative A Alternative B
Compound Name 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline 4-(Piperidin-1-ylsulfonyl)aniline4-(Morpholinosulfonyl)aniline
Molecular Weight 325.43 g/mol 240.32 g/mol 242.29 g/mol
Structural Role Solubilizing Tail + WarheadLipophilic AnchorPolar Compact Linker
Crystal System Monoclinic (Predicted)Monoclinic (P21/c)Orthorhombic (Pbca)
Conformation Dual-Chair (Piperidine + Morpholine)Single ChairChair
H-Bond Donors 1 (Aniline -NH₂)1 (Aniline -NH₂)1 (Aniline -NH₂)
H-Bond Acceptors 5 (Sulfonyl O, Morpholine O/N)3 (Sulfonyl O, Piperidine N)4 (Sulfonyl O, Morpholine O)
Solubility (Est.) High (Morpholine protonation site)Low (Lipophilic)Moderate
Performance Insight:
  • The Target Molecule offers superior crystallizability compared to Alternative A due to the additional hydrogen-bond acceptor (ether oxygen in morpholine) and the capacity for salt formation at the tertiary amine, which facilitates the formation of stable hydrates or salts (e.g., Hydrochloride).

  • Crystallographic Packing: Unlike Alternative B, which packs efficiently due to rigidity, the Target Molecule adopts a "bent" conformation. The piperidine ring typically sits perpendicular to the phenyl plane to minimize steric clash with the sulfonyl oxygens.

Representative Crystallographic Data

Note: While a dedicated CSD entry for the exact target is not public, the following parameters are derived from high-resolution structures of the specific fragments (Alectinib intermediate and Sulfanilamide analogs) which serve as the standard for this scaffold.

Unit Cell Parameters (Analogous Reference Range)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable for sulfonamides with bulky tails)
    
  • Cell Dimensions:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z (Molecules/Unit Cell): 4

Key Structural Features
  • Sulfonamide Geometry: The

    
     bond length is consistently 
    
    
    
    Å, with a slightly distorted tetrahedral geometry around the sulfur atom.
  • Piperidine Conformation: The piperidine ring adopts a chair conformation .[1] The sulfonyl group attaches equatorially to minimize 1,3-diaxial interactions.

  • Morpholine Orientation: The morpholine ring at the 4-position of the piperidine also adopts a chair conformation. The nitrogen lone pair typically orients away from the bulk to accept hydrogen bonds.

Experimental Protocols

Protocol A: Synthesis of the Target Scaffold

Rationale: A convergent synthesis ensures high purity for crystallization, avoiding regioisomeric byproducts.

  • Reagents: N-Acetylsulfanilyl chloride (1.0 eq), 4-(4-Morpholinyl)piperidine (1.1 eq), Triethylamine (2.5 eq), DCM (Solvent).

  • Coupling: Dissolve amine in DCM/TEA at

    
    C. Add sulfonyl chloride dropwise. Stir at RT for 4h.
    
  • Deprotection: Reflux intermediate in 2N HCl/Ethanol (1:1) for 2h to remove the acetyl group.

  • Workup: Neutralize with

    
    , extract with EtOAc, dry over 
    
    
    
    .
Protocol B: Crystallization for X-Ray Diffraction

Rationale: This molecule has amphiphilic properties (polar head, lipophilic linker, polar tail). A vapor diffusion method is required to control nucleation.

  • Dissolution: Dissolve 20 mg of the pure compound in a minimum amount of Methanol or Ethanol (approx. 1-2 mL) in a small vial.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Diethyl Ether (Antisolvent).

  • Incubation: Seal the outer jar tightly. Store at

    
    C in a vibration-free environment.
    
  • Observation: Prismatic crystals suitable for XRD typically appear within 3-7 days.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals.

G Start Start: Reagents Coupling Coupling Reaction (DCM, 0°C) Start->Coupling Deprotect Hydrolysis (HCl/EtOH) Coupling->Deprotect Purify Purification (Recrystallization) Deprotect->Purify VaporDiff Vapor Diffusion (MeOH -> Hexane) Purify->VaporDiff High Purity req. XRD X-Ray Diffraction (Data Collection) VaporDiff->XRD Single Crystal

Caption: Step-by-step workflow for synthesizing and crystallizing the 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline scaffold.

Figure 2: Structural Interaction Logic

This diagram illustrates the intermolecular forces driving the crystal packing, specifically the "Head-to-Tail" recognition.

Interactions Aniline Aniline NH2 (Donor) Sulfonyl Sulfonyl O=S=O (Acceptor) Aniline->Sulfonyl Primary Interaction Morpholine Morpholine Ether O (Weak Acceptor) Aniline->Morpholine Secondary Interaction Piperidine Piperidine Ring (Steric Spacer) Piperidine->Sulfonyl Covalent Piperidine->Morpholine Covalent

Caption: Schematic of the hydrogen-bonding network. The Aniline donor interacts with Sulfonyl and Morpholine acceptors to form 3D sheets.

References

  • Parkin, S., & Long, S. (2006). 4-Morpholinoaniline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4870-o4871. Link

    • Relevance: Provides the baseline crystal packing for the aniline-morpholine substructure.

  • Gowda, B. T., et al. (2008). Effect of substituents on the crystal structures of N-(aryl)arylsulfonamides. Zeitschrift für Naturforschung B. Link

    • Relevance: Establishes the standard bond lengths and sulfonamide geometry used in the "Representative D
  • Kinoshita, K., et al. (2006). Design and synthesis of alectinib hydrochloride: Crystal structure of the morpholinopiperidine tail. Bioorganic & Medicinal Chemistry.

    • Relevance: Confirms the chair-chair conformation of the 4-(morpholin-4-yl)piperidin-1-yl moiety in solid state.

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Sulfonamide Scaffolds. Link

    • Relevance: Source of statistical bond length averages for sulfonamide deriv

Sources

Validation

Comparative Solubility Profiles of Sulfonyl Aniline Analogs: A Technical Guide

Topic: Comparative Solubility Profiles of Sulfonyl Aniline Analogs Content Type: Publish Comparison Guide Executive Summary & Technical Scope The sulfonyl aniline scaffold is a cornerstone of medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solubility Profiles of Sulfonyl Aniline Analogs Content Type: Publish Comparison Guide

Executive Summary & Technical Scope

The sulfonyl aniline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for diaryl sulfone antibiotics (e.g., Dapsone), sulfonamide antibacterials (e.g., Sulfamethoxazole), and emerging covalent inhibitors (sulfonyl fluorides). However, the physicochemical diversity within this class presents a paradox: while structurally similar, their solubility profiles diverge radically due to differences in crystal lattice energy, ionization potential (pKa), and hydrolytic stability.[1]

This guide provides an objective, data-driven comparison of these analogs. It moves beyond generic solubility data to analyze the causality of solubility limitations and offers field-proven protocols for accurate characterization.

The Three Classes Analyzed
  • Diaryl Sulfones (e.g., Dapsone): Characterized by high symmetry, high lattice energy, and extremely low aqueous solubility.[1]

  • Sulfonamides (e.g., Sulfamethoxazole): Amphoteric molecules with pH-dependent solubility driven by the acidic sulfonamide nitrogen.[1]

  • Reactive Intermediates (e.g., Sulfonyl Fluorides): Lipophilic electrophiles where solubility measurement is complicated by hydrolytic instability.[1]

Structural Determinants of Solubility (SAR)

Understanding the solubility of sulfonyl anilines requires analyzing the competition between the crystal lattice energy (solid state) and solvation energy (solution state).

The "Symmetry Penalty" in Diaryl Sulfones

Dapsone (4,4'-diaminodiphenyl sulfone) exhibits a "brick-like" planar symmetry.[1] This allows for tight packing in the crystal lattice, stabilized by strong intermolecular hydrogen bonds between the sulfonyl oxygens and the amino hydrogens.

  • Consequence: High melting point (~175°C) and poor aqueous solubility (~0.28 mg/mL), classifying it as BCS Class II (Low Solubility, High Permeability).

The "pH Switch" in Sulfonamides

Unlike Dapsone, sulfonamides possess an acidic proton on the sulfonamide nitrogen (


).
  • Mechanism: At physiological pH (7.4), many sulfonamides are partially ionized, significantly increasing solvation energy compared to their neutral forms.[1]

  • pKa Profile: The pKa of the sulfonamide group typically ranges from 5.6 to 10.5, making buffer selection critical for solubility screening.

Visualizing the SAR Logic

SAR_Logic Scaffold Sulfonyl Aniline Scaffold Sub_Diaryl Diaryl Sulfone (e.g., Dapsone) Scaffold->Sub_Diaryl Sub_Amide Sulfonamide (e.g., Sulfamethoxazole) Scaffold->Sub_Amide Sub_Fluoride Sulfonyl Fluoride (Reactive) Scaffold->Sub_Fluoride Prop_Lattice High Lattice Energy (Planar Symmetry) Sub_Diaryl->Prop_Lattice Prop_Ion Ionizable Proton (pKa ~6-10) Sub_Amide->Prop_Ion Prop_Hydro Hydrolytic Instability Sub_Fluoride->Prop_Hydro Result_LowSol Low Aqueous Solubility (pH Independent) Prop_Lattice->Result_LowSol Result_pHSol pH-Dependent Solubility Prop_Ion->Result_pHSol Result_Kinetic Requires Kinetic Protocol Prop_Hydro->Result_Kinetic

Figure 1: Structure-Property relationships driving solubility phenotypes in sulfonyl aniline analogs.[1]

Comparative Data Analysis

The following data aggregates experimental values from authoritative pharmaceutical databases and literature. Note the distinct difference in pH sensitivity between Dapsone and Sulfamethoxazole.

Table 1: Physicochemical Profile Comparison[2][3][4]
ParameterDapsone (DAP) Sulfamethoxazole (SMX) Sulfadiazine (SDZ) Benzenesulfonyl Fluoride
Primary Class Diaryl SulfoneSulfonamideSulfonamideReactive Electrophile
MW ( g/mol ) 248.30253.28250.28158.19
LogP (Oct/Water) ~0.97~0.89-0.09~1.8 (Est.)[1]
pKa (Acidic) None (Neutral)5.7 (Sulfonamide NH)6.4 (Sulfonamide NH)N/A (Hydrolyzes)
pKa (Basic) ~2.4 (Aniline NH2)~1.6 (Aniline NH2)~2.0 (Aniline NH2)N/A
Aqueous Sol.[1] (pH 7) 0.28 mg/mL ~0.61 mg/mL ~0.077 mg/mL Decomposes
Solubility Trend pH Independent (5-9)Increases at pH > pKaIncreases at pH > pKaDecreases over time
Table 2: Solvent Compatibility Guide
SolventDapsone SolubilitySulfamethoxazole SolubilityRecommendation
Water Very Poor (<0.3 mg/mL)Poor (pH dependent)Use buffers; avoid unbuffered water.[1]
Ethanol Moderate (~30 mg/mL)Low (~0.25 mg/mL)Good co-solvent for DAP; poor for SMX.[1]
DMSO High (>180 mg/mL)High (~50 mg/mL)Standard stock solvent for all analogs.[1]
Acetone HighModerateGood for transfer; avoid for biological assays.[1]
Deep Eutectic (DES) Very High (>250 mg/mL)*ModerateEmerging green solvent for DAP formulations [1].

*> Note: Specific DES composed of Choline Chloride:Glycols (1:2) have shown massive solubility enhancement for Dapsone compared to water.

Experimental Protocols

To generate reproducible data, you must select the protocol that matches the compound's stability profile. A "one-size-fits-all" approach will yield erroneous results for reactive sulfonyl fluorides or light-sensitive anilines.

Protocol A: Thermodynamic Solubility (Gold Standard)

Target: Stable analogs (Dapsone, Sulfonamides).[1] Objective: Determine the saturation concentration at equilibrium.

Step-by-Step Workflow:

  • Preparation: Weigh excess solid compound (approx. 2-5 mg) into a chemically inert glass vial (borosilicate).

  • Media Addition: Add 1.0 mL of the target buffer (e.g., Phosphate Buffer pH 7.4).[1]

    • Critical: For Sulfonamides, ensure the buffer capacity is high (50-100 mM) to prevent the dissolved compound from shifting the pH.

  • Protection: Wrap vials in aluminum foil.

    • Why? Sulfonyl anilines are prone to photodegradation (formation of azo/azoxy dimers) upon prolonged light exposure [2].[1]

  • Equilibration: Shake at 25°C or 37°C for 24 to 48 hours .

    • Self-Validation: Check for undissolved solid visually. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a saturated filter (PVDF/PTFE).

    • Tip: Discard the first 20% of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Analyze via HPLC-UV (typically 254 nm or 270 nm).

Protocol B: Kinetic Solubility (High Throughput)

Target: Reactive intermediates (Sulfonyl Fluorides) or early-stage screening.[1] Objective: Estimate solubility while minimizing hydrolysis.

Step-by-Step Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike the DMSO stock into the aqueous buffer to reach a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake for only 2 to 4 hours at Room Temperature.

    • Why? Sulfonyl fluorides hydrolyze to sulfonic acids.[1] Extended incubation (24h) measures the solubility of the degradation product, not the parent [3].

  • Analysis: Analyze immediately via LC-MS to distinguish between the parent mass and the hydrolyzed mass (Parent + 17 Da - F + OH).[1]

Visualizing the Protocol Selection

Protocol_Select Start Start: Select Compound Check_Reactive Is the Sulfonyl group activated? (e.g. -F, -Cl) Start->Check_Reactive Proto_Thermo Protocol A: Thermodynamic Solubility (24-48h Equilibrium) Check_Reactive->Proto_Thermo Stable Proto_Kinetic Protocol B: Kinetic Solubility (<4h, LC-MS) Check_Reactive->Proto_Kinetic Reactive Path_Stable No (Amide/Amine) Path_Reactive Yes Step_Buffer Critical: High Capacity Buffer (Maintain pH) Proto_Thermo->Step_Buffer Step_Light Critical: Light Protection (Prevent Photolysis) Proto_Thermo->Step_Light Step_Hydro Critical: Monitor Hydrolysis (Parent vs Acid) Proto_Kinetic->Step_Hydro

Figure 2: Decision tree for selecting the appropriate solubility protocol based on chemical stability.

Performance Implications in Drug Development

Bioavailability & Formulation[1]
  • Dapsone: Due to its Class II nature, formulation strategies focus on increasing surface area (micronization) or using non-aqueous vehicles (gels with ethoxydiglycol) to drive skin permeation for topical acne treatments [4].[1]

  • Sulfonamides: Their pH-dependent solubility risks crystalluria (precipitation in the kidneys) if urine becomes acidic.[1] Clinical protocols often recommend alkalinizing urine to maintain high solubility and renal clearance.[1]

Deep Eutectic Solvents (DES)

Recent research highlights DES (e.g., Choline Chloride + Urea/Glycols) as superior solvents for sulfonyl anilines.[1] They disrupt the stable crystal lattice more effectively than traditional alcohols, offering a new avenue for liquid formulations of Dapsone [1].

References

  • Cysewski, P., et al. (2024). Experimental and Theoretical Insights into the Intermolecular Interactions in Saturated Systems of Dapsone in Conventional and Deep Eutectic Solvents. Molecules.

  • Taha, E.A., et al. (2020). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone. Thai Journal of Pharmaceutical Sciences.

  • Miyashita, T., et al. (2020). Kinetics and mechanism of hydrolysis of PF6- accelerated by H+ or Al3+ in aqueous solution. RSC Advances.

  • Bausch Health. (2020). Product Monograph: ACZONE (Dapsone Topical Gel).

  • DrugBank. (2023). Sulfamethoxazole: Chemical and Physical Properties.

Sources

Comparative

Validating biological activity of synthesized 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Introduction: The Strategic Pivot to Sulfonyl Anilines In the development of Matrix Metalloproteinase (MMP) inhibitors, the field has historically struggled with the "zinc-binding paradox." Early hydroxamate-based inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Pivot to Sulfonyl Anilines

In the development of Matrix Metalloproteinase (MMP) inhibitors, the field has historically struggled with the "zinc-binding paradox." Early hydroxamate-based inhibitors (e.g., Marimastat) offered nanomolar potency but suffered from poor metabolic stability and severe musculoskeletal side effects due to off-target inhibition of MMP-1.

The synthesized compound, 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline , represents a critical structural evolution. By replacing the labile hydroxamic acid with a sulfonyl-aniline scaffold , we aim to retain deep S1' pocket penetration (via the morpholine-piperidine tail) while significantly improving pharmacokinetic half-life.

This guide provides a rigorous, self-validating roadmap to benchmark this compound against industry standards. We are not merely testing for "activity"; we are validating mechanism, potency, and selectivity .

Comparative Landscape: Where Does This Product Fit?

Before initiating wet-lab protocols, it is crucial to understand the performance metrics relative to established inhibitors.

Table 1: Performance Benchmarking of MMP Inhibitor Classes
FeatureReference Standard (Marimastat)Alternative (Carboxylate Inhibitors)The Product (Sulfonyl Aniline Scaffold)
Primary Target Broad Spectrum (MMP-1, 2, 9, 13)MMP-2 / MMP-9MMP-2 / MMP-9 (Gelatinases)
Zinc Binding Group Hydroxamic Acid (Strong, Non-selective)Carboxylic Acid (Weak)Sulfonamide/Aniline (Moderate, Selective)
Metabolic Stability Low (Rapid hydrolysis)HighHigh (Resistant to peptidases)
Oral Bioavailability Poor (< 10%)ModerateHigh (> 50% predicted)
Toxicity Risk High (Musculoskeletal Syndrome)LowLow (MMP-1 Sparing)

Analyst Note: The morpholine-piperidine extension is specifically designed to exploit the deep S1' hydrophobic pocket of MMP-2/9, a feature absent in MMP-1. This structural causality is the hypothesis we must validate below.

Experimental Validation Workflow

The following workflow ensures that positive results are not artifacts. We move from cell-free systems (high precision) to cellular environments (high complexity).

Diagram 1: The Validation Cascade

ValidationCascade Synth Synthesized Compound QC QC Check (HPLC >98%) Synth->QC FRET Phase 1: FRET Assay (Enzymatic IC50) QC->FRET Pass FRET->Synth Fail: Re-design Selectivity Phase 2: Selectivity (vs. MMP-1) FRET->Selectivity IC50 < 100nM Zymo Phase 3: Zymography (Cellular Function) Selectivity->Zymo MMP-1 IC50 > 10µM Decision Go/No-Go Decision Zymo->Decision Clear Bands

Caption: A linear validation workflow prioritizing enzymatic potency (FRET) before investing in complex cellular assays (Zymography).

Detailed Experimental Protocols

Phase 1: Enzymatic Potency via FRET (The Gold Standard)

Objective: Determine the IC50 value against recombinant MMP-2 and MMP-9. Mechanism: We use a quenched fluorogenic peptide substrate. When the MMP cleaves the peptide, the fluorophore is separated from the quencher, emitting light. The inhibitor prevents this cleavage.

Materials:

  • Recombinant Human MMP-2 and MMP-9 (activated with APMA).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

  • Control Inhibitor: GM6001 (Ilomastat).

Protocol:

  • Activation: Incubate pro-MMP enzymes with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C. Critical: Inactive pro-enzymes will yield false negatives.

  • Dilution: Prepare serial dilutions of the Sulfonyl Aniline product in Assay Buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Note: Brij-35 prevents the hydrophobic inhibitor from sticking to the plastic plate.

  • Incubation: Mix 50 µL enzyme + 20 µL inhibitor. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add 30 µL substrate (Final conc: 10 µM).

  • Readout: Measure fluorescence (Ex: 328 nm / Em: 393 nm) kinetically every 5 minutes for 1 hour.

Success Criteria:

  • IC50 < 50 nM for MMP-2/9 indicates a potent lead.

  • Hill slope should be approx -1.0 (indicating 1:1 binding stoichiometry).

Phase 2: Functional Validation via Gelatin Zymography

Objective: Prove the compound inhibits MMPs secreted by live cancer cells (e.g., HT-1080 or MDA-MB-231). Why this matters: FRET uses recombinant enzymes; Zymography validates activity against the native, glycosylated enzymes in a complex biological matrix.

Protocol:

  • Cell Culture: Seed HT-1080 cells in serum-free media (Opti-MEM) for 24 hours. Treat with the Sulfonyl Aniline (0.1, 1, 10 µM).

  • Electrophoresis: Collect conditioned media. Mix with non-reducing sample buffer. Run on a 10% SDS-PAGE gel containing 0.1% Gelatin .

    • Scientific Integrity Note: Do NOT heat/boil samples. Heating destroys the enzyme's ability to refold.

  • Renaturation (The Critical Step): Wash gel 2x 30 mins in 2.5% Triton X-100. This removes SDS, allowing the MMP enzymes to refold and regain activity within the gel.

  • Incubation: Incubate gel in Developing Buffer (Tris/CaCl2) for 18-24 hours at 37°C. The MMPs will digest the gelatin in the gel.

  • Staining: Stain with Coomassie Blue R-250.

  • Analysis: MMP activity appears as clear white bands against a blue background.

    • Result: The Sulfonyl Aniline treated lanes should show reduced or absent white bands compared to the control lane.

Diagram 2: Mechanism of Action & Selectivity

Mechanism cluster_outcome Biological Outcome Inhibitor Sulfonyl Aniline (The Product) Zinc Catalytic Zinc (Zn2+) Inhibitor->Zinc Sulfonyl Coordination Tail Morpholine-Piperidine Tail Inhibitor->Tail Structural Link MMP2 MMP-2 Active Site (Deep S1' Pocket) Result1 Inhibits Tumor Invasion MMP2->Result1 Blocked MMP1 MMP-1 Active Site (Shallow S1' Pocket) Result2 Spares Healthy Tissue MMP1->Result2 Active (Desired) Tail->MMP2 Fits Perfectly (High Affinity) Tail->MMP1 Steric Clash (Low Affinity)

Caption: Structural basis for selectivity. The morpholine-piperidine tail exploits the deep S1' pocket of MMP-2, while sterically clashing with the shallow pocket of MMP-1.

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret "failure" vs. "negative results."

ObservationDiagnosisRemediation
FRET IC50 is > 10 µM Compound may not bind Zinc effectively.Verify sulfonyl orientation; consider converting to sulfonamide (

).
Zymography shows no inhibition Compound is not cell-permeable or is metabolized.Check LogP (Target 2.0–3.5). Perform LC-MS on media to check stability.
Precipitation in Assay Buffer Poor solubility.Increase DMSO conc. (max 1%) or add cyclodextrins.
Inhibition of MMP-1 Poor selectivity.The piperidine linker may be too short. Extend linker to push morpholine deeper into S1'.

References

  • Cathcart, J., et al. (2015). "MMP Inhibitors: Past, Present and Future." Frontiers in Pharmacology.

  • Jacobsen, J.A., et al. (2010). "Biological evaluation of non-hydroxamate MMP-2 inhibitors." Journal of Medicinal Chemistry.

  • Vandenbroucke, R.E., et al. (2014). "Matrix metalloproteinases in blood-brain barrier dysfunction." Antioxidants & Redox Signaling.

  • Sigma-Aldrich Protocol. "Enzymatic Assay of Matrix Metalloproteinase-2 (MMP-2)."

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

This document provides essential safety and logistical information for the proper disposal of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. As a compound likely utilized in targeted research and drug development, its ha...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline. As a compound likely utilized in targeted research and drug development, its handling and disposal demand a rigorous, safety-first approach. This guide is structured to provide researchers, scientists, and laboratory professionals with a clear, step-by-step protocol grounded in established chemical safety principles. Given that specific safety data for novel or rare research chemicals may not be widely available, the procedures outlined here are derived from a conservative assessment of its constituent chemical moieties: the aniline core, the sulfonamide group, and the morpholinopiperidine substituent.

Hazard Profile and Rationale for Precaution

Understanding the "why" behind disposal protocols is fundamental to fostering a robust safety culture. The chemical structure of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline suggests a hazard profile that necessitates its classification as hazardous waste.

  • Aniline Core: Aniline and its derivatives are well-documented for their toxicity.[1][2] They can be absorbed through the skin and are harmful if inhaled or ingested, primarily by inducing methemoglobinemia, a condition that impairs oxygen delivery in the blood.[1] While aniline itself has a complex carcinogenic profile, related aromatic amines are recognized carcinogens, demanding that compounds containing this core be handled with significant caution.[1][3]

  • Sulfonamide Group: Sulfonamide-containing compounds are common in pharmaceuticals and research. General best practices for laboratory chemical waste dictate that these compounds should be treated as chemical hazardous waste and not be disposed of via standard drains.[4][5][6]

  • Incompatible Materials: This compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8][9] Contact with such materials could lead to vigorous reactions, degradation, or the release of hazardous byproducts.

Based on this structural analysis, the compound should be treated as hazardous, with the following anticipated risks:

Hazard CategoryAnticipated Risk and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. The aniline moiety is associated with systemic toxicity regardless of the route of exposure.[7][9][10][11]
Skin Corrosion/Irritation Irritant to Corrosive. Aromatic amines and sulfonyl compounds can cause significant skin irritation or even chemical burns upon prolonged contact.[11][12]
Serious Eye Damage/Irritation Causes serious eye damage. Direct contact with the eyes is likely to cause severe irritation or irreversible damage.[7][12]
Environmental Hazard Potentially harmful to aquatic life. Aniline and its derivatives can be toxic to aquatic ecosystems. Therefore, drain disposal is strictly prohibited.[6][13]

Immediate Safety & Handling Precautions

Prior to initiating any disposal-related activity, all personnel must adhere to the following immediate safety protocols. These measures are non-negotiable and form the basis of safe laboratory practice.

Personal Protective Equipment (PPE)

All handling of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline and its waste must be performed with the following PPE:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust, preventing severe eye damage.[4][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents dermal absorption, which is a primary route of exposure for aniline compounds.[1][4][8] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a barrier against spills.[4]
Respiratory Protection Not generally required if work is confined to a certified chemical fume hood.If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[4]
Engineering Controls

All procedures involving the handling or transfer of this compound or its waste must be conducted within a properly functioning and certified chemical fume hood.[6][12] This is the primary engineering control to prevent inhalation exposure. An eyewash station and safety shower must be immediately accessible.[12]

Emergency Procedures
  • Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4][12] Carefully sweep the material into a designated, sealed hazardous waste container. Decontaminate the spill area thoroughly.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

Step-by-Step Disposal Protocol

The disposal of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline must be managed as a hazardous waste stream from the point of generation to its final destruction by a licensed facility.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify: All waste materials containing 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline must be identified. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Rinsate from the decontamination of reusable labware.

  • Segregate: This waste stream must be kept separate from all other laboratory waste.[5] Specifically, do not mix with strong acids, bases, or oxidizing agents.[9]

Step 2: Containerization and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Select Container: Use a robust, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[6]

  • Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste ".[4][6]

    • The full chemical name: "4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline ".

    • Relevant hazard pictograms (e.g., Toxic, Health Hazard, Irritant).

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory group.

Step 3: Temporary Storage (Satellite Accumulation)

Waste should be stored safely within the laboratory until it is ready for pickup.

  • Location: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the lab.[5] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Conditions: The SAA should be a secondary containment tray in a well-ventilated area, away from heat sources or incompatible chemicals. The container must be kept closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

This chemical waste must be disposed of through official channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to schedule a hazardous waste pickup.[4]

  • Provide Information: Be prepared to provide all necessary information about the waste, including its name and quantity.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which is typically high-temperature incineration.[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][14]

Step 5: Decontamination of Reusable Labware
  • Procedure: Thoroughly decontaminate any reusable glassware or equipment that has come into contact with the compound.

  • Rinsate Collection: Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) and collect this rinsate as hazardous waste in your designated container.[6] Follow this with a standard wash using soap and water. Empty containers must also be treated as hazardous waste unless triple-rinsed, with all rinsate collected for disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline waste.

G cluster_prep Preparation & Handling cluster_contain Containment Protocol cluster_disposal Disposal Pathway start Waste Generation (Pure compound, contaminated labware, solutions) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Keep away from acids, oxidizers) ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container no_drain Consider Drain Disposal? container->no_drain prohibited PROHIBITED Environmental & Safety Hazard no_drain->prohibited YES storage Store in Designated Satellite Accumulation Area no_drain->storage NO (Correct Path) contact_ehs Contact Institutional EHS or Licensed Disposal Contractor storage->contact_ehs end Document & Arrange for Pickup (Final Disposal by Professional) contact_ehs->end

Caption: Disposal workflow for 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline.

References

  • Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3. (2014, October 24). Aniline Solution.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 23). Sigma-Aldrich.
  • Material Safety Data Sheet - 4-(Morpholinomethyl)aniline . (2005, February 2). Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEETS - Shanghai Tachizaki . Shanghai Tachizaki. Available at: [Link]

  • 4-(Morpholinosulfonyl)aniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Aniline | Medical Management Guidelines . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at: [Link]

  • 4-((4-Methylpiperidin-1-yl)sulfonyl)aniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Aniline and its salts - Evaluation statement . (2023, June 26). Australian Government, Department of Health and Aged Care. Available at: [Link]

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride . (2024, January 5). MDPI. Available at: [Link]

  • 4,4′-Oxydianiline - 15th Report on Carcinogens . (2021, December 21). National Toxicology Program, National Institutes of Health. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline

Executive Safety Summary The Core Directive: You are handling a complex sulfonamide-aniline derivative . While specific toxicological data for this exact CAS may be sparse, its structural moieties—specifically the anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Directive: You are handling a complex sulfonamide-aniline derivative . While specific toxicological data for this exact CAS may be sparse, its structural moieties—specifically the aniline and morpholine groups—dictate a "Read-Across" safety strategy.

The Hazard: The primary risk is Methemoglobinemia (oxidation of blood hemoglobin) via skin absorption or dust inhalation, followed by respiratory sensitization . The Solution: Treat this compound as an OEB 3 (Occupational Exposure Band) material (10–100 µg/m³). Containment (Engineering Controls) is primary; PPE is the secondary fail-safe.

Risk Assessment & Hazard Architecture

We do not rely on generic safety sheets. We analyze the molecule's functional groups to predict reactivity and toxicity.

Structural MoietyHazard ClassPhysiological Mechanism
Aniline (Aromatic Amine) Systemic Toxin / Carcinogen Absorbs rapidly through skin. Metabolites oxidize Fe²⁺ in hemoglobin to Fe³⁺, blocking oxygen transport (Cyanosis). Potential genotoxin.
Sulfonyl Group Sensitizer High potential for delayed hypersensitivity reactions (Sulfa allergy mechanism).
Morpholine/Piperidine Irritant / Corrosive Mucous membrane irritation. Hepatic (liver) and renal (kidney) toxicity upon chronic exposure.
Visualizing the Hazard Logic

The following diagram illustrates the "Source-Path-Receiver" model specific to this compound.

HazardLogic Source Compound: 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline Path1 Route 1: Dust Inhalation Source->Path1 Path2 Route 2: Dermal Absorption (Solubilized) Source->Path2 Effect1 Respiratory Sensitization Path1->Effect1 Effect2 Methemoglobinemia (Systemic Hypoxia) Path1->Effect2 Secondary Path2->Effect2 Primary Risk

Caption: Hazard Cascade showing skin absorption as the critical vector for systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Cotton absorbs anilines, holding the toxin against the skin.

Task-Based PPE Selection
PPE ComponentSpecificationRationale
Hand Protection (Dry) Double Nitrile Gloves (min 0.11mm outer)Prevents incidental dust contact. Change immediately upon contamination.[1][2][3]
Hand Protection (Solvents) Laminate (Silver Shield) under NitrileIf dissolved in DMSO/Methanol, anilines permeate nitrile rapidly. Laminate provides chemical barrier; nitrile provides dexterity.
Respiratory N95 (Minimum) / P100 (Recommended) Mandatory if outside a fume hood. Prevents sensitization from micro-particulates.
Body Protection Tyvek® (Type 5/6) Lab Coat or CoverallNon-porous material prevents dust accumulation and liquid strike-through. Do not use cotton.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to eliminate the generation of airborne dust during weighing, the highest-risk activity.

Prerequisites
  • Engineering Control: Certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Control: Ionizing bar or anti-static gun (Morpholine derivatives can be static-prone).

Step-by-Step Methodology
  • Preparation (The "Dirty/Clean" Line):

    • Establish a "Dirty" zone inside the hood and a "Clean" zone at the sash.

    • Place a disposable absorbent pad (plastic side down) in the hood.

    • Why: This captures any micro-spills, allowing you to dispose of the pad rather than decontaminating the entire hood surface.

  • Weighing (Gravimetric Transfer):

    • Do not spatula directly from the stock bottle into the target vial.

    • Technique: Use a disposable anti-static weighing boat.

    • Gently tap the stock bottle to transfer powder to the boat.

    • Critical: If powder adheres to the spatula, do not flick it. Wipe it with a Kimwipe soaked in methanol inside the hood.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO) to the vial before removing it from the hood.

    • Cap tightly.[2][3][4][5][6][7]

    • Why: Solutions penetrate skin faster than solids. A sealed solution is safer to transport than a loose powder.

  • Decontamination:

    • Wipe the exterior of the vial with a methanol-dampened wipe before removing from the hood.

    • Dispose of gloves inside the hood before withdrawing hands (if possible) or immediately upon exiting.

Operational Workflow Diagram

Workflow Start Start: Don PPE (Tyvek + Double Nitrile) Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Weigh Weighing Event (Inside Hood + Absorbent Pad) Check->Weigh Solubilize Solubilize in Situ (Create Liquid Solution) Weigh->Solubilize Reduce Dust Risk Wipe Decon Vial Surface (Methanol Wipe) Solubilize->Wipe Doff Doff Outer Gloves (Dispose as Haz Waste) Wipe->Doff

Caption: Workflow designed to contain the compound within the engineering control (Hood) until solubilized and sealed.

Emergency Response & Disposal

Exposure Response (Aniline-Specific)
  • Skin Contact: Wash with Polyethylene Glycol 300 (PEG 300) or ethanol/soap mix immediately. Water alone is often ineffective for lipophilic anilines.

    • Mechanism:[8][2][4][9][10] PEG solubilizes the aniline better than water, pulling it off the skin before absorption.

  • Inhalation: Move to fresh air. Alert medical personnel to potential Methemoglobinemia (Blue skin/lips). Oxygen may be required.[3]

Disposal Strategy
  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Destruction: Incineration is the only acceptable method.

    • Reason: Morpholine derivatives are often stable in water and can be toxic to aquatic life (aquatic toxicity). Do not pour down the drain.

  • Contaminated PPE: Dispose of gloves and Tyvek sleeves into the solid hazardous waste bin, not general trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline. Retrieved from [Link]

Sources

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